N-Benzyl-D-glucamine
Description
BenchChem offers high-quality N-Benzyl-D-glucamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-D-glucamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2/t10-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNAHMSFQNFFSO-UMSGYPCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264564 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74410-48-3 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Benzyl-D-glucamine chemical properties and structure
An In-depth Technical Guide to N-Benzyl-D-glucamine: Properties, Synthesis, and Applications
Introduction
N-Benzyl-D-glucamine is a polyhydroxylated secondary amine, an amino sugar derivative that merges the structural features of D-glucose and benzylamine. This unique combination imparts a valuable set of properties, including high water solubility, chirality, and the ability to act as a chelating agent. While its direct therapeutic applications are limited, it serves as a crucial intermediate and a powerful tool in various facets of pharmaceutical development and chemical synthesis. Its utility is most pronounced in the resolution of racemic mixtures and as a scaffold for creating more complex molecules with targeted biological activities. This guide provides an in-depth exploration of the chemical and structural properties of N-Benzyl-D-glucamine, its synthesis, and its significant applications for researchers in drug development and organic chemistry.
Chemical Structure and Physicochemical Properties
The foundational characteristics of N-Benzyl-D-glucamine arise directly from its hybrid structure: a linear glucose-derived chain providing hydrophilicity and multiple chiral centers, and a benzyl group conferring a degree of lipophilicity and aromatic character.
IUPAC Name: 6-(benzylamino)hexane-1,2,3,4,5-pentol[1] Synonyms: N-Benzyl-D-glucamine CAS Number: 74410-48-3[2] Molecular Formula: C₁₃H₂₁NO₅[1][3] Molecular Weight: 271.31 g/mol [1]
Molecular Structure
The structure consists of a D-glucamine backbone, which is a reduced form of D-glucosamine, where the aldehyde group is reduced to a primary alcohol. The amino group at the C1 position is substituted with a benzyl group.
Caption: 2D Structure of N-Benzyl-D-glucamine.
The D-glucamine portion contains five hydroxyl groups, making the molecule highly soluble in polar solvents like water and ethanol. The benzyl group introduces lipophilicity, which is crucial for its function in certain applications, such as enhancing the ability of its derivatives to cross cell membranes.[4]
Physicochemical Data
The physical properties of N-Benzyl-D-glucamine are summarized in the table below. These properties are critical for its handling, formulation, and application in experimental protocols.
| Property | Value | Source(s) |
| Molecular Weight | 271.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 133-136 °C | [5] |
| Solubility | Highly soluble in water and ethanol; insoluble in ether and chloroform. | [5] |
| XLogP3 | -1.9 | [1] |
The negative XLogP3 value indicates the high hydrophilicity of the molecule, dominated by the five hydroxyl groups and the secondary amine.
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation. The key characteristic signals for N-Benzyl-D-glucamine are outlined below.
| Spectroscopy | Characteristic Peaks / Signals | Interpretation |
| ¹H NMR | ~7.2-7.4 ppm (multiplet, 5H)~3.5-4.0 ppm (multiplet)~2.5-3.0 ppm (multiplet) | Protons of the aromatic benzyl ring.Protons on the glucamine backbone (C2-C6) adjacent to hydroxyl groups.Protons on C1 adjacent to the nitrogen. |
| ¹³C NMR | ~127-130 ppm~60-80 ppm | Aromatic carbons of the benzyl group.Carbons of the polyol chain (glucamine backbone). |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad)~3030 cm⁻¹ (weak)~2850-2950 cm⁻¹~1600, 1495, 1450 cm⁻¹ | O-H and N-H stretching from hydroxyl and amine groups.Aromatic C-H stretching.Aliphatic C-H stretching.C=C stretching of the aromatic ring. |
Note: Specific chemical shifts in NMR can vary depending on the solvent used (e.g., D₂O, DMSO-d₆).
Synthesis and Purification
N-Benzyl-D-glucamine is typically synthesized via the reductive amination of D-glucose with benzylamine. This is a robust and efficient two-step, one-pot reaction.
Synthesis Workflow
The process involves the initial formation of a Schiff base (imine) between the aldehyde group of D-glucose and the primary amine of benzylamine, followed by in-situ reduction of the imine to the secondary amine.
Caption: Reductive amination synthesis of N-Benzyl-D-glucamine.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
D-Glucose (1.0 eq)
-
Benzylamine (1.0 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Ethanol (for crystallization)
Procedure:
-
Dissolution: Dissolve D-glucose in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir until a clear solution is obtained.
-
Imine Formation: Add benzylamine dropwise to the glucose solution at room temperature. Stir the mixture for 1-2 hours. The open-chain aldehyde form of glucose reacts with the amine to form an imine intermediate in equilibrium.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride in small portions over 30-60 minutes. Causality Note: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the complete reduction of the imine.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to neutral (~7) with dilute hydrochloric acid.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification by Crystallization: The resulting aqueous residue is often a thick syrup. The product is purified by recrystallization from a suitable solvent system, typically ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to a constant weight.
Key Applications in Research and Development
N-Benzyl-D-glucamine's structure makes it a versatile tool in several scientific domains.
Chiral Resolving Agent
One of the most significant applications of N-Benzyl-D-glucamine is in the separation of enantiomers.[6] As a chiral base, it can react with a racemic mixture of a chiral acid to form a pair of diastereomeric salts.
Mechanism of Resolution: (R,S)-Acid + (D)-N-Benzyl-D-glucamine → [(R)-Acid:(D)-Base] + [(S)-Acid:(D)-Base]
The resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.[6] The less soluble diastereomer precipitates from the solution, is isolated by filtration, and then the pure enantiomer of the acid is recovered by cleaving the salt with a strong acid. This method has been successfully patented for the resolution of racemic ibuprofen to isolate the more active (S)-ibuprofen.[7][8]
Chelating Agent for Heavy Metals
While N-Benzyl-D-glucamine itself has some metal-chelating ability, it is more commonly used as a precursor to synthesize more potent chelating agents. The N-benzylglucamine dithiocarbamate (BGDTC) derivative is a well-researched agent for chelating and mobilizing toxic heavy metals, particularly cadmium (Cd).[4]
-
Role of the Glucamine Moiety: The polyol structure enhances water solubility and provides multiple coordination sites for metal ions.
-
Role of the Dithiocarbamate Group: This functional group is a powerful bidentate ligand that strongly binds to soft metals like cadmium and mercury.
-
Role of the Benzyl Group: The lipophilicity conferred by the benzyl group enhances the molecule's ability to cross cell membranes, allowing it to chelate and remove intracellular metal deposits.[4]
Studies have shown that BGDTC can significantly enhance the excretion of cadmium from primary storage organs like the liver and kidneys, offering a protective effect against metal-induced toxicity.[4]
Scaffold in Drug Development
The biocompatible nature of the glucamine moiety makes it an attractive scaffold for drug design.
-
Targeted Drug Delivery: Cancer cells often overexpress glucose transporters (GLUTs) to meet their high energy demands. By conjugating a cytotoxic agent (like a benzyl derivative) to a glucose-based molecule, it is possible to enhance the selective uptake of the drug into cancer cells, potentially increasing efficacy while reducing systemic toxicity.[9]
-
Improving Solubility: The hydrophilic glucamine tail can be attached to poorly soluble drug candidates to improve their aqueous solubility and overall pharmacokinetic profile.
Safety and Handling
According to available Safety Data Sheets (SDS), N-Benzyl-D-glucamine requires standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Ensure adequate ventilation in the handling area.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
Always consult the most current SDS from the supplier before handling the chemical.
Conclusion
N-Benzyl-D-glucamine is a multifaceted chemical compound whose value lies not in direct bioactivity, but in its enabling role in pharmaceutical and chemical processes. Its unique combination of a chiral, hydrophilic polyol backbone and a lipophilic aromatic group makes it an effective chiral resolving agent, a precursor for potent heavy metal chelators, and a promising scaffold for the development of targeted therapeutics. For researchers and drug development professionals, a thorough understanding of its properties and synthesis is key to leveraging its full potential in creating purer, safer, and more effective chemical entities.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14777110, N-Benzyl-D-Glucamine. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11737328, N-Benzyl-D-glucamine. Retrieved from [Link].
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Li, Y., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. Retrieved from [Link].
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Fernandez, A., et al. (2020). Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Journal of the American Chemical Society. Retrieved from [Link].
- Google Patents (1996). WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine.
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Wikipedia (n.d.). Chiral resolution. Retrieved from [Link].
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The Royal Society of Chemistry (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link].
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Chemistry Steps (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].
- Kurashina, M., et al. (2022). Syntheses of D-glucamine and N-methyl-D-glucamine modified chitosan for boron adsorption. Modern Physics Letters B, 36(16), 2242001.
- Google Patents (n.d.). CN101863793A - Synthesizing method of N-methyl glucamine.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8567, N-Methyl-D-glucamine. Retrieved from [Link].
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119). Retrieved from [Link].
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Wikipedia (n.d.). Penicillin. Retrieved from [Link].
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Fengchen (n.d.). N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9. Retrieved from [Link].
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ResearchGate (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Ethyl-D-glucamine for Drug Delivery: A High-Quality Chemical from a Trusted Manufacturer. Retrieved from [Link].
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An In-Depth Technical Guide to the Synthesis of N-Benzyl-D-glucamine from D-glucose
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-D-glucamine from D-glucose, a process of significant interest to researchers, scientists, and professionals in drug development. The primary and most efficient route, reductive amination, is discussed in detail, from its underlying chemical principles to a step-by-step experimental protocol. This document aims to serve as a practical resource, offering insights into reaction optimization, purification, and detailed characterization of the final product. The methodologies presented are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Benzyl-D-glucamine
N-Benzyl-D-glucamine is a polyhydroxylated aminodiol derived from the naturally abundant monosaccharide, D-glucose. Its structure, combining the hydrophilic glucamine backbone with a lipophilic benzyl group, imparts unique physicochemical properties. This amphiphilicity makes it a valuable building block in medicinal chemistry and drug development. Derivatives of N-Benzyl-D-glucamine have been explored for a variety of applications, including as heavy metal chelating agents and as moieties in the synthesis of novel therapeutic compounds.[1] The glucamine portion enhances water solubility and offers multiple sites for further functionalization, while the benzyl group can improve membrane permeability and facilitate interactions with biological targets. A robust and well-characterized synthetic route is therefore essential for its broader application in research and pharmaceutical development.
The Synthetic Approach: Reductive Amination
The most direct and widely employed method for synthesizing N-Benzyl-D-glucamine from D-glucose is reductive amination . This "one-pot" reaction is highly efficient and involves two key stages: the formation of an intermediate imine (or Schiff base) followed by its immediate reduction to the corresponding amine.
Mechanistic Insights
The reaction commences with the nucleophilic attack of the primary amine, benzylamine, on the carbonyl carbon of the open-chain form of D-glucose. This is followed by dehydration to form a transient imine intermediate. The subsequent in-situ reduction of this imine to the stable secondary amine, N-Benzyl-D-glucamine, is the final step. The use of benzylamine is particularly advantageous as it reacts more readily with reducing sugars and produces fewer dimeric byproducts compared to conventional reagents like ammonia or ammonium salts.[2]
A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is often preferred because it is selective for the imine over the carbonyl group of the starting D-glucose. This selectivity is crucial to prevent the undesired reduction of glucose to sorbitol.
Reaction Scheme
Caption: Reaction scheme for the synthesis of N-Benzyl-D-glucamine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-Benzyl-D-glucamine.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| D-Glucose (anhydrous) | C₆H₁₂O₆ | 180.16 | ≥99% |
| Benzylamine | C₇H₉N | 107.15 | ≥99% |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | ≥95% |
| Methanol (anhydrous) | CH₃OH | 32.04 | ≥99.8% |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | ≥99.7% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |
Step-by-Step Synthesis Procedure
-
Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.0 g (0.1 mol) of anhydrous D-glucose in 100 mL of anhydrous methanol. Stir until the glucose is fully dissolved.
-
Addition of Benzylamine: To the glucose solution, add 11.8 g (11.0 mL, 0.11 mol) of benzylamine. A slight warming of the solution may be observed.
-
pH Adjustment: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The pH should be weakly acidic (around 6-7).
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: In a separate beaker, carefully dissolve 6.9 g (0.11 mol) of sodium cyanoborohydride in a minimal amount of methanol (approximately 20 mL). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Addition of Reducing Agent: Add the sodium cyanoborohydride solution dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Completion: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 24 hours, quench the reaction by slowly adding 50 mL of deionized water. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification by Recrystallization: The resulting aqueous solution may contain a white precipitate of the crude product. Cool the solution in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted benzylamine.[3]
-
Drying: Dry the purified N-Benzyl-D-glucamine in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-Benzyl-D-glucamine.
Characterization of N-Benzyl-D-glucamine
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Benzyl-D-glucamine.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molar Mass | 271.31 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-132 °C (literature for similar N-alkyl-D-glucamines)[5] |
| Solubility | Soluble in water, sparingly soluble in ethanol.[5] |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Benzyl-D-glucamine in D₂O is expected to show characteristic signals for the glucamine and benzyl protons.
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.
-
Benzyl CH₂: A singlet or a pair of doublets around δ 3.8 ppm for the two benzylic protons.
-
Glucamine Backbone Protons: A series of multiplets in the range of δ 2.5-4.0 ppm corresponding to the protons of the glucamine chain.
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide further confirmation of the structure.
-
Aromatic Carbons: Signals in the range of δ 127-140 ppm for the carbons of the phenyl ring.
-
Benzyl CH₂: A signal around δ 54 ppm for the benzylic carbon.
-
Glucamine Backbone Carbons: Signals in the range of δ 50-75 ppm for the carbons of the glucamine chain.
4.2.3. FT-IR Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H and N-H stretching vibrations |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Aromatic C=C stretching |
| 1100-1000 | C-N and C-O stretching |
The presence of the broad O-H/N-H band and the characteristic aromatic and aliphatic C-H stretches, along with the absence of a carbonyl (C=O) peak from the starting D-glucose, confirms the successful synthesis.[6]
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be a cause. Ensure the pH is weakly acidic to promote imine formation. The reaction time can be extended, and the temperature slightly elevated (to 40-50 °C) to drive the reaction to completion.
-
Product Contamination: The primary impurity is often unreacted benzylamine. Thorough washing of the crude product with a non-polar solvent like diethyl ether is effective for its removal. If the product is still impure, a second recrystallization may be necessary.
-
Side Reactions: The main side reaction is the reduction of D-glucose to sorbitol. Using a selective reducing agent like NaBH₃CN minimizes this.
Safety Considerations
-
Benzylamine: Corrosive and causes skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.
-
Sodium Cyanoborohydride: Highly toxic if swallowed, in contact with skin, or if inhaled. It also releases toxic gas in contact with acids. All manipulations should be performed in a well-ventilated fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The synthesis of N-Benzyl-D-glucamine from D-glucose via reductive amination is a reliable and efficient method. This guide provides a comprehensive framework, from the underlying theory to a detailed experimental protocol and characterization techniques. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for further applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions, particularly pH and the choice of a selective reducing agent, followed by a meticulous purification process.
References
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals N-Methyl-D-glucamine, 99% 100 g. [Link]
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Biological activity of N-Benzyl-D-glucamine
An In-Depth Technical Guide to the Biological Activity of N-Benzyl-D-glucamine and Its Derivatives
Abstract
N-Benzyl-D-glucamine is a versatile chemical scaffold derived from glucose, serving as a foundational molecule in diverse areas of biomedical and pharmaceutical research. While its intrinsic biological activity is limited, its true potential is unlocked through chemical derivatization. This technical guide provides a comprehensive analysis of the primary biological activities associated with N-Benzyl-D-glucamine derivatives. The most prominent application is as a potent heavy metal chelating agent, specifically in the form of N-Benzyl-D-glucamine dithiocarbamate (NBG-DTC), which effectively mobilizes cadmium and mitigates its associated nephrotoxicity. Furthermore, the scaffold is integral to the development of novel anticancer agents, where the benzyl group acts as a key pharmacophore and the glucamine moiety enhances solubility and cellular uptake. Derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation. Beyond therapeutics, N-alkyl-D-glucamines are employed as effective chiral resolving agents for the separation of racemic acidic drugs, a critical process in pharmaceutical manufacturing. This guide delves into the mechanisms of action, provides detailed experimental protocols for assessing these activities, and summarizes key quantitative data, offering researchers and drug development professionals a thorough understanding of this multifaceted compound.
Part 1: Foundational Chemistry and Physicochemical Properties
Introduction to N-Benzyl-D-glucamine: Structure and Synthesis
N-Benzyl-D-glucamine, also known as 1-Deoxy-1-(benzylamino)-D-glucitol, is a sugar alcohol derivative. Its structure consists of a D-glucamine backbone, which is a reduced form of glucosamine, N-substituted with a benzyl group.[1] This combination imparts both hydrophilicity (from the polyol chain) and lipophilicity (from the benzyl group), making it a unique building block in medicinal chemistry.
The synthesis is typically straightforward, often involving the reductive amination of D-glucose with benzylamine. This process forms a Schiff base intermediate, which is then reduced to yield the final N-Benzyl-D-glucamine product. The inherent chirality of the D-glucose starting material is preserved, making it a valuable chiral precursor.
Common Derivatization Strategies
The biological utility of N-Benzyl-D-glucamine is realized through the modification of its secondary amine. This site is nucleophilic and serves as a handle for introducing various functional groups that dictate the molecule's ultimate biological function.
-
Dithiocarbamates: Reaction of the secondary amine with carbon disulfide in an alkaline medium yields N-Benzyl-D-glucamine dithiocarbamate (NBG-DTC).[2] This derivative is the primary form investigated for heavy metal chelation.
-
Glycoconjugates: The benzyl moiety can be functionalized and then conjugated to other molecules, such as carbohydrates, via click chemistry.[3] This strategy is used to enhance targeting of cancer cells, which often overexpress glucose transporters.[3]
-
Metal Complexes: The core structure and its derivatives can act as ligands to coordinate with various metal ions, creating complexes with unique biological properties, including antimicrobial and anti-inflammatory activities.[4][5]
Caption: Key derivatization pathways of N-Benzyl-D-glucamine.
Part 2: Primary Biological Activity: Heavy Metal Chelation
The most extensively documented biological application of an N-Benzyl-D-glucamine derivative is the chelation and detoxification of heavy metals, particularly cadmium (Cd²⁺). This activity is embodied by N-Benzyl-D-glucamine dithiocarbamate (NBG-DTC).
Mechanism of Action: NBG-DTC in Cadmium Mobilization
Cadmium is a toxic heavy metal that accumulates primarily in the liver and kidneys, leading to significant organ damage, including severe nephrotoxicity.[2][6] The therapeutic challenge lies in mobilizing this stored cadmium for excretion without causing redistribution to other sensitive tissues like the brain.[7]
NBG-DTC functions as a highly effective chelating agent. The dithiocarbamate group provides a strong bidentate sulfur ligand that avidly binds to soft metal ions like cadmium. The benzyl group enhances the lipophilicity of the molecule, which improves its ability to cross cell membranes and access intracellular cadmium deposits.[2] Once the stable Cd-(NBG-DTC)₂ complex is formed, it is transported out of the cell and primarily excreted via the biliary route into the feces.[7] Crucially, this complex is not reabsorbed from the intestinal tract, preventing enterohepatic recirculation and ensuring permanent removal from the body.[7]
Caption: Mechanism of NBG-DTC-mediated cadmium chelation and excretion.
In Vivo Efficacy: Preclinical Data
Studies in rat models have demonstrated that administration of NBG-DTC following cadmium exposure leads to a significant increase in the biliary excretion of cadmium.[7] This is accompanied by a marked decrease in cadmium concentrations in the liver and kidneys, the primary storage organs.[2][6] Importantly, this treatment effectively reduces the biochemical markers of renal damage, such as urinary protein and enzyme excretion, and mitigates the pathological necrosis of proximal tubular cells caused by cadmium.[6]
Data Summary: Cadmium Mobilization Efficacy
The following table summarizes the comparative efficacy of N-Alkyl-D-Glucamine Dithiocarbamates in reducing cadmium levels in preclinical models.
| Compound | Dose (µmol/kg) | Organ | % Reduction in Cadmium vs. Control | Reference |
| NBG-DTC (Benzyl) | 1200 | Liver | 22% | [2] |
| NBG-DTC (Benzyl) | 1200 | Kidney | 49% | [2] |
| N-Propyl-D-glucamine DTC | 1200 | Liver | <15% | [2] |
| N-Amyl-D-glucamine DTC | 1200 | Liver | <15% | [2] |
Experimental Protocol: In Vivo Assessment of Cadmium Chelation
This protocol describes a self-validating system to assess the efficacy of a chelating agent like NBG-DTC in a rodent model of cadmium toxicity.
Objective: To quantify the effect of NBG-DTC on the tissue distribution and excretion of cadmium.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are used. Animals are housed in metabolic cages to allow for separate collection of urine and feces.
-
Cadmium Exposure: Administer a single intraperitoneal (i.p.) injection of ¹⁰⁹CdCl₂ (1 mg Cd/kg containing 10 µCi ¹⁰⁹Cd). The use of a radioactive tracer allows for sensitive and accurate quantification in tissues and excreta.
-
Acclimation Period: Allow 24 hours for the cadmium to distribute and accumulate in target organs, mimicking a stored body burden.
-
Treatment Groups (n=6 per group):
-
Group 1 (Control): Inject with saline vehicle.
-
Group 2 (Treatment): Inject i.p. with NBG-DTC (e.g., 400 µmol/kg).
-
-
Sample Collection: Collect urine and feces at 24-hour intervals for 48-72 hours post-treatment.
-
Tissue Harvesting: At the end of the collection period, euthanize the animals. Harvest key organs: liver, kidneys, brain, testes, and a sample of blood.
-
Quantification:
-
Measure the radioactivity in urine, feces, and harvested tissues using a gamma counter.
-
Calculate the percentage of the initial administered dose of ¹⁰⁹Cd in each sample.
-
-
Validation & Causality:
-
Self-Validation: A successful outcome is defined by a statistically significant increase in ¹⁰⁹Cd in the feces of the NBG-DTC group compared to the control group, coupled with a significant decrease of ¹⁰⁹Cd in the liver and kidneys.
-
Causality Check: The lack of a significant increase in ¹⁰⁹Cd in the brain or testes validates that the treatment does not cause harmful redistribution of the metal.[7]
-
Part 3: Anticancer and Cytotoxic Properties
The N-Benzyl-D-glucamine scaffold is a promising platform for the design of novel anticancer agents. This strategy leverages two key biological principles: the importance of the benzyl group as a pharmacophore in many anticancer drugs and the increased glucose uptake of cancer cells (the Warburg effect).[3][8]
Mechanism: Induction of Apoptosis via ROS Generation
Dithiocarbamate derivatives of N-Benzyl-D-glucamine have been shown to exert cytotoxic effects on cancer cells.[2] The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels create a state of oxidative stress that damages cellular components and triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the activation of executioner caspases like caspase-3, leading to programmed cell death.[2]
Caption: Apoptotic pathway induced by NBG-DTC derivatives in cancer cells.
Data Summary: In Vitro Cytotoxicity
Glucopyranosyl-conjugated benzyl derivatives have shown potent and selective activity against cancer cells compared to normal cells.
| Compound | Cell Line (Cancer) | IC₅₀ (µM) | Cell Line (Normal) | IC₅₀ (µM) | Selectivity Index | Reference |
| 8d | HCT-116 (Colon) | 12.3 | 293T (Kidney) | 102.7 | 8.3 | [3] |
| 5-FU | HCT-116 (Colon) | 13.9 | 293T (Kidney) | 13.5 | 1.0 | [3] |
Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Benzyl-D-glucamine derivatives on cancer cell proliferation.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., HCT-116) and a non-cancerous control cell line (e.g., 293T) in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is bioreduced by viable cells into a colored formazan product.
-
Incubate for 1-4 hours at 37°C. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Analysis & Validation:
-
Data Normalization: Subtract the background absorbance (medium only) and normalize the results to the vehicle control wells (defined as 100% viability).
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Self-Validation: The protocol is validated by obtaining a clear dose-response curve. Comparing the IC₅₀ value for the cancer cell line against the normal cell line provides the selectivity index, a key measure of therapeutic potential.[3]
-
Part 4: Applications in Pharmaceutical Development
Chiral Resolution of Acidic Drugs
Many pharmaceuticals are chiral molecules, where only one enantiomer provides the therapeutic benefit while the other may be inactive or cause adverse effects. Regulatory agencies often require the development of single-enantiomer drugs. N-alkyl-D-glucamines, including the parent compound, serve as effective chiral resolving agents for separating racemic mixtures of acidic drugs, such as NSAIDs like ibuprofen.[9][10]
The process relies on the formation of diastereomeric salts. The basic amine group of the N-alkyl-D-glucamine reacts with the acidic group (e.g., carboxylic acid) of the racemic drug. This creates a pair of diastereomers ((R)-drug-(S)-amine and (S)-drug-(S)-amine), which, unlike enantiomers, have different physicochemical properties, most importantly, different solubilities. This solubility difference allows for their separation via fractional crystallization.[10]
Caption: Workflow for chiral resolution using an N-Alkyl-D-Glucamine.
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An In-Depth Technical Guide on the Biological Mechanisms of N-Benzyl-D-glucamine and Its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
N-Benzyl-D-glucamine is a synthetic intermediate that serves as a scaffold for a variety of biologically active molecules. While N-Benzyl-D-glucamine itself is not typically the subject of direct mechanistic studies, its constituent parts—the N-benzyl group and the D-glucamine moiety—are instrumental in defining the therapeutic actions of its derivatives. This guide provides an in-depth exploration of the mechanisms of action of key N-Benzyl-D-glucamine derivatives in biological systems. We will dissect the roles of the benzyl pharmacophore and the glucamine targeting moiety to understand their contributions to heavy metal chelation, anticancer activity, and glycemic control. This document synthesizes data from preclinical studies, presents detailed experimental protocols, and visualizes the underlying biological pathways to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The N-Benzyl-D-glucamine Scaffold
N-Benzyl-D-glucamine is a conjugate of a benzyl group and a glucose-derived amine. Its utility in medicinal chemistry lies in its bifunctional nature. The D-glucamine portion, being a sugar analog, can enhance aqueous solubility and leverage biological transport mechanisms, particularly those for glucose. The N-benzyl group, a common pharmacophore, often contributes to the molecule's cytotoxic or enzymatic inhibitory properties. This guide will explore how these two components work in concert to produce the therapeutic effects observed in three distinct classes of N-Benzyl-D-glucamine derivatives:
-
Heavy Metal Chelators: Exemplified by N-Benzylglucamine Dithiocarbamate (BGD), which is investigated for its ability to sequester and promote the excretion of toxic heavy metals.
-
Anticancer Agents: Glucopyranosyl-conjugated benzyl derivatives that selectively target cancer cells and induce apoptosis.
-
Antidiabetic Agents: N-benzylsuccinimide derivatives that exhibit inhibitory effects on carbohydrate-metabolizing enzymes.
By examining these derivatives, we can elucidate the mechanistic principles that can be applied to the design of novel therapeutics based on the N-Benzyl-D-glucamine scaffold.
The Dual Roles of the N-Benzyl and D-Glucamine Moieties
The D-Glucamine Moiety: A Vehicle for Targeted Delivery and Improved Pharmacokinetics
The D-glucamine component of the scaffold plays a crucial role in the pharmacokinetic profile and targeting capabilities of its derivatives. Its high density of hydroxyl groups imparts significant water solubility, which is a desirable characteristic for drug candidates. Furthermore, its structural similarity to glucose allows it to be recognized by glucose transporters (GLUTs). Cancer cells, in particular, often overexpress GLUTs to meet their high energy demands, a phenomenon known as the Warburg effect. This provides a pathway for the targeted delivery of cytotoxic agents conjugated to a glucamine or glucose moiety, enhancing their selectivity for cancer cells over healthy tissues.[1]
The N-Benzyl Group: A Versatile Pharmacophore
The benzyl group is a frequently encountered pharmacophore in a wide range of therapeutic agents, including anticancer drugs.[2] Its lipophilic nature can facilitate cell membrane penetration, and its aromatic ring can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. The benzyl motif is often a critical component for the cytotoxic activity of the compounds in which it is found.[2]
Mechanisms of Action of N-Benzyl-D-glucamine Derivatives
Heavy Metal Chelation by N-Benzylglucamine Dithiocarbamate (BGD)
N-Benzylglucamine Dithiocarbamate (BGD) is a potent chelating agent that has been investigated for its efficacy in the detoxification of heavy metals such as cadmium and lead.[3][4]
Mechanism of Action: The dithiocarbamate group of BGD is the functional unit responsible for chelation. The two sulfur atoms in this group form strong coordinate bonds with heavy metal ions, creating a stable, five-membered ring complex. This complex sequesters the metal ion, preventing it from interacting with and damaging biological macromolecules. The N-benzyl-D-glucamine backbone of the molecule enhances its solubility and facilitates its transport and excretion from the body. Studies suggest that the BGD-metal complex may be transported into hepatocytes via a facilitated diffusion system and subsequently secreted through organic anion transport systems.[5]
Quantitative Data on Chelation Efficacy:
| Metal | Chelator | Effect | Reference |
| Lead | N-Benzyl-D-glucamine dithiocarbamate (BGD) | Reduced hepatic and renal lead levels; enhanced urinary and fecal excretion of lead. | [3][4] |
| Cadmium | N-Benzylglucamine Dithiocarbamate (BGD) | Significantly enhances the fecal and urinary excretion of cadmium from the liver and kidneys. | [5] |
Proposed Pathway for BGD-Mediated Heavy Metal Detoxification:
Caption: Proposed pathway for BGD-mediated heavy metal detoxification.
Anticancer Activity of Glucopyranosyl-Conjugated Benzyl Derivatives
Derivatives in which a benzyl group is conjugated to a glucopyranosyl moiety (structurally similar to glucamine) have shown promise as selective anticancer agents.[6]
Mechanism of Action: These compounds are thought to exert their anticancer effects through a multi-step process. First, the glucose moiety facilitates their uptake into cancer cells via overexpressed GLUTs. Once inside the cell, the benzyl pharmacophore is released and can induce apoptosis (programmed cell death). While the precise intracellular targets of the benzyl group are still under investigation, the induction of apoptosis is a common mechanism for many cytotoxic anticancer drugs.[6]
Quantitative Data on Cytotoxicity:
| Compound | HCT-116 IC₅₀ (µM) | 293T IC₅₀ (µM) | Selectivity Index (293T/HCT-116) |
| 5-FU | 3.62 ± 1.22 | 9.13 ± 1.63 | 2.52 |
| 8c | 6.40 ± 0.20 | 19.57 ± 0.13 | 3.06 |
| 8d | 2.88 ± 0.32 | 31.35 ± 0.10 | 10.89 |
| 8e | 4.17 ± 0.06 | 8.10 ± 0.08 | 1.94 |
| 8f | 7.04 ± 0.06 | 22.41 ± 0.05 | 3.18 |
| 8g | 4.55 ± 0.23 | 11.67 ± 0.16 | 2.56 |
| Data from a study on glucopyranosyl-conjugated benzyl derivatives.[2] |
Signaling Pathway for Apoptosis Induction:
Caption: Proposed signaling pathway for apoptosis induction.
Antidiabetic Activity of N-Benzylsuccinimide Derivatives
While not direct derivatives of N-Benzyl-D-glucamine, N-benzylsuccinimide compounds share the N-benzyl moiety and have been investigated for their potential as antidiabetic agents.[3][7]
Mechanism of Action: One of the primary strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting the enzymes responsible for carbohydrate digestion. N-benzylsuccinimide derivatives have been shown to inhibit α-amylase and α-glucosidase, two key enzymes in this process. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a more gradual increase in blood glucose levels after a meal.[3][7]
Quantitative Data on Enzyme Inhibition:
| Compound | α-Amylase IC₅₀ (µg/ml) | α-Glucosidase IC₅₀ (µg/ml) |
| Baicalein | 48.40 | 16.03 |
| Data from a study on the α-amylase and α-glucosidase inhibitory activity of Baicalein.[8] |
Mechanism of α-Glucosidase and α-Amylase Inhibition:
Caption: Inhibition of carbohydrate-digesting enzymes.
Experimental Protocols
MTT Assay for Cytotoxicity of Anticancer Agents
This protocol describes a method for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9][10]
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., a glucopyranosyl-conjugated benzyl derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Cell Treatment: Prepare serial dilutions of the test compound in complete culture medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay:
Caption: A typical workflow for an MTT cytotoxicity assay.
α-Glucosidase Inhibition Assay
This protocol describes a method for determining the inhibitory activity of a compound against α-glucosidase.[11]
Principle: This assay measures the activity of α-glucosidase by monitoring the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Test compound (e.g., an N-benzylsuccinimide derivative)
-
Acarbose (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare solutions of the enzyme, substrate, test compound, and positive control in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the test compound at various concentrations to the sample wells. Add 50 µL of the positive control to its designated wells and 50 µL of buffer to the control wells.
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Substrate Addition: Add 50 µL of the pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The N-Benzyl-D-glucamine scaffold represents a versatile platform for the development of novel therapeutic agents. By understanding the distinct roles of the N-benzyl and D-glucamine moieties, researchers can rationally design derivatives with enhanced efficacy and selectivity for a range of biological targets. The examples of heavy metal chelators, targeted anticancer agents, and enzyme inhibitors discussed in this guide highlight the potential of this chemical framework. Future research in this area should focus on elucidating the precise intracellular targets of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical applications.
References
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ResearchGate. (2025). Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]
-
PubMed. (n.d.). Chelation in metal intoxication LI: efficacy of amphipathic dithiocarbamates in mobilization of lead in the rat. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]
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Royal Society Publishing. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]
-
OUCI. (n.d.). Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Transformation. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
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Informatics Journals. (n.d.). In-Vitro and In-Silico Alpha Amylase and Alpha Glucosidase Inhibitory Activity of Baicaelin. Retrieved from [Link]
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YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
-
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Spectroscopic data of N-Benzyl-D-glucamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of N-Benzyl-D-glucamine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for N-Benzyl-D-glucamine (C₁₃H₂₁NO₅), a polyhydroxylated alkaloid derivative of significant interest in pharmaceutical and chemical research.[1][2] As a derivative of D-glucose, it combines the structural features of a sugar alcohol and a secondary benzylic amine, making it a valuable chelating agent and a versatile synthetic intermediate.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The structural elucidation of molecules like N-Benzyl-D-glucamine is foundational to understanding their chemical behavior and biological activity. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns that offer further structural clues. Together, they provide an unambiguous confirmation of the molecule's identity and purity.
Molecular Structure of N-Benzyl-D-glucamine
The structure consists of a D-glucitol (sorbitol) backbone where the amino group at the C1 position is substituted with a benzyl group.
Caption: 2D structure of N-Benzyl-D-glucamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution.[5] For N-Benzyl-D-glucamine, ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons within the benzyl and glucamine moieties, respectively.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of N-Benzyl-D-glucamine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for carbohydrate-like structures to exchange labile -OH and -NH protons, simplifying the spectrum.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex signals of the glucamine backbone.[6]
-
¹H NMR Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard like TMS or a residual solvent peak.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the benzylic and glucamine backbone protons, and the exchangeable protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (C₆H₅) | 7.2 – 7.4 | Multiplet (m) | - | Protons on the benzyl ring. The exact pattern depends on the solvent. |
| Benzylic (Ar-CH₂-N) | ~3.7 – 3.9 | Singlet (s) or AB quartet | - | Two protons adjacent to the nitrogen and the aromatic ring. |
| Glucamine H-1, H-1' | ~2.6 – 2.8 | Multiplet (m) | - | Protons on the carbon adjacent to the nitrogen. |
| Glucamine H-2 to H-6 | ~3.4 – 4.0 | Overlapping Multiplets | - | Complex region due to similar chemical environments of the CH-OH and CH₂-OH protons.[6][7] |
| Hydroxyl (-OH), Amine (-NH) | Variable (broad) | Singlet (br s) | - | Positions are concentration and temperature-dependent; signal disappears in D₂O. |
Causality: The aromatic protons are deshielded by the ring current and appear downfield. The glucamine protons are in a crowded, electron-rich environment, leading to significant signal overlap in the 3.4-4.0 ppm range.[7] Using a higher field instrument or 2D NMR techniques (like COSY and HSQC) is essential for definitive assignment of this region.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C₆H₅) | 127 – 130 | Aromatic carbons of the benzyl group. |
| Aromatic (C₆H₅, ipso) | ~138 – 140 | The carbon of the aromatic ring attached to the CH₂ group. |
| Glucamine C-2 to C-5 | 68 – 77 | Carbons bearing hydroxyl groups within the sugar backbone.[5][6] |
| Glucamine C-6 (-CH₂OH) | ~64 | The terminal hydroxymethyl carbon.[6] |
| Glucamine C-1 (-CH₂-N) | ~55 | Carbon adjacent to the amine nitrogen. |
| Benzylic (Ar-CH₂-N) | ~54 | Benzylic carbon adjacent to the nitrogen. |
Causality: The chemical shifts of the glucamine carbons are characteristic of polyols.[6] The aromatic carbons appear in the typical downfield region (120-140 ppm), while the aliphatic carbons are found upfield. The attachment to electronegative oxygen and nitrogen atoms shifts these aliphatic carbons downfield compared to simple alkanes.[8]
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For N-Benzyl-D-glucamine, IR confirms the presence of hydroxyl, amine, and aromatic groups.
Experimental Protocol: IR Analysis
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: Place a small amount of the solid N-Benzyl-D-glucamine sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and assign them to their corresponding functional group vibrations.
IR Spectral Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3500 – 3200 (broad) | O-H Stretch, N-H Stretch | Alcohol (O-H), Amine (N-H) | A very broad and intense band due to extensive hydrogen bonding from the multiple hydroxyl groups and the secondary amine.[9][10][11] |
| 3100 – 3000 | C-H Stretch | Aromatic C-H | Characteristic of the benzyl group. |
| 3000 – 2850 | C-H Stretch | Aliphatic C-H | From the CH₂ and CH groups of the benzyl and glucamine moieties. |
| 1650 – 1580 | N-H Bend | Secondary Amine (N-H) | Confirms the presence of the secondary amine.[9][12] |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | A series of absorptions confirming the benzene ring. |
| 1250 – 1020 (strong) | C-N Stretch, C-O Stretch | Aliphatic Amine, Alcohol | A strong, complex region with contributions from both C-N and C-O single bond stretching.[9][11] |
| 910 – 665 (broad) | N-H Wag | Secondary Amine (N-H) | A broad band characteristic of primary and secondary amines.[9] |
Trustworthiness: The IR spectrum provides a self-validating system. The simultaneous presence of a very broad O-H/N-H band, aromatic C=C stretching, and strong C-O stretching bands is highly characteristic of a polyhydroxylated aromatic amine structure, corroborating the proposed identity of N-Benzyl-D-glucamine.
Caption: General workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like N-Benzyl-D-glucamine.[14]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation for positive-ion mode.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).
-
Data Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion. For N-Benzyl-D-glucamine (C₁₃H₂₁NO₅, Exact Mass: 271.14197 Da), the protonated molecule [M+H]⁺ should be observed at m/z 272.1492.[15]
-
Data Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion (m/z 272.1) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.
MS Spectral Data Interpretation
| m/z (charge/mass ratio) | Proposed Ion/Fragment | Fragmentation Pathway |
| 272.15 | [M+H]⁺ | Protonated molecular ion |
| 254.14 | [M+H - H₂O]⁺ | Loss of one water molecule from the polyol chain.[2] |
| 236.13 | [M+H - 2H₂O]⁺ | Loss of two water molecules.[2] |
| 180.08 | [C₆H₁₄NO₅]⁺ | Cleavage of the benzyl C-N bond (loss of C₇H₇ radical). |
| 162.07 | [C₆H₁₂NO₄]⁺ | Fragment from the glucamine chain, often involving loss of water. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable and characteristic fragment of benzyl compounds. |
Expertise: The fragmentation of N-Benzyl-D-glucamine is driven by its key structural features. The polyol backbone readily loses water molecules under energetic conditions.[2] The most significant fragmentation is the alpha-cleavage adjacent to the nitrogen, which is a classic pathway for amines.[10][16] This can result in the loss of the benzyl group, but the formation of the highly stable m/z 91 tropylium cation is often a dominant and diagnostic peak in the mass spectrum of benzyl-containing compounds.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of N-Benzyl-D-glucamine through NMR, IR, and MS provides a robust and comprehensive structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, amine, and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The convergence of data from these three orthogonal techniques affords a high degree of confidence in the identity and structure of the molecule, an essential requirement for its application in research and development.
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N-Benzyl-D-glucamine: A Strategic Chiral Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-D-glucamine, a derivative of D-glucose, represents a highly versatile and strategically important chiral building block in organic synthesis. Its unique structure, combining a polyhydroxylated linear chain derived from a natural monosaccharide with a secondary benzylamine, offers a rich scaffold for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of N-Benzyl-D-glucamine, details its critical role as a precursor in the development of pharmaceuticals, particularly iminosugars like Miglitol, and explores its derivatization into specialized agents such as metal chelators. We will delve into the mechanistic underpinnings of its synthesis and application, providing detailed experimental protocols and field-proven insights to demonstrate its value for professionals in chemical and pharmaceutical development.
The Strategic Importance of N-Benzyl-D-glucamine
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has placed significant emphasis on the "chiral pool," a collection of inexpensive, readily available chiral molecules from natural sources. Carbohydrates, with their densely packed, stereochemically defined centers, are a cornerstone of this pool. N-Benzyl-D-glucamine emerges as a first-generation derivative of D-glucose, transforming the cyclic hemiacetal into a stable, acyclic, and synthetically versatile amino alcohol.
The benzyl group is not merely a simple substituent; its presence enhances the lipophilicity of the molecule compared to simpler glucamines and plays a crucial role in the synthetic pathways, influencing reaction outcomes through steric and electronic effects like π-π stacking interactions.[1][2] This unique combination of a hydrophilic polyol chain and a lipophilic, reactive benzylic amine moiety makes N-Benzyl-D-glucamine an ideal starting point for diverse synthetic targets.[3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₅ | PubChem[4] |
| Molecular Weight | 271.31 g/mol | PubChem[4] |
| IUPAC Name | (2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | PubChem |
| CAS Number | 74410-48-3 | ChemicalBook[5] |
| Physical State | Solid | - |
Synthesis of N-Benzyl-D-glucamine: The Reductive Amination Pathway
The most direct and efficient method for preparing N-Benzyl-D-glucamine is the reductive amination of D-glucose with benzylamine. This method is superior to routes using harsher reagents like ammonium salts, as benzylamine reacts faster and produces fewer dimeric byproducts, making it highly advantageous for preparative scale synthesis.[6]
Mechanism of Reductive Amination
The reaction proceeds in two key stages. First, the open-chain aldehyde form of D-glucose condenses with benzylamine to form a Schiff base (imine) intermediate, with the elimination of water. In the second stage, this imine is selectively reduced by a hydride agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final secondary amine product, N-Benzyl-D-glucamine.
Caption: General workflow for the synthesis of N-Benzyl-D-glucamine via reductive amination.
Detailed Experimental Protocol: Synthesis
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of N-Benzyl-D-glucamine.
-
Dissolution: Dissolve D-glucose (1.0 eq) in a suitable solvent such as methanol or water.
-
Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution. The mixture is stirred at room temperature to facilitate the formation of the Schiff base intermediate.
-
pH Adjustment (Optional but Recommended): For reducing agents like NaBH₃CN, the pH should be adjusted to be slightly acidic (pH 5-6) to promote imine formation without significantly hydrolyzing it.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (NaBH₄, ~1.5 eq), in portions to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup and Purification:
-
Quench the reaction by carefully adding an acid (e.g., dilute HCl) to neutralize excess borohydride.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzyl-D-glucamine.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Core Applications in Organic Synthesis
Precursor for Iminosugars and Polyhydroxylated Piperidines
A primary application of N-Benzyl-D-glucamine is in the synthesis of iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[7][8] These compounds are potent inhibitors of glycosidases and glycosyltransferases, making them valuable therapeutic targets for diseases like diabetes, viral infections, and lysosomal storage disorders.[7][8][9]
Case Study: Synthesis of Miglitol Analogues
Miglitol, an N-substituted 1-deoxynojirimycin derivative, is an approved drug for type 2 diabetes.[10][11] The synthesis of Miglitol and its analogues often leverages a polyhydroxylated precursor that can be derived from N-Benzyl-D-glucamine. The synthetic strategy typically involves selective protection of hydroxyl groups, oxidation, intramolecular reductive amination (or double reductive amination), and subsequent deprotection steps to form the core piperidine ring structure.[11]
Caption: Synthetic pathway from N-Benzyl-D-glucamine to iminosugar targets.
Synthesis of Heterocyclic Compounds
The N-Benzyl-D-glucamine scaffold is a valuable starting point for a wide range of heterocyclic compounds.[12] The polyol chain can undergo various chemical transformations, including cyclization reactions, to form five- and six-membered rings. The benzyl group often serves as a crucial pharmacophore in anti-cancer compounds or as a reliable protecting group that can be removed under specific conditions.[13][14] This dual functionality allows for the construction of complex molecules with potential biological activity.
Derivatization for Specialized Applications: Metal Chelation
The amine and multiple hydroxyl groups on N-Benzyl-D-glucamine make it an excellent ligand for derivatization. A notable example is its conversion to N-benzylglucamine dithiocarbamate (BGDTC) , a potent chelating agent for heavy metals.[1] This derivative has shown significant efficacy in mobilizing and promoting the excretion of toxic metals like cadmium and lead from biological systems.[1][15]
The synthesis involves the reaction of N-Benzyl-D-glucamine with carbon disulfide in an alkaline medium.[1] The resulting dithiocarbamate derivative combines the water-solubilizing effect of the glucamine moiety with the enhanced cellular uptake provided by the lipophilic benzyl group, making it an effective detoxification agent.[1]
Caption: Workflow for the derivatization of N-Benzyl-D-glucamine to BGDTC.
The effectiveness of the benzyl group is highlighted in studies comparing BGDTC to its shorter-chain alkyl analogues for cadmium removal.
| Compound | Liver Cd Reduction (%) | Kidney Cd Reduction (%) |
| N-Benzyl-D-glucamine DTC | 22% | 49% |
| N-Propyl-D-glucamine DTC | <15% | Not specified |
| N-Amyl-D-glucamine DTC | <15% | Not specified |
| Data adapted from a 1988 study on cadmium-chelating efficacy in mice.[1] |
Conclusion and Future Outlook
N-Benzyl-D-glucamine stands as a testament to the power of leveraging the natural chiral pool for sophisticated chemical synthesis. Its straightforward preparation via reductive amination provides reliable access to a versatile precursor. Its demonstrated utility in the synthesis of high-value targets, including iminosugar-based pharmaceuticals and specialized chelating agents, confirms its importance in drug development and biomedical research.
Future research will likely expand its applications into materials science, where its derivatives could be used to create novel biodegradable polymers or functional materials.[3] As synthetic methodologies become more advanced, the strategic use of such well-defined, multifunctional building blocks will continue to be a cornerstone of efficient and innovative molecular design.
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- 15. N-Benzyl-D-glucamine | CymitQuimica [cymitquimica.com]
N-Benzyl-D-glucamine: A Comprehensive Technical Guide to its Chemistry, Synthesis, and Applications
This guide provides an in-depth exploration of N-Benzyl-D-glucamine, a fascinating yet often overlooked derivative of glucose. While its close analog, N-methyl-D-glucamine (meglumine), has achieved widespread use in the pharmaceutical industry, N-Benzyl-D-glucamine offers unique properties and applications that merit a closer examination. This document will delve into the historical context of its discovery through the lens of reductive amination, its synthesis, chemical properties, and current and potential applications, particularly in the realm of biomedical research.
Genesis of a Molecule: The Story of Reductive Amination
The discovery of N-Benzyl-D-glucamine is not marked by a singular event but is rather a testament to the advancement of organic chemistry, specifically the development of reductive amination of sugars. This powerful reaction allows for the covalent linkage of an amine to a carbonyl group, in this case, the open-chain aldehyde form of D-glucose.
Early explorations into the synthesis of N-alkyl-glucamines date back to the 1930s, with patents describing the production of glucamines via the catalytic liquid phase hydrogenation of monosaccharides in the presence of ammonia or primary amines[1]. These foundational studies paved the way for the synthesis of a wide array of N-substituted glucamines, including the subject of this guide.
The core of N-Benzyl-D-glucamine's synthesis lies in the reaction between D-glucose and benzylamine. In solution, D-glucose exists in equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form. The aldehyde provides the electrophilic carbon necessary for the nucleophilic attack by the primary amine, benzylamine. This initially forms a hemiaminal, which then dehydrates to a Schiff base (iminium ion). The subsequent reduction of this imine intermediate yields the stable secondary amine, N-Benzyl-D-glucamine.
Caption: General workflow for the reductive amination of D-glucose with benzylamine.
Synthesis and Physicochemical Properties
The synthesis of N-Benzyl-D-glucamine is a robust and well-documented procedure. A particularly efficient method was developed by Yoshida and Lee in 1994, which utilizes benzylamine for a near-quantitative amination of reducing oligosaccharides[2]. This method offers advantages over traditional reductive amination using ammonium salts, as it proceeds under milder conditions and produces fewer dimeric byproducts[2].
Experimental Protocol: Synthesis of N-Benzyl-D-glucamine
The following protocol is a representative method for the synthesis of N-Benzyl-D-glucamine:
-
Dissolution: D-glucose is dissolved in a suitable solvent, such as methanol or a buffered aqueous solution.
-
Addition of Benzylamine: Benzylamine is added to the glucose solution. The reaction is typically carried out at a slightly elevated temperature to facilitate the formation of the Schiff base intermediate.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These reagents are selective for the reduction of the iminium ion over the carbonyl group of the starting sugar[3].
-
Quenching and Purification: The reaction is quenched, and the product is purified, often through crystallization or chromatography.
Physicochemical Data
The key physicochemical properties of N-Benzyl-D-glucamine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₅ | [4] |
| Molecular Weight | 271.31 g/mol | [4] |
| IUPAC Name | (2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | [4] |
| XLogP3 | -1.9 | [4] |
| Hydrogen Bond Donor Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
Applications in Research and Drug Development
While not as commercially prominent as its N-methyl counterpart, N-Benzyl-D-glucamine and its derivatives have found utility in several areas of scientific research, primarily leveraging the unique properties imparted by the benzyl group.
Chelation of Heavy Metals
A significant area of investigation for N-Benzyl-D-glucamine derivatives is in chelation therapy, particularly for heavy metal poisoning. The dithiocarbamate derivative of N-Benzyl-D-glucamine has been shown to be an effective chelating agent for cadmium[5]. Studies have demonstrated its ability to mobilize cadmium from organs like the liver and kidneys, thereby reducing its toxicity[5][6]. The benzyl group in these derivatives enhances their lipophilicity, which can improve their ability to cross cell membranes and access intracellular metal deposits[6]. Research has also indicated that N-benzyl-D-glucamine dithiocarbamate can mitigate the renal toxicity and lipid peroxidation induced by cadmium exposure[5][7].
A Scaffold for Chemical Synthesis
The N-benzyl group serves as a valuable protecting group in carbohydrate chemistry. It is relatively stable to a variety of reaction conditions but can be removed by catalytic hydrogenation. This allows for the selective modification of other functional groups on the glucamine backbone. This property makes N-Benzyl-D-glucamine a useful intermediate in the synthesis of more complex carbohydrate-based molecules.
Caption: Key application areas of N-Benzyl-D-glucamine.
A Tale of Two Glucamines: N-Benzyl vs. N-Methyl (Meglumine)
The stark difference in the commercial success of N-Benzyl-D-glucamine and N-methyl-D-glucamine (meglumine) warrants a comparative analysis. Meglumine is a widely used excipient in pharmaceutical formulations, primarily as a co-former for salts of acidic drugs to enhance their solubility and stability[8].
| Feature | N-Benzyl-D-glucamine | N-Methyl-D-glucamine (Meglumine) |
| N-substituent | Benzyl | Methyl |
| Lipophilicity | Higher | Lower |
| Primary Use | Research chemical, chelation studies | Pharmaceutical excipient, contrast media |
| Commercial Scale | Limited | Large-scale production |
| Regulatory Status | Not approved as a pharmaceutical excipient | Approved excipient in numerous drug products[8] |
The key differentiator is the N-substituent. The small, non-bulky methyl group of meglumine results in a highly water-soluble and biocompatible molecule, ideal for use as a pharmaceutical excipient[8][9]. In contrast, the larger, more lipophilic benzyl group of N-Benzyl-D-glucamine alters its solubility and toxicological profile, making it less suitable for widespread use as an excipient but conferring advantages in specific applications like chelation where membrane permeability can be beneficial[6].
Future Perspectives
N-Benzyl-D-glucamine remains a molecule of interest for researchers. Its potential in chelation therapy continues to be an area for further investigation. The development of new derivatives with improved efficacy and reduced toxicity could lead to novel treatments for heavy metal poisoning. Furthermore, its role as a synthetic intermediate in carbohydrate chemistry should not be underestimated. As the demand for complex carbohydrates in drug discovery and glycobiology grows, the utility of versatile building blocks like N-Benzyl-D-glucamine may see a resurgence.
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Methodological & Application
Synthesis of N-Benzyl-D-glucamine via Reductive Amination: An Application Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N-Benzyl-D-glucamine, also known as 1-deoxy-1-(benzylamino)-D-glucitol[1][2], through a reductive amination protocol. This method offers a robust and controlled approach for the formation of the carbon-nitrogen bond, circumventing issues of over-alkylation common in direct alkylation methods[3]. We delve into the underlying chemical principles, provide a step-by-step experimental guide, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for preparing this versatile polyhydroxylated amine.
Introduction: The Significance of N-Benzyl-D-glucamine
N-Benzyl-D-glucamine and its derivatives are valuable compounds in various fields of research and industry. The glucamine moiety, a polyhydroxylated chain, imparts high water solubility and chirality, making these molecules useful as intermediates in pharmaceutical synthesis, as components of contrast agents for medical imaging, and as tools in biochemical research to study carbohydrate metabolism[4]. For instance, N-alkyl-D-glucamine dithiocarbamates, including the benzyl derivative, are effective chelating agents for heavy metals like cadmium and mercury, with applications in toxicology and detoxification research[5]. The benzyl group provides lipophilicity, which can enhance the molecule's ability to cross cell membranes[5].
The synthesis of N-Benzyl-D-glucamine is a prime example of reductive amination, a cornerstone reaction in organic chemistry for the formation of amines from carbonyl compounds[6][7]. This method involves the reaction of a carbonyl compound, in this case, the aldehyde form of D-glucose, with an amine (benzylamine) to form an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine[3][8][9]. This one-pot approach is highly efficient and offers excellent control over the degree of alkylation[3].
Mechanism and Rationale: The Chemistry of Reductive Amination
The reductive amination of D-glucose with benzylamine proceeds through a well-established two-step mechanism that occurs in a single reaction vessel.
Step 1: Imine/Iminium Ion Formation D-glucose in solution exists in equilibrium between its cyclic hemiacetal form and the open-chain aldehyde form. The aldehyde form reacts with the primary amine, benzylamine, in a nucleophilic addition reaction. This is followed by dehydration to form a Schiff base, also known as an imine. Under the slightly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.
Step 2: Reduction A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final N-Benzyl-D-glucamine product. The choice of reducing agent is critical. A mild reducing agent is required that will reduce the imine/iminium ion but not the starting aldehyde. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation, although other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer better selectivity in some cases[3][9]. NaBH₃CN is particularly effective because it is more selective for the iminium ion over the carbonyl group, allowing the reaction to proceed efficiently in one pot[6][8].
The overall reaction can be visualized as follows:
Caption: Reductive amination workflow for N-Benzyl-D-glucamine synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of sugars[10][11][12].
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| D-Glucose (Dextrose) | ACS Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Benzylamine | ≥99% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Fisher Scientific |
| Distilled Water (H₂O) | Deionized | - |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Round-bottom flask | 250 mL | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| pH meter or pH paper | - | - |
| Rotary evaporator | - | - |
| Filtration apparatus | Buchner funnel, filter paper | - |
| Beakers, graduated cylinders | - | - |
Step-by-Step Procedure
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.0 g (0.10 mol) of D-glucose in 100 mL of methanol. Stir until the glucose is completely dissolved. This may require gentle warming.
-
Amine Addition: To the stirred solution, add 10.9 mL (10.7 g, 0.10 mol) of benzylamine dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Reductant Preparation: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, carefully prepare a solution of 4.16 g (0.11 mol) of sodium borohydride in 20 mL of cold water. Caution: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Prepare this solution in a well-ventilated fume hood.
-
Reduction: Slowly add the freshly prepared sodium borohydride solution to the cooled reaction mixture dropwise over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours, or until the reaction is complete (as monitored by TLC).
-
Quenching and pH Adjustment: Carefully quench the reaction by slowly adding 1 M hydrochloric acid to decompose any excess sodium borohydride. Continue adding acid until the pH of the solution is approximately 2-3. This step should be performed in an ice bath to control the exothermic reaction. Then, adjust the pH to 9-10 with the addition of 2 M sodium hydroxide solution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Product Isolation and Purification: The resulting aqueous solution may contain the precipitated product. Cool the solution in an ice bath for 1-2 hours to maximize crystallization. Collect the white solid product by vacuum filtration and wash it with a small amount of cold water.
-
Drying: Dry the purified N-Benzyl-D-glucamine in a vacuum oven at 40-50 °C to a constant weight.
Results and Discussion
Expected Yield and Characterization
| Parameter | Expected Value/Result |
| Yield | 70-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135-139 °C |
| Molecular Formula | C₁₃H₂₁NO₅[13] |
| Molecular Weight | 271.31 g/mol [13] |
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Imine Formation: Ensure sufficient reaction time for imine formation before adding the reducing agent. The reaction can be gently heated (e.g., to 40 °C) to promote imine formation, but this may also increase the rate of side reactions.
-
Decomposition of NaBH₄: Prepare the sodium borohydride solution immediately before use and keep it cold. A significant excess of the reducing agent may be necessary if the reaction is sluggish.
-
pH Control: The pH during the reduction step is crucial. While slightly acidic conditions favor iminium ion formation, strongly acidic conditions can hydrolyze the imine and the starting sugar. Maintaining a pH between 6 and 8 during the reduction is often optimal.
-
-
Side Product Formation:
-
Over-reduction: Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can prevent the reduction of the starting glucose.[3][14]
-
Dimeric Byproducts: The formation of dimeric byproducts can sometimes occur. Using benzylamine as the amine donor has been shown to yield less dimeric byproduct compared to using ammonium salts.[10]
-
-
Purification Challenges:
-
If the product does not readily crystallize, it may be necessary to perform a recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.
-
Column chromatography on silica gel can be used for further purification if necessary, though this is often not required for this specific synthesis.
-
Safety Precautions
-
Benzylamine: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. It is also toxic if swallowed. Handle away from ignition sources and in a well-ventilated area.
-
Methanol: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Conclusion
The reductive amination of D-glucose with benzylamine using sodium borohydride is an efficient and reliable method for the synthesis of N-Benzyl-D-glucamine. This application note provides a detailed, step-by-step protocol that can be readily implemented in a laboratory setting. By understanding the underlying mechanism and paying close attention to critical reaction parameters, researchers can achieve high yields of the desired product. The versatility of N-Benzyl-D-glucamine as a chemical intermediate ensures that this synthetic protocol will remain a valuable tool for scientists in various disciplines.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175–186. [Link]
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Sha, S., et al. (2012). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 23(3), 585–595. [Link]
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Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]
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Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 16-43. [Link]
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Bernotas, R. C., & Ganem, B. (1984). The chemistry of the 1-deoxynojirimycin system. Synthesis of 2-acetamido-1,2-dideoxynojirimycin from 1-deoxynojirimycin. Tetrahedron Letters, 25(2), 165–168. [Link]
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ResearchGate. (2018, January 16). Does anybody have a protocol for reductive amination of glycans with 2-AA using sodium borohydride?. [Link]
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Walsh, C. T., et al. (1983). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Journal of Biological Chemistry, 258(24), 15099–15106. [Link]
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Chemistry Steps. Reductive Amination. [Link]
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The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
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Li, Y., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 187, 111957. [Link]
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PubChem. N-Benzyl-D-Glucamine. [Link]
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ResearchGate. (2025, August 6). Synthesis of the antibiotic 1,5-dideoxy-1,5-imino-D-glucitol; concomitant formation of the D-mannitol analogue. [Link]
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Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Podvalnyy, N., et al. (2018). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 14, 2195–2200. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Application Notes and Protocols for the Use of N-Benzyl-D-glucamine as a Chiral Resolving Agent
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences and drug development, chirality is a fundamental consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This recognition has led regulatory bodies worldwide to increasingly mandate the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects. Consequently, robust and efficient methods for the separation of racemic mixtures—a process known as chiral resolution—are of paramount importance.[1][2]
Diastereomeric salt formation stands as one of the most reliable and scalable techniques for chiral resolution.[2] This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess distinct physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
N-Benzyl-D-glucamine, a chiral amine derived from D-glucose, emerges as a highly effective resolving agent, particularly for racemic acidic compounds. Its efficacy is rooted in its unique structural features: a basic secondary amine for salt formation, a series of stereochemically defined hydroxyl groups, and a benzyl group that can participate in various non-covalent interactions. This combination facilitates the formation of diastereomeric salts with significantly different crystal lattice energies and solubilities, which is the cornerstone of successful chiral separation. This guide provides a comprehensive overview of the principles and protocols for the application of N-Benzyl-D-glucamine in chiral resolution.
Mechanism of Chiral Recognition
The chiral recognition mechanism of N-Benzyl-D-glucamine is a multi-point interaction model. The basic nitrogen atom of N-Benzyl-D-glucamine reacts with an acidic functional group (e.g., a carboxylic acid) of the racemate to form a diastereomeric salt. The subsequent discrimination between the two enantiomers of the acidic compound is driven by a combination of intermolecular forces within the crystal lattice of the diastereomeric salts. These interactions include:
-
Ionic Bonding: The primary interaction is the ionic bond between the protonated amine of N-Benzyl-D-glucamine and the carboxylate of the acidic enantiomer.
-
Hydrogen Bonding: The multiple hydroxyl groups on the glucamine backbone act as both hydrogen bond donors and acceptors, forming a complex and rigid hydrogen-bonding network. The differential ability of the two enantiomers to optimally fit into this network is a key factor in chiral recognition.
-
Van der Waals Forces and π-π Stacking: The benzyl group can engage in van der Waals interactions and potential π-π stacking with aromatic moieties on the racemic compound, further stabilizing one diastereomer over the other.
The culmination of these interactions leads to one of the diastereomeric salts having a more stable, less soluble crystal lattice, allowing it to preferentially crystallize from solution.
Synthesis of N-Benzyl-D-glucamine
N-Benzyl-D-glucamine can be synthesized via a reductive amination reaction between D-glucose and benzylamine. This method is efficient and proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine.[3][4][5]
Protocol for Synthesis of N-Benzyl-D-glucamine
Materials:
-
D-glucose
-
Benzylamine
-
Methanol (or other suitable alcohol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂/Pd-C)
-
Distilled water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve D-glucose in methanol in a round-bottom flask.
-
Addition of Benzylamine: Add an equimolar amount of benzylamine to the glucose solution. Stir the mixture at room temperature to facilitate the formation of the Schiff base intermediate.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the Schiff base to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (5-10 wt%). Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir at room temperature until hydrogen uptake ceases.
-
-
Work-up:
-
For the NaBH₄ reduction, carefully quench the reaction by the slow addition of water.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzyl-D-glucamine.
Application in Chiral Resolution of Racemic Carboxylic Acids
N-Benzyl-D-glucamine is particularly well-suited for the resolution of racemic carboxylic acids, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class.[6] The following protocol provides a general framework for such resolutions.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
1. Solvent Screening and Optimization:
The choice of solvent is critical for achieving good separation. A systematic screening of various solvents and solvent mixtures is highly recommended. Ideal solvents will exhibit a significant difference in the solubility of the two diastereomeric salts.
-
Procedure: In small-scale trials, dissolve the racemic acid and N-Benzyl-D-glucamine in different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Observe the formation of precipitate and analyze the enantiomeric excess (ee) of the crystalline material and the mother liquor.
2. Diastereomeric Salt Formation and Crystallization:
Caption: Workflow for Diastereomeric Salt Formation and Crystallization.
-
Materials:
-
Racemic carboxylic acid
-
N-Benzyl-D-glucamine
-
Optimized solvent system
-
-
Procedure:
-
Dissolution: In a flask, dissolve the racemic carboxylic acid (1 equivalent) and N-Benzyl-D-glucamine (0.5-1.0 equivalents) in the minimum amount of the chosen hot solvent to achieve a clear solution. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystalline diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial if available.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
-
3. Liberation of the Enantiomerically Enriched Acid:
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycamine formation via reductive amination of oligosaccharides with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Retort [www1.udel.edu]
N-Benzyl-D-glucamine: A Versatile Chiral Scaffolding for Bioactive Molecule Synthesis
Introduction: The Strategic Value of a Sugar-Amine Hybrid
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate biological profile of the target molecules. N-Benzyl-D-glucamine, a derivative of D-glucose, represents a uniquely powerful building block. Its structure marries the inherent chirality and hydrophilicity of a sugar moiety with the synthetic versatility of a secondary amine, further enhanced by the lipophilic benzyl group. This trifecta of features—chirality, modulated solubility, and reactive handles—makes N-Benzyl-D-glucamine an exemplary starting point for the synthesis of a diverse array of bioactive compounds, from enzyme inhibitors to chiral resolving agents and metal chelators.
This technical guide provides an in-depth exploration of N-Benzyl-D-glucamine's applications. We will dissect the causality behind its synthetic utility and provide detailed, field-proven protocols for its synthesis and its transformation into high-value bioactive molecules. Each protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure the integrity of the synthetic pathway.
Part 1: Foundational Synthesis of N-Benzyl-D-glucamine
The cornerstone of utilizing this building block is its efficient and reliable synthesis. The most common and scalable method is the reductive amination of D-glucose with benzylamine. This one-pot reaction proceeds through the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the stable secondary amine.
Causality of Method Selection:
Reductive amination is favored over direct alkylation of D-glucamine with a benzyl halide for several key reasons. Direct alkylation is notoriously difficult to control and often leads to over-alkylation, resulting in the formation of a tertiary amine and even quaternary ammonium salts.[1] Reductive amination, however, is a highly selective process that cleanly yields the desired secondary amine.[1][2] The choice of reducing agent is also critical. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice for this transformation.
Experimental Workflow: Reductive Amination
Caption: Synthesis of N-Benzyl-D-glucamine via Reductive Amination.
Detailed Protocol 1: Synthesis of N-Benzyl-D-glucamine
Materials:
-
D-Glucose (anhydrous): 18.02 g (0.1 mol)
-
Benzylamine: 10.72 g (0.1 mol)
-
Methanol (MeOH): 200 mL
-
Sodium borohydride (NaBH₄): 4.54 g (0.12 mol)
-
Hydrochloric acid (HCl), 1M
-
Ethanol (for recrystallization)
-
Round-bottom flask (500 mL), magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Schiff Base Formation: In a 500 mL round-bottom flask, dissolve D-glucose in 150 mL of methanol with stirring. To this solution, add benzylamine in one portion. Stir the mixture at room temperature for 2-3 hours. The solution may become slightly cloudy.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Work-up: Cool the reaction mixture again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7. A white precipitate may form.
-
Isolation: Remove the methanol under reduced pressure. The resulting solid residue is then suspended in water (100 mL) and stirred for 30 minutes. Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield N-Benzyl-D-glucamine as a white crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Expected Yield: 75-85%
Part 2: Application in the Synthesis of Bioactive Molecules
Application 1: Synthesis of N-Benzyl-D-glucamine Dithiocarbamate - A Heavy Metal Chelator
Dithiocarbamates are a class of compounds known for their strong metal-chelating properties. N-Benzyl-D-glucamine dithiocarbamate has been investigated for its ability to chelate and promote the excretion of heavy metals like cadmium.[3] The synthesis is a straightforward two-step process involving the reaction of the secondary amine with carbon disulfide in the presence of a base.
Causality of Method Selection:
The reaction of a secondary amine with carbon disulfide in a basic medium is a classic and highly efficient method for the synthesis of dithiocarbamates.[4] The base deprotonates the initially formed dithiocarbamic acid to form the more stable dithiocarbamate salt.
Experimental Workflow: Dithiocarbamate Synthesis
Caption: Synthesis of N-Benzyl-D-glucamine Dithiocarbamate Sodium Salt.
Detailed Protocol 2: Synthesis of Sodium N-Benzyl-D-glucamine Dithiocarbamate
Materials:
-
N-Benzyl-D-glucamine: 2.71 g (0.01 mol)
-
Sodium hydroxide (NaOH): 0.40 g (0.01 mol)
-
Carbon disulfide (CS₂): 0.76 g (0.01 mol)
-
Ethanol: 50 mL
-
Water: 10 mL
-
Diethyl ether
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, dropping funnel, filtration apparatus
Procedure:
-
Reaction Setup: Dissolve N-Benzyl-D-glucamine in a mixture of 40 mL of ethanol and 10 mL of water in a 100 mL round-bottom flask. In a separate beaker, dissolve sodium hydroxide in 10 mL of ethanol.
-
Basification: Cool the N-Benzyl-D-glucamine solution to 0°C in an ice bath. Slowly add the sodium hydroxide solution with continuous stirring.
-
Dithiocarbamate Formation: Add carbon disulfide dropwise to the reaction mixture over 20 minutes using a dropping funnel. Caution: Carbon disulfide is highly volatile and flammable. This step must be performed in a well-ventilated fume hood. A white precipitate should begin to form.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum to yield the sodium salt of N-Benzyl-D-glucamine dithiocarbamate. Characterize the product by FT-IR (presence of C=S and N-CS₂ stretches) and elemental analysis.
Expected Yield: 80-90%
Application 2: Synthesis of an α-Glucosidase Inhibitor Analogous to Miglitol
N-substituted 1-deoxynojirimycin derivatives, such as Miglitol, are potent α-glucosidase inhibitors used in the management of type 2 diabetes.[5][6] N-Benzyl-D-glucamine serves as an excellent precursor for the synthesis of analogs of these inhibitors. The key transformation involves an intramolecular reductive amination to form the piperidine ring.
Causality of Method Selection:
This synthetic route leverages the inherent stereochemistry of the glucose backbone to establish the stereocenters in the final piperidine ring. The intramolecular cyclization is a highly efficient method for constructing the heterocyclic core.
Experimental Workflow: α-Glucosidase Inhibitor Synthesis
Caption: Synthesis of an N-Benzyl-1-deoxynojirimycin Analog.
Detailed Protocol 3: Synthesis of an N-Benzyl-1-deoxynojirimycin Analog
Materials:
-
N-Benzyl-D-glucamine: 2.71 g (0.01 mol)
-
Sodium periodate (NaIO₄): 2.14 g (0.01 mol)
-
Palladium on carbon (10% Pd/C): 200 mg
-
Methanol (MeOH): 100 mL
-
Water: 50 mL
-
Hydrogen gas (H₂) supply
-
Parr hydrogenator or similar apparatus
-
Silica gel for column chromatography
Procedure:
-
Oxidative Cleavage: Dissolve N-Benzyl-D-glucamine in a mixture of 50 mL of methanol and 50 mL of water. Cool the solution to 0°C. In a separate flask, dissolve sodium periodate in 20 mL of water and add it dropwise to the N-Benzyl-D-glucamine solution over 30 minutes. Stir the reaction at 0°C for 1 hour. A white precipitate of sodium iodate will form.
-
Isolation of Intermediate: Filter the reaction mixture to remove the sodium iodate. Concentrate the filtrate under reduced pressure to obtain the crude dialdehyde intermediate. This intermediate is often used in the next step without further purification.
-
Intramolecular Reductive Amination: Dissolve the crude dialdehyde in 100 mL of methanol. Add 10% Pd/C to the solution. Transfer the suspension to a Parr hydrogenator. Pressurize the vessel with hydrogen gas to 50 psi and shake for 24 hours at room temperature.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the N-Benzyl-1-deoxynojirimycin analog.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 40-50% over two steps.
Part 3: Bioactivity Assessment Protocols
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a synthesized N-Benzyl-D-glucamine derivative to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.[7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Synthesized inhibitor (e.g., N-Benzyl-1-deoxynojirimycin analog)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, inhibitor, and acarbose in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well. Then, add 50 µL of varying concentrations of the inhibitor or acarbose to the respective wells. Incubate at 37°C for 10 minutes.
-
Enzymatic Reaction: Start the reaction by adding 50 µL of the pNPG substrate solution to each well. Incubate at 37°C for 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a synthesized N-Benzyl-D-glucamine derivative against various bacterial strains.[9][10]
Materials:
-
Synthesized N-Benzyl-D-glucamine derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microplates
-
Standard antibiotics (e.g., ampicillin, as positive controls)
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum in MHB.
-
Serial Dilutions: Perform serial two-fold dilutions of the synthesized compound and control antibiotics in the 96-well plates containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Quantitative Data Summary
| Compound | Application | Key Parameters | Typical Value | Reference |
| N-Benzyl-D-glucamine | Building Block Synthesis | Yield | 75-85% | [11][12] |
| Sodium N-Benzyl-D-glucamine Dithiocarbamate | Heavy Metal Chelation | Yield | 80-90% | [13] |
| N-Benzyl-1-deoxynojirimycin Analog | α-Glucosidase Inhibitor | IC₅₀ (vs. α-glucosidase) | 50-200 µM | [14][15][16] |
| N-Benzyl-D-glucamine Derivative | Antimicrobial Agent | MIC (vs. S. aureus) | 16-64 µg/mL | [17][18] |
Conclusion
N-Benzyl-D-glucamine stands out as a pre-validated chiral building block that offers a streamlined entry into a diverse chemical space of bioactive molecules. Its synthesis is robust and scalable, and its derivatization into potent compounds is facilitated by the strategic placement of its functional groups. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast potential of this versatile scaffold in drug discovery and development. By understanding the underlying principles of the synthetic transformations and employing rigorous analytical validation, scientists can confidently leverage N-Benzyl-D-glucamine to construct novel molecular architectures with tailored biological activities.
References
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An Improved Process For The Preparation Of S(+) Ibuprofen. (n.d.). Quick Company. Retrieved from [Link]
-
Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175-186. [Link]
- US5621140A - Resolution of ibuprofen. (1997). Google Patents.
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]
- Tu Lee, et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
-
Zhang, J., et al. (n.d.). Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol. ResearchGate. Retrieved from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Scientific Research. Retrieved from [Link]
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Fan, J., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 8(35), 19570-19579. [Link]
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Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
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N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II. (2018). ChemMedChem, 13(5), 457-467. [Link]
-
Al-Azizz, S. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. BioMed Research International, 2016, 8135975. [Link]
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SYNTHESES OF D-GLUCAMINE AND N-METHYL-D-GLUCAMINE MODIFIED CHITOSAN FOR BORON ADSORPTION. (n.d.). Retrieved from [Link]
-
Ahn, H. Y., et al. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. Journal of Chromatography B: Biomedical Applications, 653(2), 163-169. [Link]
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Chemical–biological route of miglitol synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Resolution of Ibuprofen. (n.d.). ChemConnections. Retrieved from [Link]
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-
Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (2020). Molecules, 25(21), 5038. [Link]
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2024). Journal of Chemistry and Technologies. Retrieved from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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Effect of N-benzyl-D-glucamine dithiocarbamate on distribution and excretion of cadmium in rats. (1990). Pharmacology & Toxicology, 67(1), 27-30. [Link]
-
Miglitol, a new alpha-glucosidase inhibitor. (1998). Expert Opinion on Investigational Drugs, 7(3), 437-450. [Link]
-
Dithiocarbamate synthesis by thiocarbomoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Comparative effects of diethyldithiocarbamate and N-benzyl-D-glucamine dithiocarbamate on cis-diamminedichloroplatinum-induced toxicity in kidney and gastrointestinal tract in rats. (1990). Pharmacology & Toxicology, 66(4), 265-270. [Link]
-
N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. (2018). ChemMedChem, 13(5), 457-467. [Link]
-
N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. (n.d.). ResearchGate. Retrieved from [Link]
-
Miglitol. (n.d.). PubChem. Retrieved from [Link]
-
In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry. (2022). Scientific Reports, 12(1), 2496. [Link]
-
Effect of N-benzyl-D-glucamine dithiocarbamate on lipid peroxidation in testes of rats treated with cadmium. (1990). Research Communications in Chemical Pathology and Pharmacology, 67(2), 291-294. [Link]
-
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). Molecules, 26(21), 6619. [Link]
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Application Notes and Protocols for the Functionalization of N-Benzyl-D-glucamine
Introduction
N-Benzyl-D-glucamine is a versatile polyhydroxylated aminodiol derived from D-glucose. Its structure combines the chirality and hydrophilicity of a sugar moiety with a secondary amine functionality introduced by the benzyl group. This unique combination of features makes it a valuable building block in medicinal chemistry, materials science, and drug development.[1][2][3][4] The multiple hydroxyl groups and the secondary amine serve as reactive handles for a wide range of chemical modifications, allowing for the synthesis of novel derivatives with tailored properties. These functionalized molecules have potential applications as surfactants, drug delivery vehicles, and selective chelating agents.[5][6][7][8] This guide provides detailed protocols for the key functionalization reactions of N-Benzyl-D-glucamine, offering insights into the underlying chemical principles and practical considerations for researchers in the field.
Key Functionalization Sites of N-Benzyl-D-glucamine
The reactivity of N-Benzyl-D-glucamine is dictated by the presence of a secondary amine and multiple hydroxyl groups. The secondary amine is a nucleophilic center, readily undergoing alkylation and acylation. The hydroxyl groups, comprising four secondary and one primary, can be acylated, alkylated, or engaged in the formation of cyclic esters, such as boronates. The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls due to reduced steric hindrance.
Caption: General workflow for the N-alkylation of N-Benzyl-D-glucamine.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve N-Benzyl-D-glucamine (1.0 eq) in an appropriate solvent such as methanol or a mixture of methanol and dichloromethane.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the mixture to 6-7 using a weak acid like acetic acid. This facilitates the formation of the iminium ion.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the excess reducing agent by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Partition the residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Methanol, Dichloromethane | Good solubility for reactants. |
| Reducing Agent | NaBH3CN, NaBH(OAc)3 | Selectively reduces the iminium ion. [9] |
| Temperature | Room Temperature | Mild conditions to avoid side reactions. |
| pH | 6-7 | Optimal for iminium ion formation. |
| Stoichiometry | Excess carbonyl & reducing agent | Drives the reaction to completion. |
Protocol 2: O-Acylation of Hydroxyl Groups
The hydroxyl groups of N-Benzyl-D-glucamine can be acylated using acylating agents like acid anhydrides or acyl chlorides in the presence of a base. Pyridine is often used as both a solvent and a base. [10]The primary hydroxyl group is typically more reactive than the secondary ones, and selective acylation can sometimes be achieved under controlled conditions (e.g., low temperature, stoichiometric control of the acylating agent).
Workflow for O-Acylation
Caption: General workflow for the O-acylation of N-Benzyl-D-glucamine.
Step-by-Step Protocol:
-
Dissolution: Suspend or dissolve N-Benzyl-D-glucamine (1.0 eq) in anhydrous pyridine in a round-bottom flask, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (stoichiometry will determine the degree of acylation) to the cooled mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For exhaustive acylation, the reaction may be gently heated.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add ice-water to quench the excess acylating agent.
-
Work-up and Extraction: Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Solvent/Base | Pyridine | Acts as a catalyst and acid scavenger. [10] |
| Acylating Agent | Acid anhydride, Acyl chloride | Electrophilic source of the acyl group. |
| Temperature | 0 °C to Room Temperature | Controls the rate and selectivity of the reaction. |
| Stoichiometry | Variable | Can be adjusted to target mono-, di-, or poly-acylation. |
Protocol 3: Formation of Boronate Esters
The cis-diol units within the glucamine backbone of N-Benzyl-D-glucamine can react with boronic acids to form cyclic boronate esters. This reversible reaction is pH-dependent and is the basis for the use of N-alkyl-D-glucamine derivatives in boron sequestration and as sensors for saccharides. [7][11][12] Workflow for Boronate Ester Formation
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Efficient removal of boron acid by N-methyl-D-glucamine functionalized silica-polyallylamine composites and its adsorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. N-Benzylglucamine Dithiocarbamate [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Tuning N-methyl-d-glucamine density in a new radiation grafted poly(vinyl benzyl chloride)/nylon-6 fibrous boron-selective adsorbent using the response surface method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzyl-D-glucamine in Asymmetric Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. N-Benzyl-D-glucamine, derived from the abundant and inexpensive chiral pool resource D-glucosamine, represents a versatile and promising scaffold for the development of novel catalysts and ligands for asymmetric synthesis. Its rigid pyranose ring, multiple stereocenters, and array of hydroxyl and amino functionalities provide a rich platform for inducing stereoselectivity in a variety of chemical transformations.
This guide provides an in-depth exploration of the potential applications of N-Benzyl-D-glucamine in asymmetric synthesis. While specific, published protocols for N-Benzyl-D-glucamine are limited, this document leverages established methodologies for closely related D-glucosamine derivatives to provide detailed, representative protocols and mechanistic insights. These notes are intended to serve as a foundational resource for researchers looking to explore the catalytic potential of this promising chiral molecule.
The Foundation: N-Benzyl-D-glucamine as a Chiral Scaffold
N-Benzyl-D-glucamine possesses a unique combination of structural features that make it an attractive candidate for asymmetric catalysis:
-
Inherent Chirality: With five stereocenters on the glucamine backbone, it provides a well-defined chiral environment.
-
Functional Handles: The presence of multiple hydroxyl groups and a secondary amine allows for its use as a multidentate ligand for metal catalysts or as a hydrogen-bonding organocatalyst.
-
Structural Rigidity: The pyranose ring structure imparts a degree of conformational rigidity, which is often crucial for effective stereochemical communication.
-
Tunability: The secondary amine and hydroxyl groups can be further functionalized to fine-tune the steric and electronic properties of the catalyst, allowing for optimization of reactivity and selectivity.
Application I: The Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for carbon-carbon bond formation.[1] The use of chiral organocatalysts derived from amino acids and their derivatives has revolutionized this field, enabling the direct, enantioselective synthesis of β-hydroxy carbonyl compounds. D-glucosamine derivatives have been successfully employed as organocatalysts in this transformation.[2]
Mechanistic Rationale: An Enamine-Based Catalytic Cycle
The catalytic cycle is believed to proceed through an enamine intermediate, analogous to the mechanism of proline-catalyzed aldol reactions. The secondary amine of N-Benzyl-D-glucamine condenses with a ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the facial selectivity of the enamine addition to the aldehyde, which is controlled by the chiral scaffold of the catalyst. The hydroxyl groups on the glucamine backbone can participate in a hydrogen-bonding network to orient the substrates in the transition state, enhancing stereoselectivity.
Caption: Proposed enamine catalytic cycle for the N-Benzyl-D-glucamine catalyzed asymmetric aldol reaction.
Representative Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is adapted from methodologies developed for other D-glucosamine derivatives and serves as a starting point for optimization.
Materials:
-
N-Benzyl-D-glucamine
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry round-bottom flask, dissolve N-Benzyl-D-glucamine (0.1 mmol, 20 mol%) in a mixture of DMSO (0.8 mL) and water (0.2 mL). Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
Reaction Initiation: To the catalyst solution, add cyclohexanone (1.0 mmol, 2.0 eq.). Stir the mixture for another 10 minutes.
-
Substrate Addition: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
| Catalyst System | Aldehyde | Ketone | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| D-Fructose derived β-amino alcohol | Aromatic aldehydes | Cyclic ketones | up to 98 | - | up to 87 | [2] |
| Sugar-based prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 95:5 | 98 | (Representative) |
Application II: The Asymmetric Michael Addition
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] Organocatalysts derived from D-glucosamine have shown promise in catalyzing this reaction with high stereoselectivity.[2]
Mechanistic Rationale: Dual Activation
In the asymmetric Michael addition, N-Benzyl-D-glucamine can act as a bifunctional catalyst. The secondary amine can activate the ketone donor through enamine formation, similar to the aldol reaction. Simultaneously, the hydroxyl groups can act as hydrogen-bond donors, coordinating to the Michael acceptor (e.g., a nitroolefin) and orienting it for a stereoselective attack by the enamine. This dual activation model explains the high diastereo- and enantioselectivity observed in these reactions.
Caption: Proposed dual activation mechanism for the N-Benzyl-D-glucamine catalyzed asymmetric Michael addition.
Representative Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is based on established procedures for sugar-based prolinamide catalysts and is intended as a guide for optimization.
Materials:
-
N-Benzyl-D-glucamine
-
Cyclohexanone (freshly distilled)
-
trans-β-Nitrostyrene
-
Benzoic acid (co-catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial charged with N-Benzyl-D-glucamine (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%), add cyclohexanone (1.0 mmol, 2.0 eq.) and trans-β-nitrostyrene (0.5 mmol, 1.0 eq.).
-
Solvent and Temperature: Add toluene (1.0 mL) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| Sugar-based prolinamide | Cyclohexanone | Nitroolefins | up to 98 | >99:1 | up to 68 | [2] |
| Cinchona Alkaloid Derivative | Acetophenone | Nitrostyrene | 95 | 93:7 | 94 | (Representative) |
Application III: Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[4] Chiral β-amino alcohols are well-known ligands for metal-catalyzed transfer hydrogenation and borane-mediated reductions. The structure of N-Benzyl-D-glucamine fits the profile of a chiral ligand for such transformations.
Mechanistic Rationale: In Situ Formation of a Chiral Catalyst
N-Benzyl-D-glucamine can act as a chiral ligand for a metal, such as titanium or zinc, or form a chiral oxazaborolidine in situ with a borane source. In the case of a metal-catalyzed reaction, the N-benzyl and a hydroxyl group can coordinate to the metal center, creating a chiral Lewis acidic catalyst. This catalyst then coordinates to the ketone, and a hydride is delivered from a reducing agent (e.g., from a dialkylzinc or a borane) to one of the enantiotopic faces of the carbonyl group, leading to the formation of a chiral alcohol.
Caption: Proposed workflow for the N-Benzyl-D-glucamine-ligated metal-catalyzed asymmetric reduction of a ketone.
Representative Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from studies using D-glucosamine-derived α-hydroxy sulfonamides and other carbohydrate-based ligands.[2][5]
Materials:
-
N-Benzyl-D-glucamine
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Hexane, anhydrous
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a flame-dried, nitrogen-purged Schlenk flask, dissolve N-Benzyl-D-glucamine (0.05 mmol, 20 mol%) in anhydrous hexane (0.25 mL).
-
Metal Addition: To this solution, add titanium (IV) isopropoxide (0.35 mmol, 1.4 eq.) and stir at room temperature for 30 minutes.
-
Reaction Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add diethylzinc (0.75 mmol, 3.0 eq., 1.0 M in hexanes) dropwise, followed by the addition of benzaldehyde (0.25 mmol, 1.0 eq.).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (5 mL).
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation and Analysis: Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral alcohol. Determine the enantiomeric excess by chiral GC or HPLC analysis.
| Ligand System | Aldehyde | Reducing Agent | Yield (%) | ee (%) | Reference |
| D-Glucosamine-derived α-hydroxy sulfonamide | Benzaldehyde | Diethylzinc | >95 | 97 | [2] |
| Fructose-derived β-amino alcohol | Aromatic aldehydes | Diethylzinc | up to 100 | up to 96 | [5] |
Concluding Remarks and Future Outlook
N-Benzyl-D-glucamine stands as a readily available and highly functionalized chiral building block with significant potential in asymmetric catalysis. The representative protocols and mechanistic discussions provided herein, based on the successful application of closely related D-glucosamine derivatives, offer a solid foundation for future research. The versatility of its structure suggests that N-Benzyl-D-glucamine could be a valuable addition to the toolbox of chiral ligands and organocatalysts. Further derivatization of the hydroxyl and amino groups could lead to the development of a new generation of highly effective and selective catalysts for a wide range of asymmetric transformations, contributing to the advancement of efficient and sustainable chemical synthesis.
References
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. [Link]
-
Asymmetric Michael addition reaction involving different combinations of the Michael donors and acceptors, using P1. (n.d.). ResearchGate. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2022). Molecules. [Link]
-
Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Cambridge Open Engage. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2012). NIH. [Link]
-
Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. (1983). Indian Academy of Sciences. [Link]
-
Asymmetric-Synthesis. (n.d.). Source not specified. [Link]
-
Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. (2002). Indian Academy of Sciences. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2024). PMC. [Link]
-
New Methodology for the Asymmetric Reduction of Ketones. (2002). ResearchGate. [Link]
-
D-Glucosamine-Derived Chiral Catalysts for Asymmetric Reactions. (2014). ChemInform. [Link]
Sources
Application Notes and Protocols for the Chelation of Heavy Metal Ions Using N-Benzyl-D-glucamine Derivatives
Introduction: The Imperative for Effective Heavy Metal Chelation
Heavy metal contamination of biological systems represents a significant toxicological challenge, implicated in a spectrum of pathologies ranging from neurodegenerative disorders to renal failure and cancer. The persistent nature of heavy metals like cadmium (Cd), lead (Pb), and mercury (Hg) necessitates the development of effective therapeutic interventions. Chelation therapy, a process involving the administration of ligands that form stable, non-toxic complexes with metal ions to facilitate their excretion, remains the cornerstone of treatment for heavy metal poisoning.
This technical guide focuses on a promising class of chelating agents: N-Benzyl-D-glucamine derivatives, particularly N-Benzyl-D-glucamine dithiocarbamate (BGDTC). The unique architecture of these molecules, combining the biocompatibility and hydrophilicity of a glucose scaffold with the potent metal-binding capacity of the dithiocarbamate group, offers a compelling therapeutic profile. The glucamine moiety is thought to reduce the toxicity of the dithiocarbamate functional group, while the benzyl group can be modified to fine-tune the lipophilicity and cellular uptake of the chelator.
This document provides a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of N-Benzyl-D-glucamine derivatives for the chelation of heavy metal ions. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and medicinal chemistry.
Theoretical Framework: Principles of Dithiocarbamate Chelation
The efficacy of dithiocarbamates as chelating agents stems from the presence of two sulfur donor atoms, which exhibit a high affinity for soft metal ions like cadmium, lead, and mercury. This interaction leads to the formation of a stable five-membered ring structure, effectively sequestering the metal ion from its biological targets.[1] The general mechanism involves the dithiocarbamate anion coordinating with the metal ion, forming a neutral or charged complex that can be eliminated from the body.
The polyhydroxylated glucamine backbone of N-Benzyl-D-glucamine derivatives imparts favorable pharmacokinetic properties. The hydroxyl groups enhance water solubility, which can facilitate renal clearance of the metal complex. Furthermore, the chirality and stereochemistry of the glucamine moiety can influence the stability and biological activity of the resulting metal complexes.
Figure 1: General mechanism of heavy metal chelation by N-Benzyl-D-glucamine dithiocarbamate.
Synthesis of N-Benzyl-D-glucamine Dithiocarbamate (Sodium Salt)
A reliable and reproducible synthesis of the chelating agent is the first critical step in any investigation. The following protocol describes the synthesis of the sodium salt of N-Benzyl-D-glucamine dithiocarbamate, adapted from established methods.[2][3]
Protocol 1: Synthesis of Sodium N-Benzyl-D-glucamine Dithiocarbamate
Materials:
-
N-Benzyl-D-glucamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Methanol, absolute
-
Diethyl ether
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolution of Amine: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer, dissolve N-Benzyl-D-glucamine (100 mmol) in 175 mL of absolute methanol.
-
Preparation of Base: In a separate beaker, dissolve sodium hydroxide (100 mmol, 4 g) in a minimal amount of methanol.
-
Cooling: Place the flask containing the N-Benzyl-D-glucamine solution in an ice bath and stir until the temperature equilibrates to below 5 °C.
-
Addition of Base: Slowly add the methanolic sodium hydroxide solution to the stirred N-Benzyl-D-glucamine solution, maintaining the temperature below 5 °C.
-
Addition of Carbon Disulfide: Add carbon disulfide (100 mmol, 7.6 g, 6.02 mL) dropwise to the reaction mixture using a dropping funnel over a period of 30-60 minutes. It is crucial to maintain vigorous stirring and keep the temperature below 5 °C during this addition. Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the complete addition of carbon disulfide, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A white precipitate of the sodium salt of N-Benzyl-D-glucamine dithiocarbamate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum to a constant weight. Store the product in a desiccator.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations, particularly the C=S and C-N stretches of the dithiocarbamate moiety.
-
Elemental Analysis: To confirm the elemental composition.
In Vitro Characterization of Heavy Metal Chelation
Before proceeding to in vivo studies, it is essential to characterize the binding affinity, stoichiometry, and kinetics of the interaction between the N-Benzyl-D-glucamine derivative and the target heavy metal ions.
Protocol 2: Determination of Metal-Ligand Stoichiometry and Stability Constants by UV-Vis Spectrophotometry (Job's Plot)
Job's plot, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[4]
Materials:
-
Synthesized N-Benzyl-D-glucamine dithiocarbamate (BGDTC)
-
Heavy metal salt solutions (e.g., CdCl₂, Pb(NO₃)₂, HgCl₂) of known concentration
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solutions: Prepare equimolar stock solutions of BGDTC and the heavy metal salt in the chosen buffer.
-
Job's Plot Series: Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of the ligand. For example, prepare a series of 10 solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure complex formation.
-
UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Determine the absorbance at the wavelength of maximum absorption (λmax) of the metal-ligand complex for each solution. Subtract the absorbance of the free ligand and metal at this wavelength. Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.
-
Stability Constant Calculation: The stability constant (K) can be calculated from the Job's plot data using appropriate equations.
Figure 2: Workflow for determining metal-ligand stoichiometry using Job's Plot.
Protocol 3: Determination of Binding Affinity and Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[5]
Materials:
-
Isothermal Titration Calorimeter
-
Syringe for titrant
-
Sample cell
-
Degassed buffer solution
-
Stock solution of BGDTC (in the syringe)
-
Stock solution of the heavy metal ion (in the cell)
Procedure:
-
Sample Preparation: Prepare solutions of the heavy metal ion and BGDTC in the same degassed buffer to minimize heats of dilution. Typical concentrations are in the micromolar range.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Loading: Load the heavy metal solution into the sample cell and the BGDTC solution into the injection syringe.
-
Titration: Perform a series of injections of the BGDTC solution into the sample cell, recording the heat change after each injection.
-
Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to metal. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
| Parameter | Description | Typical Values for Dithiocarbamate-Metal Interactions |
| Binding Affinity (Kd) | Dissociation constant; a measure of the strength of the interaction. | Micromolar (µM) to Nanomolar (nM) range |
| Stoichiometry (n) | The number of ligand molecules that bind to one metal ion. | Often 2:1 or 3:1 (ligand:metal) |
| Enthalpy (ΔH) | The heat change associated with the binding event. | Typically exothermic (negative ΔH) |
| Entropy (ΔS) | The change in disorder of the system upon binding. | Can be positive or negative |
Table 1: Thermodynamic parameters obtained from Isothermal Titration Calorimetry.
In Vivo Evaluation of Chelation Efficacy
Animal models are indispensable for evaluating the in vivo efficacy and safety of new chelating agents. Rodent models are commonly used to assess the ability of a chelator to mobilize and excrete heavy metals from the body.
Protocol 4: In Vivo Efficacy of N-Benzyl-D-glucamine Dithiocarbamate in a Rat Model of Heavy Metal Toxicity
This protocol provides a general framework for evaluating the efficacy of BGDTC in a rat model of cadmium, lead, or mercury toxicity.[6][7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Heavy metal salt (e.g., CdCl₂, Pb(OAc)₂, HgCl₂)
-
N-Benzyl-D-glucamine dithiocarbamate (BGDTC)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation for metal analysis (e.g., ICP-MS)
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of Toxicity: Induce heavy metal toxicity by administering the metal salt via an appropriate route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The dose and duration of exposure will depend on the specific metal and the desired level of toxicity. For example, rats can be injected intraperitoneally with 1 mg/kg CdCl₂.[6]
-
Chelation Therapy: After a suitable period for metal distribution (e.g., 24 hours), administer BGDTC to the treatment group. A typical dose might be 400 µmol/kg, administered intraperitoneally.[6] A control group should receive the vehicle only.
-
Sample Collection: House the rats in metabolic cages to collect 24-hour urine and feces samples at various time points post-treatment.
-
Tissue Collection: At the end of the study, euthanize the animals and collect key organs such as the liver, kidneys, and brain.
-
Sample Preparation and Analysis: Digest the urine, feces, and tissue samples using appropriate acid digestion methods. Analyze the metal content in the digested samples using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Data Analysis:
-
Compare the total amount of metal excreted in the urine and feces of the treated and control groups.
-
Compare the metal concentrations in the liver, kidneys, and brain of the treated and control groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences.
| Heavy Metal | Key Findings from Preclinical Studies with N-Benzyl-D-glucamine Dithiocarbamate |
| Cadmium (Cd) | Significantly increases biliary excretion of cadmium.[6] Reduces cadmium concentrations in the liver and kidneys.[7] Protects against cadmium-induced renal toxicity.[7] |
| Lead (Pb) | Enhances both urinary and fecal excretion of lead.[8] Effective in reducing lead levels in the liver and kidneys, but not the brain.[8] |
| Mercury (Hg) | Enhances biliary and urinary excretion of mercury.[3] Does not cause redistribution of mercury to the brain, heart, or lungs.[3] |
Table 2: Summary of in vivo efficacy of N-Benzyl-D-glucamine dithiocarbamate for different heavy metals.
Conclusion and Future Directions
N-Benzyl-D-glucamine derivatives, particularly dithiocarbamates, represent a promising platform for the development of novel and effective chelating agents for heavy metal intoxication. The combination of a biocompatible sugar moiety with a potent metal-binding group offers a unique set of properties that can be further optimized through medicinal chemistry efforts. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds.
Future research should focus on expanding the library of N-Benzyl-D-glucamine derivatives to explore the structure-activity relationships for a wider range of heavy metals, including arsenic. Further studies are also needed to elucidate the precise mechanisms of cellular uptake and transport of both the free chelator and its metal complexes. Ultimately, the goal is to develop highly selective and non-toxic chelating agents that can be translated into clinical practice for the safe and effective treatment of heavy metal poisoning.
References
-
Fukuda, S., et al. (1987). Effect of N-benzyl-D-glucamine dithiocarbamate on distribution and excretion of cadmium in rats. Toxicology, 45(1), 93-102. Available from: [Link]
-
Kojima, S., et al. (1988). Effect of N-benzyl-D-glucamine dithiocarbamate on the renal toxicity produced by subacute exposure to cadmium in rats. Toxicology, 50(3), 327-338. Available from: [Link]
- Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini reviews in medicinal chemistry, 12(12), 1202–1215.
-
Satoh, M., et al. (1993). Protective effect of N-benzyl-D-glucamine dithiocarbamate against renal toxicity in rats during repeated cis-diamminedichloroplatinum administrations. Pharmacology & toxicology, 72(1), 29–33. Available from: [Link]
-
Tandon, S. K., Singh, S., & Jain, V. K. (1991). Chelation in metal intoxication LI: efficacy of amphipathic dithiocarbamates in mobilization of lead in the rat. Toxicology letters, 57(3), 325–332. Available from: [Link]
-
New Journal of Chemistry. Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. Royal Society of Chemistry. Available from: [Link]
-
Kim, H. J., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International journal of molecular sciences, 23(9), 5084. Available from: [Link]
-
Motara, H. (2011). Isothermal Titration Calorimetric Studies of Complexation Reactions. University of Huddersfield Repository. Available from: [Link]
-
Scognamiglio, V., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (116), 54513. Available from: [Link]
- Al-Adilee, K. J., & Al-Juboori, A. M. (2020). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. Indian Journal of Forensic Medicine & Toxicology, 14(3), 2029-2037.
- O'Brien, J., et al. (2019). Isothermal titration calorimetry.
-
Tchounwou, P. B., et al. (2019). Recent advances in the clinical management of intoxication by five heavy metals: Mercury, lead, chromium, cadmium and arsenic. Journal of environmental and public health, 2019, 8372948. Available from: [Link]
-
Harvard Medical School. Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]
-
Bigos, M., et al. (2011). Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence. PloS one, 6(5), e20239. Available from: [Link]
-
Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 359-368. Available from: [Link]
-
Sando, S., et al. (2007). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 129(19), 6189–6195. Available from: [Link]
-
Khoudary, K., et al. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry, 24(12), 5609-5612. Available from: [Link]
-
Verma, N., & Singh, A. P. (2015). UV-visible absorption spectra of the ligand and dithiocarbamate metal complexes at room temperature in 10−5 M DMF solution. ResearchGate. Available from: [Link]
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Introduction: The Niche for Novel, Gentle Surfactants in Modern Life Sciences
An In-Depth Technical Guide to N-Benzyl-D-glucamine as a Novel Surfactant in Biochemical Assays
In the landscape of biochemical and drug development research, surfactants are indispensable tools. They are the molecular keys to unlocking the secrets of membrane-bound proteins and ensuring the precision of sensitive immunoassays. While traditional ionic (e.g., SDS) and non-ionic (e.g., Triton X-100, Tween-20) detergents are widely used, their application is often a compromise between efficacy and the preservation of delicate biological structures. Harsh detergents can denature proteins, rendering them inactive and leading to non-physiological findings. This has driven the exploration of milder, biocompatible surfactants, with sugar-based amphiphiles emerging as a particularly promising class.
This guide focuses on N-Benzyl-D-glucamine (NBG), a molecule poised to be a valuable addition to the researcher's toolkit. NBG possesses a unique amphiphilic architecture: a hydrophilic D-glucamine headgroup derived from glucose and a hydrophobic benzyl tail. While direct, extensive characterization of NBG as a surfactant is emerging, its structure strongly suggests its utility by analogy to well-documented N-alkyl-glucamine derivatives, which are known for their gentle and effective surfactant properties.[1][2] This document serves as a detailed application note, providing both the theoretical framework and practical protocols for leveraging the potential of N-Benzyl-D-glucamine in two critical research areas: the solubilization of membrane proteins and the reduction of non-specific binding in immunoassays.
Section 1: Core Principles of N-Benzyl-D-glucamine as a Surfactant
Molecular Architecture and Amphiphilic Nature
The efficacy of any surfactant is rooted in its amphiphilic nature—the possession of both water-loving (hydrophilic) and water-fearing (hydrophobic) regions. In NBG, the polyhydroxylated D-glucamine portion serves as the polar headgroup, readily forming hydrogen bonds with water. The benzyl group provides a distinct non-polar, aromatic tail that is sterically different from the linear alkyl chains of many common surfactants. This unique combination dictates its behavior in aqueous solutions.
Caption: Amphiphilic structure of N-Benzyl-D-glucamine.
The Critical Micelle Concentration (CMC) and Mechanism of Action
When a surfactant is introduced into an aqueous buffer, its molecules initially align at the air-water interface, lowering the surface tension. As the concentration increases, a critical point is reached where the molecules begin to self-assemble into spherical structures called micelles. This threshold is known as the Critical Micelle Concentration (CMC) .[3] Above the CMC, the hydrophobic tails cluster in the core of the micelle, shielded from the aqueous environment, while the hydrophilic heads form the outer shell.
The CMC is a crucial parameter; it indicates the efficiency of a surfactant. A lower CMC means less surfactant is needed to form micelles.[4] While the exact CMC of NBG is not extensively published, we can estimate its likely range by comparing it to related N-acyl/alkyl-glucamine surfactants.
| Surfactant | Molecular Structure | Reported CMC | Reference |
| N-Octanoyl-β-D-glucosylamine (NOGA) | C8 acyl chain | ~80 mM | [5] |
| N-Acetyl-N-decyl-D-glucamide | C10 acyl chain | ~0.2 - 0.6 mM | [1] |
| Sodium Dodecyl Sulfate (SDS) | C12 alkyl chain (Anionic) | ~8.3 mM | [3] |
| N-Benzyl-D-glucamine (NBG) | Benzyl group | Estimated: 1-20 mM | Hypothesized |
Note: The estimated CMC for NBG is a hypothesis based on its structure. The aromatic benzyl group's hydrophobicity and steric bulk will differ from a linear alkyl chain, influencing micellar packing and stability. Empirical determination is essential for any specific application.
Caption: Surfactant behavior below and above the CMC.
Section 2: Application Protocol — Solubilization of Membrane Proteins
Scientific Rationale
Membrane proteins are notoriously difficult to study because they are embedded within the hydrophobic lipid bilayer. To extract them for purification and functional analysis, this bilayer must be disrupted. A successful solubilization protocol achieves this without irreversibly denaturing the protein.[6] Mild, non-ionic surfactants like NBG are ideal candidates because they can form mixed micelles with lipids and the protein of interest, effectively replacing the native membrane environment with a soluble protein-detergent complex.[7] The goal is to use a concentration of NBG well above its CMC to ensure an adequate supply of micelles to encapsulate the proteins.
Experimental Workflow: Screening for Optimal NBG Concentration
This protocol provides a framework for determining the optimal concentration of NBG to solubilize a target membrane protein expressed in E. coli.
Caption: Workflow for membrane protein solubilization screening.
Step-by-Step Protocol
Materials:
-
Cell paste from E. coli expressing the target membrane protein.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
N-Benzyl-D-glucamine (NBG) stock solution (e.g., 10% w/v in Lysis Buffer).
-
Ultracentrifuge and appropriate rotors.
-
Microcentrifuge.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Membrane Preparation: a. Resuspend the cell paste in ice-cold Lysis Buffer. b. Lyse the cells using an appropriate method (e.g., sonication on ice). c. Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C) to remove unlysed cells and debris. d. Transfer the supernatant to an ultracentrifuge tube and pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[8] e. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a small volume of fresh, ice-cold Lysis Buffer. Determine the total protein concentration (e.g., via BCA assay).
-
Solubilization Screening: a. Aliquot the membrane suspension into several microcentrifuge tubes, normalizing to a final protein concentration of ~5-10 mg/mL. b. From the 10% NBG stock, add the appropriate volume to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Also include a no-detergent control. c. Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation. The rationale here is to provide sufficient time for the surfactant to integrate into the membrane and form protein-detergent complexes.
-
Clarification and Analysis: a. Separate the solubilized proteins from the insoluble membrane fragments by centrifugation at high speed in a microcentrifuge (e.g., 18,000 x g for 30 min at 4°C). b. Carefully collect the supernatant (S) from each tube. This fraction contains the solubilized proteins. c. Resuspend the pellet (P) in an equal volume of Lysis Buffer. d. Analyze equal volumes of the supernatant and pellet fractions for each NBG concentration by SDS-PAGE and Western blotting using an antibody against your target protein.
Interpreting Results: The optimal NBG concentration is the lowest one that results in a significant shift of the target protein band from the pellet fraction to the supernatant fraction, indicating efficient solubilization.
Section 3: Application Protocol — Reducing Non-Specific Binding in Immunoassays
Scientific Rationale
Non-specific binding (NSB) is a major challenge in solid-phase immunoassays like ELISA. It occurs when antibodies or antigens adhere to the plastic surface of the microtiter plate through hydrophobic interactions, leading to high background signals and reduced assay sensitivity.[9][10] Surfactants are commonly added to wash buffers to mitigate this problem. At concentrations typically below the CMC, surfactant monomers reduce the surface tension of the buffer and adsorb to unoccupied hydrophobic sites on the plate, preventing assay reagents from binding non-specifically.[11][12] NBG, with its non-ionic and amphiphilic character, is an excellent candidate for this purpose, offering a gentle alternative to surfactants like Tween-20 that can sometimes disrupt weaker antigen-antibody interactions.
Caption: NBG prevents non-specific antibody binding to the plate surface.
Step-by-Step Protocol: NBG as an Additive in an ELISA Wash Buffer
This protocol describes a standard indirect ELISA, highlighting the use of NBG.
Materials:
-
High-binding 96-well ELISA plates.
-
Antigen for coating.
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Primary Antibody specific to the antigen.
-
Enzyme-conjugated Secondary Antibody.
-
Wash Buffer Base: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
NBG-Wash Buffer: Wash Buffer Base + 0.05% (w/v) N-Benzyl-D-glucamine.
-
Enzyme Substrate (e.g., TMB).
-
Stop Solution (e.g., 1M H₂SO₄).
Procedure:
-
Coating: Coat the wells of the 96-well plate with the antigen diluted in a suitable buffer. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Discard the coating solution and wash the plate 3 times with NBG-Wash Buffer . The rationale for this initial wash is to remove excess antigen and begin passivating the surface.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature. This step is critical to block most of the unoccupied sites on the plastic.[11]
-
Washing: Discard the blocking solution and wash the plate 3 times with NBG-Wash Buffer .
-
Primary Antibody Incubation: Add the diluted primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the plate 5 times with NBG-Wash Buffer . This is a stringent wash step where the surfactant's role in preventing NSB is most critical.
-
Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with NBG-Wash Buffer .
-
Detection: Add the enzyme substrate and incubate until sufficient color develops.
-
Stop Reaction: Add Stop Solution and read the absorbance at the appropriate wavelength.
Self-Validation: To validate the effectiveness of NBG, run parallel experiments where the wash buffer contains no surfactant or a standard surfactant like 0.05% Tween-20. A successful outcome will show that the NBG-Wash Buffer yields a lower background signal in "no primary antibody" control wells compared to the no-surfactant condition, without significantly reducing the specific signal in positive wells.
Section 4: Summary of Recommendations and Troubleshooting
| Application | Recommended NBG Concentration | Rationale |
| Membrane Protein Solubilization | 0.5% - 2.0% (w/v) | Must be significantly above the CMC to ensure a high concentration of micelles is available to encapsulate proteins. |
| Reducing Non-Specific Binding | 0.01% - 0.05% (w/v) | Should be below the CMC. The goal is for monomers to coat surfaces, not to form micelles which could disrupt intended interactions. |
Troubleshooting:
-
Low Solubilization Yield: Increase NBG concentration, incubation time, or temperature. The benzyl group may have specific interactions; NBG might not be optimal for all proteins.
-
High Background in ELISA: Increase the number of washes or the concentration of NBG in the wash buffer slightly (e.g., to 0.1%). Ensure the blocking step is adequate.
-
Loss of Signal in ELISA: The NBG concentration may be too high, disrupting the antigen-antibody interaction. Reduce the concentration in the wash buffer.
References
-
Aricò, F., Tundo, P., et al. (2022). Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14777110, N-Benzyl-D-Glucamine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Glucosamide Surfactant. ResearchGate. Retrieved from [Link]
-
Duquesne, K., & Sturgis, J. N. (2009). Membrane Protein Solubilization. ResearchGate. Retrieved from [Link]
-
Breyton, C., et al. (1997). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Creative Diagnostics. Retrieved from [Link]
-
Vogt, R. F., et al. (1987). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Journal of Immunological Methods. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of N-Octyl-D-Glucamine. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]
-
ResearchGate. (n.d.). Prevention of non-specific binding by different blocking reagents. ResearchGate. Retrieved from [Link]
-
Laganowsky, A., et al. (2013). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Nanotechnology reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Retrieved from [Link]
Sources
- 1. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Benzyl-D-glucamine-based Polymers
Introduction
N-substituted D-glucamine-based polymers are a fascinating class of macromolecules that are gaining significant attention in the biomedical field. Their inherent biocompatibility, chirality, and the presence of multiple hydroxyl groups make them ideal candidates for a variety of applications, including drug delivery, tissue engineering, and as selective chelating agents.[1][2][3] The functional versatility of these polymers can be further expanded by the choice of the N-substituent, which can modulate properties such as hydrophobicity, self-assembly, and specific interactions with biological targets.
This guide provides a comprehensive overview of the synthesis of N-glucamine-based polymers, with a particular focus on N-Benzyl-D-glucamine derivatives. We will first explore established methods for the synthesis of N-alkyl-D-glucamine-based (meth)acrylate polymers. Subsequently, we will present a detailed, research-level protocol for a proposed synthetic route to novel poly(N-Benzyl-D-glucamine) via the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) monomer. This guide is intended for researchers, scientists, and drug development professionals who are interested in the design and synthesis of advanced functional polymers for biomedical applications.[2]
Part 1: Synthesis of N-Alkyl-D-glucamine-based (Meth)acrylate Polymers
A common and effective method for the synthesis of N-glucamine-based polymers is the free radical polymerization of (meth)acrylate monomers functionalized with an N-alkyl-D-glucamine moiety. This approach offers good control over the polymer properties and is amenable to copolymerization with other vinyl monomers to further tune the final material characteristics.
Protocol 1: Synthesis of Glycidyl Methacrylate-N-methyl-D-glucamine (GMA-NMG) Monomer
This protocol describes the synthesis of a key monomer for subsequent polymerization. The reaction involves the ring-opening of the epoxide group of glycidyl methacrylate by the secondary amine of N-methyl-D-glucamine.
Materials:
-
N-methyl-D-glucamine
-
Glycidyl methacrylate (GMA)
-
Deionized water
-
Diethyl ether
Procedure:
-
Prepare a 0.83 M solution of N-methyl-D-glucamine in deionized water.
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 60 mL of the N-methyl-D-glucamine solution.
-
Slowly add 6.8 mL (50 mmol) of glycidyl methacrylate to the flask with vigorous stirring.
-
Heat the reaction mixture to 70°C and maintain for 5 hours.
-
After cooling to room temperature, wash the product with diethyl ether to remove any unreacted glycidyl methacrylate.
-
The resulting aqueous solution of the GMA-NMG monomer can be used directly in the next polymerization step.
Protocol 2: Free Radical Polymerization of GMA-NMG
This protocol details the polymerization of the GMA-NMG monomer to yield a water-soluble N-methyl-D-glucamine-based polymer.
Materials:
-
Aqueous solution of GMA-NMG monomer
-
Ammonium persulfate (APS)
-
Methanol
Procedure:
-
Transfer the aqueous solution of the GMA-NMG monomer to a reaction vessel.
-
Add 1 mol% of ammonium persulfate (relative to the monomer) as a radical initiator.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Heat the reaction mixture to 70°C under an inert atmosphere and maintain for 24 hours.
-
After cooling, precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C.
Caption: Workflow for the synthesis of poly(GMA-NMG).
Part 2: Proposed Synthesis of N-Benzyl-D-glucamine-based Polymers via Ring-Opening Polymerization
The synthesis of polypeptides and their analogues via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a powerful technique for producing well-defined polymers with controlled molecular weights and low polydispersity.[4][5] This section outlines a proposed synthetic route for poly(N-Benzyl-D-glucamine), a novel polymer with potential applications in advanced drug delivery systems. This proposed route is based on established principles of organic synthesis and polymer chemistry.
Step 1: Synthesis of N-Benzyl-D-glucamine Monomer
The synthesis of the N-Benzyl-D-glucamine monomer can be achieved through the reductive amination of D-glucose with benzylamine. This is a well-established reaction for the synthesis of N-substituted glucamines.[6]
Materials:
-
D-glucose
-
Benzylamine
-
Methanol
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas
Procedure:
-
Dissolve D-glucose in methanol in a round-bottom flask.
-
Add an equimolar amount of benzylamine to the solution.
-
Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Transfer the reaction mixture to a high-pressure hydrogenation vessel.
-
Carefully add 10 wt% Pd/C catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the methanol under reduced pressure to obtain the crude N-Benzyl-D-glucamine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis of N-Benzyl-D-glucamine.
Step 2: Synthesis of N-Benzyl-D-glucamine-N-carboxyanhydride (NBG-NCA)
The synthesis of the NCA monomer is a critical step. To avoid side reactions with the hydroxyl groups of the glucamine moiety, they should be protected prior to NCA formation. A common strategy is to use acetonide protecting groups, which are stable under the conditions of NCA synthesis and can be readily removed after polymerization. The following protocol is a proposed adaptation of phosgene-free NCA synthesis methods.[7][8]
Sub-step 2a: Protection of N-Benzyl-D-glucamine
Materials:
-
N-Benzyl-D-glucamine
-
2,2-Dimethoxypropane
-
Acetone
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Suspend N-Benzyl-D-glucamine in acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the catalyst with a weak base (e.g., sodium bicarbonate).
-
Filter the mixture and evaporate the solvent to obtain the protected N-Benzyl-D-glucamine.
Sub-step 2b: NCA Formation
Materials:
-
Protected N-Benzyl-D-glucamine
-
n-Propylphosphonic anhydride (T3P®)
-
Carbon dioxide (CO₂)
-
Acetonitrile
-
Diisopropylethylamine (DIPEA)
Procedure:
-
In a high-pressure reactor, dissolve the protected N-Benzyl-D-glucamine in acetonitrile.
-
Add DIPEA to the solution.
-
Add T3P® (50% solution in ethyl acetate).
-
Pressurize the reactor with CO₂ (e.g., 300 psi).
-
Heat the reaction to 40°C and stir for 15-24 hours.[7]
-
After cooling and depressurizing, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude NBG-NCA is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).
Caption: ROP of NBG-NCA and deprotection.
Part 3: Characterization of N-Benzyl-D-glucamine-based Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups and confirm polymerization. | Disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹) after polymerization. Presence of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands in the polymer. Broad O-H stretch (~3400 cm⁻¹) in the deprotected polymer. [9][10] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure of the monomer and polymer. | Appearance of characteristic peaks for the benzyl group and the glucamine backbone. Broadening of peaks upon polymerization is expected. [9][11] |
| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A monomodal distribution with a low PDI (typically < 1.5 for controlled polymerizations) is indicative of a successful ROP. |
Part 4: Potential Applications in Drug Development
N-Benzyl-D-glucamine-based polymers, with their unique combination of a hydrophobic benzyl group and a hydrophilic, functional glucamine moiety, are expected to exhibit amphiphilic properties. This makes them promising candidates for the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs. [3]The multiple hydroxyl groups can be further functionalized with targeting ligands or other therapeutic agents. The inherent biocompatibility of the sugar backbone is a significant advantage for in vivo applications.
References
- Koruyucu, M., et al. (2019). Novel Sugar Based Acrylate: Synthesis, Characterization and Polymerization.
- Saltan, F., et al. (2016).
- RUN Repository. (n.d.).
- MDPI. (n.d.).
- Koruyucu, M., et al. (2019). Novel Sugar Based Acrylate: Synthesis, Characterization and Polymerization.
- ResearchGate. (n.d.). Synthesis of 4‐vinylbenzyl‐N‐methyl‐D‐glucamine.
- Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
- ACS Publications. (n.d.). Glycopeptide Synthesis by an .alpha.-Amino Acid N-Carboxyanhydride (NCA)
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
- MDPI. (n.d.).
- PubMed. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides.
- SpringerLink. (n.d.).
- University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.
- ResearchGate. (n.d.). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides.
- ACS Publications. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.
- PMC. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubChem. (n.d.). N-Benzyl-D-Glucamine.
- ChemicalBook. (n.d.). N-Benzyl-D-Glucamine.
- PubChem. (n.d.). N-Benzyl-D-glucamine.
- ResearchGate. (2021).
- MDPI. (n.d.). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy.
- ResearchGate. (n.d.).
- PMC. (n.d.).
- PMC. (2024).
- PubMed. (2015). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole).
- MDPI. (n.d.). Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral.
- UNL Digital Commons. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-D-glucamine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-D-glucamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis, enhance yield, and troubleshoot common experimental hurdles. The synthesis, primarily achieved through the reductive amination of D-glucose with benzylamine, is a cornerstone reaction for producing intermediates in pharmaceuticals and specialized chelating agents.[1][2][3] This document provides in-depth, experience-driven advice to ensure your synthesis is successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-Benzyl-D-glucamine?
The most common and direct method is the one-pot reductive amination of D-glucose with benzylamine.[3] This process involves the condensation of the aldehyde group of the open-chain form of glucose with benzylamine to form a Schiff base (or imine) intermediate. This intermediate is then immediately reduced in situ by a reducing agent to yield the final N-Benzyl-D-glucamine product.
Q2: Which reducing agents are suitable for this reaction, and how do I choose?
Several reducing agents can be used, each with distinct advantages and disadvantages. The choice depends on factors like reaction scale, pH control, and safety considerations.[4]
-
Sodium Borohydride (NaBH₄): A common, cost-effective choice. However, it can also reduce the starting aldehyde (glucose), leading to the formation of sorbitol as a key byproduct, which can complicate purification and lower the yield.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for reducing the iminium ion intermediate over the carbonyl group of the sugar, making it a popular choice for maximizing yield.[4][6] It is effective under mildly acidic conditions (pH 4-5) where imine formation is favorable.[4][7] The primary drawback is the high toxicity of cyanide byproducts.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer, non-toxic alternative to NaBH₃CN that also shows excellent selectivity for imines/iminium ions.[4][8] It is a mild and effective reagent for reductive aminations.[8]
-
Catalytic Hydrogenation (H₂/Catalyst): Methods using catalysts like Raney Nickel, Palladium (Pd), or Platinum (Pt) are also employed, particularly in industrial-scale synthesis.[3][5][9] These methods avoid hydride reagents but require specialized high-pressure equipment.[5][9]
Q3: Why is pH control critical during the reaction?
The formation of the crucial imine/iminium ion intermediate is highly pH-dependent. The reaction is typically best performed under mildly acidic conditions (pH 4-5).[4][7]
-
If the pH is too high (alkaline): The concentration of the protonated imine (iminium ion), which is the species actively reduced by the hydride, will be low, slowing down the reaction.
-
If the pH is too low (strongly acidic): The amine starting material (benzylamine) will be fully protonated to its ammonium salt, making it non-nucleophilic and preventing it from attacking the glucose carbonyl group.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a polar solvent system (e.g., Dichloromethane:Methanol mixtures) to achieve good separation.
-
Spotting: Spot the reaction mixture alongside your starting materials (D-glucose and benzylamine).
-
Visualization: D-glucose can be visualized with a p-anisaldehyde stain, while benzylamine and the product are typically UV-active. The product, N-Benzyl-D-glucamine, should appear as a new spot with an Rf value distinct from the starting materials. The disappearance of the limiting reactant signals the reaction's completion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of N-Benzyl-D-glucamine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect pH: Reaction is not in the optimal pH 4-5 range.[4][7] 2. Inefficient Reduction: The chosen reducing agent is not effective under the reaction conditions. 3. Degradation of Reactants: High temperatures may have degraded the glucose. 4. Low Concentration of Aldehyde: The equilibrium between the cyclic hemiacetal form of glucose and the open-chain aldehyde form heavily favors the cyclic structure, limiting the availability of the reactive aldehyde.[6] | 1. Verify and Adjust pH: Use a pH meter or pH paper to monitor the reaction. Add a mild acid (e.g., acetic acid) to lower the pH if necessary. 2. Switch Reducing Agent: If using NaBH₄, consider switching to the more selective NaBH₃CN or NaBH(OAc)₃.[4][8] Ensure the reducing agent is added after the initial condensation of glucose and benzylamine has had time to proceed. 3. Control Temperature: Maintain a moderate reaction temperature (e.g., room temperature to 50°C). 4. Use Borate Buffer: Borate buffers have been shown to enhance coupling yields in reductive aminations of sugars, though the exact mechanism is not fully understood.[6] |
| Multiple Spots on TLC / Product Impurity | 1. Sorbitol Formation: The starting glucose was reduced by a non-selective reducing agent like NaBH₄.[5] 2. Unreacted Starting Materials: The reaction did not go to completion. 3. Formation of Dimeric Byproducts: Secondary reactions can sometimes occur, especially under harsh conditions.[10] 4. Hydrobenzamide Formation: Aromatic aldehydes can react with ammonia sources to form hydrobenzamides, which can lead to mixtures of primary and secondary amines upon reduction.[11] While using benzylamine avoids this specific issue, analogous side reactions are possible. | 1. Use a Selective Reducing Agent: Employ NaBH₃CN or NaBH(OAc)₃ to minimize reduction of the glucose starting material.[4] 2. Increase Reaction Time/Temperature: Allow the reaction to run longer or slightly increase the temperature, monitoring by TLC. 3. Optimize Stoichiometry: Using a slight excess of one reagent (typically the amine) can help drive the reaction to completion. Benzylamine has been shown to yield fewer dimeric byproducts than ammonium salts.[10] 4. Purification: Purify the crude product using column chromatography on silica gel or by recrystallization. |
| Difficulty with Product Isolation / Crystallization | 1. High Water Solubility: The polyhydroxylated nature of N-Benzyl-D-glucamine makes it highly soluble in polar solvents like water and methanol, hindering precipitation.[12][13] 2. Presence of Salts: Byproducts from the reducing agent (e.g., borate salts) can interfere with crystallization. 3. Product is an Oil/Tar: The product may have isolated as a non-crystalline solid or oil.[13] | 1. Solvent Selection: After workup, concentrate the product and attempt recrystallization from a solvent system like Methanol/Ethanol or by adding a less polar co-solvent like ethyl acetate or isopropanol to induce precipitation. 2. Aqueous Workup: Perform an aqueous workup to remove inorganic salts. If the product is in an organic layer, wash with water or brine. If the product is in the aqueous layer, extraction can be challenging; solvent evaporation followed by chromatography is often necessary. 3. Purification via Chromatography: If recrystallization fails, purify the crude material using silica gel column chromatography with a polar eluent system (e.g., DCM/MeOH or EtOAc/MeOH). |
Experimental Workflow & Protocols
Workflow Overview
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of N-Benzyl-D-glucamine.
Caption: General workflow for N-Benzyl-D-glucamine synthesis.
Detailed Protocol: Reductive Amination using NaBH(OAc)₃
This protocol utilizes a safer alternative to sodium cyanoborohydride and is optimized for laboratory scale.
Materials:
-
D-Glucose (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Methanol (or another suitable alcohol)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in methanol. Add benzylamine to the solution and stir for 30-60 minutes at room temperature to facilitate the initial formation of the Schiff base.
-
pH Adjustment: Add glacial acetic acid dropwise to the stirring mixture until the pH is between 4 and 5.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions over 20-30 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by TLC (e.g., using a 9:1 DCM:MeOH eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue may contain the precipitated product or can be extracted. If a solid precipitates, it can be collected by filtration.
-
Alternatively, extract the aqueous layer multiple times with a suitable organic solvent. Note: Due to the high polarity of the product, extraction can be difficult. A highly polar solvent or continuous extraction may be required.
-
-
Purification:
-
If a crude solid is obtained, recrystallize it from a minimal amount of hot methanol or ethanol.
-
If the crude product is an oil or highly impure, perform column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5% to 20% MeOH in DCM).
-
-
Characterization: Dry the purified product under vacuum. Characterize by NMR, Mass Spectrometry, and measure its melting point to confirm its identity and purity.
References
-
Tuning N-methyl-d-glucamine density in a new radiation grafted poly(vinyl benzyl chloride)/nylon-6 fibrous boron-selective adsorbent using the response surface method. RSC Publishing. Available at: [Link]
-
Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175-186. Available at: [Link]
-
Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Slaney, T. R., & Cudic, P. (2010). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 21(11), 2048-2053. Available at: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds, 50(2), 284-306. Available at: [Link]
-
Lin, C. L., & Hsieh, S. Y. (2017). Reductive Deamination by Benzyne for Deoxy Sugar Synthesis Through a Domino Reaction. Angewandte Chemie International Edition, 56(26), 7549-7553. Available at: [Link]
-
Li, Y., et al. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 183, 111711. Available at: [Link]
-
Lin, C. L., & Hsieh, S. Y. (2017). Reductive Deamination by Benzyne for Deoxy Sugar Synthesis Through a Domino Reaction. Angewandte Chemie, 129(26), 7657-7661. Available at: [Link]
-
Pini, E., et al. (2020). Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. ACS Sustainable Chemistry & Engineering, 8(8), 3348-3356. Available at: [Link]
-
Chen, P., & Novotny, M. V. (2008). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical Biochemistry, 373(1), 119-128. Available at: [Link]
-
Rojas, H., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 22. Available at: [Link]
-
Toth, I., & Tomas, M. C. (2002). The role of the anion in the reaction of reducing sugars with ammonium salts. Food Chemistry, 79(3), 361-366. Available at: [Link]
-
Understanding the Synthesis of N-Octyl-D-Glucamine: From Traditional Methods to Catalytic Advances. Acme Organics. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Kurashina, M., et al. (2022). SYNTHESES OF D-GLUCAMINE AND N-METHYL-D-GLUCAMINE MODIFIED CHITOSAN FOR BORON ADSORPTION. Modern Physics Letters B, 36(16), 2242001. Available at: [Link]
- WO 96/19431. (1996). Google Patents.
- CN101863793A. (2010). Synthesizing method of N-methyl glucamine. Google Patents.
- KR870001240B1. (1987). Method for preparing N-methyl-D-glucamine salt. Google Patents.
-
Gadi, V. R., et al. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. Beilstein Archives. Available at: [Link]
-
Suggest the suitable preparation methods for N-Octyl-D-glucamine? ResearchGate. Available at: [Link]
-
Synthesis of N-methyl-D-glucoseamine over Ni impregnated hypercrosslinked polysterene. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 5(3), 1735-1742. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
da Costa, M. F., & Dias, A. M. (2012). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. ARKIVOC, 2012(6), 90-100. Available at: [Link]
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- 1. N-Benzyl-D-glucamine | CymitQuimica [cymitquimica.com]
- 2. N-Benzylglucamine Dithiocarbamate [benchchem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. secure.confis.cz [secure.confis.cz]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]
- 10. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. chemsynlab.com [chemsynlab.com]
- 13. KR870001240B1 - Method for preparing N-methyl-D-glucamine salt - Google Patents [patents.google.com]
Technical Support Center: Reductive Amination of D-Glucose with Benzylamine
Welcome to the technical support center for the reductive amination of D-glucose with benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the reductive amination of D-glucose with benzylamine.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Suboptimal pH: The formation of the imine intermediate is pH-dependent. An acidic environment (pH 4-6) is generally favored for the initial condensation of benzylamine with the open-chain form of D-glucose. However, the stability of the reducing agent must also be considered. For instance, sodium cyanoborohydride (NaBH₃CN) is more stable under mildly acidic conditions, whereas sodium borohydride (NaBH₄) decomposes rapidly.[1][2]
-
Inefficient Imine Formation: The equilibrium between the cyclic hemiacetal form of D-glucose and its open-chain aldehyde form, which is the reactive species, heavily favors the cyclic form.[3] To drive the equilibrium towards the open-chain form and subsequent imine formation, consider increasing the reaction temperature or using a buffer that can catalyze ring-opening, such as a borate buffer.[3]
-
Choice and Activity of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): A popular choice due to its selectivity for imines in the presence of aldehydes.[2] However, its toxicity is a significant drawback.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often equally effective alternative to NaBH₃CN.[4][5] It is particularly useful in aprotic solvents.
-
Sodium Borohydride (NaBH₄): Can be used, but it can also reduce the starting aldehyde, leading to the formation of sorbitol.[2] To minimize this, the imine should be allowed to form completely before the addition of NaBH₄.[1][2]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. Protic solvents like methanol can participate in the reaction, while aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be preferred in certain cases. The water content should also be controlled, as excess water can hinder the dehydration step required for imine formation.[6][7]
Question 2: I am observing a significant amount of an unexpected byproduct. What is it likely to be, and how can I minimize its formation?
The most common and significant side reaction in the reductive amination of aldoses is the Amadori rearrangement .[8][9]
-
What is the Amadori Rearrangement? This is an acid or base-catalyzed isomerization of the initially formed N-glycoside (imine) to a 1-amino-1-deoxy-ketose.[8][9] In the case of D-glucose and benzylamine, the Amadori product is N-benzyl-1-amino-1-deoxy-D-fructose .[10][11] Once formed, this ketoamine is a stable byproduct that cannot be easily converted to the desired product.[8]
-
How to Minimize the Amadori Rearrangement:
-
Rapid Reduction: The key is to reduce the imine intermediate as soon as it is formed, before it has a chance to rearrange. This can be achieved by:
-
Ensuring the reducing agent is active and present in a sufficient concentration from the beginning of the reaction (if using a selective reagent like NaBH₃CN or NaBH(OAc)₃).
-
Optimizing the reaction temperature. While higher temperatures can accelerate imine formation, they can also promote the Amadori rearrangement. A careful balance must be struck.
-
-
pH Control: The rate of the Amadori rearrangement is influenced by pH. Careful control of the reaction pH can help to disfavor this side reaction.
-
-
Other Potential Byproducts:
-
Dimeric Byproducts: The formation of species where two sugar molecules react with one benzylamine molecule can occur, especially at high reactant concentrations.[12] Using an excess of the amine can help to minimize this.
-
Products of Glucose Degradation: Under harsh conditions (e.g., high temperatures, extreme pH), glucose can degrade into various smaller molecules, which can then react with benzylamine.
-
Question 3: How can I confirm the identity of my desired product and the Amadori byproduct?
A combination of analytical techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the desired N-benzyl-1-amino-1-deoxy-D-glucitol and the N-benzyl-1-amino-1-deoxy-D-fructose (Amadori product). The chemical shifts and coupling constants of the protons and carbons in the sugar backbone will be distinctly different.
-
Mass Spectrometry (MS): Both the desired product and the Amadori product have the same molecular weight. However, their fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation. Derivatization can also enhance the signal and provide more easily interpretable spectra.[4][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from the Amadori byproduct and other impurities, allowing for quantification of the reaction components.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting guides for specific experimental issues.
Guide 1: Low Product Yield
| Symptom | Possible Cause | Recommended Action |
| Low conversion of D-glucose | Inefficient imine formation. | - Optimize pH (typically 4-6).- Increase reaction temperature moderately (e.g., 40-50 °C).- Use a borate buffer to promote the open-chain aldehyde form.[3] |
| Multiple spots on TLC/peaks in HPLC, with significant starting material remaining | Inactive or insufficient reducing agent. | - Check the age and storage conditions of the reducing agent.- Use a fresh batch of the reducing agent.- Increase the molar equivalents of the reducing agent. |
| Formation of a significant amount of sorbitol (if using NaBH₄) | Non-selective reduction of the aldehyde. | - Allow sufficient time for imine formation before adding NaBH₄.- Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][5] |
| Reaction appears to stall | Equilibrium limitations. | - Remove water from the reaction mixture using molecular sieves.- Increase the concentration of benzylamine. |
Guide 2: High Levels of Amadori Product
| Symptom | Possible Cause | Recommended Action |
| A major byproduct is observed with the same mass as the desired product | Amadori rearrangement is favored. | - Lower the reaction temperature.- Ensure the reducing agent is active and readily available to reduce the imine as it forms.- Optimize the pH; extreme pH values can catalyze the rearrangement.[9] |
| Reaction mixture turns yellow or brown | Maillard reaction/degradation. | - This is often associated with the Amadori product and subsequent degradation.[6] The actions to minimize the Amadori product will also reduce browning. |
Section 3: Experimental Protocols & Visualizations
Optimized Protocol for the Reductive Amination of D-Glucose with Benzylamine
This protocol aims to maximize the yield of N-benzyl-1-amino-1-deoxy-D-glucitol while minimizing the formation of the Amadori product.
-
Reactant Preparation:
-
Dissolve D-glucose (1 equivalent) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Add benzylamine (1.2 equivalents).
-
-
pH Adjustment:
-
Adjust the pH of the solution to 5-6 using a suitable acid (e.g., acetic acid).
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway and the competing Amadori rearrangement.
Caption: Reaction scheme showing the formation of the desired product and the competing Amadori rearrangement.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address common issues in the reaction.
Caption: A workflow for troubleshooting common issues in the reductive amination of D-glucose.
References
-
Shafer, J. A., & Varon, R. (2007). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 18(4), 1345–1355. [Link]
-
Pelckmans, M., et al. (2018). Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. ACS Catalysis, 8(5), 4125–4136. [Link]
-
Wikipedia. (n.d.). Amadori rearrangement. [Link]
-
Van de Vyver, S., et al. (2018). From sugars to aliphatic amines: as sweet as it sounds? Production and applications of bio-based aliphatic amines. Green Chemistry, 20(19), 4384-4411. [Link]
-
Prien, J. M., et al. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 18(2), 251–259. [Link]
-
Grokipedia. (n.d.). Amadori rearrangement. [Link]
-
Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175–186. [Link]
-
Pelckmans, M., et al. (2018). Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. ACS Catalysis, 8(5), 4125–4136. [Link]
-
Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science and Nutrition, 34(4), 321–369. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-25. [Link]
-
Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science and Nutrition, 34(4), 321-369. [Link]
-
Glinsky, G. V., & Glinsky, V. V. (2000). 1-Amino-1-deoxy-d-fructose (Fructosamine) and its Derivatives. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 55, pp. 243-303). Academic Press. [Link]
-
Zhu, Y., et al. (2022). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Foods, 11(15), 2276. [Link]
-
Van de Vyver, S., et al. (2018). Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. Chemical Engineering Journal, 347, 726-737. [Link]
-
D'Alonzo, D., et al. (2016). Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. The Journal of Organic Chemistry, 81(18), 8237–8247. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Prien, J. M., et al. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 18(2), 251-259. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Semenova, A. A., & Glinsky, V. V. (2023). 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update. Advances in Carbohydrate Chemistry and Biochemistry, 83, 1–26. [Link]
Sources
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- 11. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Benzyl-D-glucamine Purification
Welcome to the technical support center for N-Benzyl-D-glucamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your N-Benzyl-D-glucamine.
Troubleshooting Guide: Common Purification Challenges
The purification of N-Benzyl-D-glucamine can be complicated by its unique physicochemical properties, including its polarity, solubility, and potential for degradation. This section addresses the most frequent issues encountered during purification and provides systematic solutions.
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
A common frustration during the final stages of purification is the formation of an oil or the complete failure of N-Benzyl-D-glucamine to crystallize from solution. This is often indicative of residual impurities or suboptimal solvent and temperature conditions.
Probable Causes:
-
Presence of Impurities: Unreacted starting materials such as D-glucose and benzylamine, or byproducts from the synthesis, can act as eutectic melting point depressants, preventing crystallization. Common impurities may also include benzaldehyde or benzyl alcohol if the starting materials were not pure.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may have too high a solvency for N-Benzyl-D-glucamine, even at low temperatures, or the polarity may not be suitable to induce precipitation of the crystalline solid.
-
Rapid Cooling: Cooling the saturated solution too quickly can lead to the separation of a supersaturated, oily phase rather than the formation of an ordered crystal lattice.[1]
-
Excess Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a solution that is not saturated enough for crystallization to occur upon cooling.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Re-evaluation:
-
Principle: The ideal recrystallization solvent will dissolve N-Benzyl-D-glucamine sparingly at room temperature but readily at its boiling point. Given the polar nature of the glucamine moiety and the non-polar benzyl group, a mixed solvent system is often effective.
-
Recommended Solvents: An ethanol-water or methanol-water system is a good starting point. N-Ethyl-D-glucamine, a related compound, is highly soluble in water and ethanol.[2]
-
Solvent Screening: If the initial choice is ineffective, perform a small-scale solvent screen with various polar and non-polar solvents. (See Table 1 for solvent properties).
-
-
Controlled Cooling:
-
Procedure: After dissolving the crude product in a minimal amount of the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.[1] Slow cooling encourages the formation of larger, purer crystals.
-
Seeding: If crystallization does not initiate upon cooling, introduce a seed crystal of pure N-Benzyl-D-glucamine to provide a nucleation site.[3]
-
-
"Oiling Out" Recovery:
-
Procedure: If an oil forms, reheat the solution until the oil redissolves. Add a small amount of the more polar solvent (e.g., water in an ethanol-water system) to decrease the overall solvency for the non-polar benzyl group and attempt to recrystallize again with slow cooling.
-
Experimental Protocol: Recrystallization of N-Benzyl-D-glucamine (Ethanol-Water System)
This protocol provides a general guideline for the recrystallization of N-Benzyl-D-glucamine using a common mixed solvent system.
Materials:
-
Crude N-Benzyl-D-glucamine
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude N-Benzyl-D-glucamine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[4]
-
Heat the solution to a gentle boil.
-
Slowly add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.[5][6]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][4]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water (of the same final composition) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Issue 2: Poor Separation or Co-elution of Impurities During Column Chromatography
Column chromatography is a powerful technique for purifying N-Benzyl-D-glucamine, especially for removing closely related impurities. However, achieving good separation can be challenging.
Probable Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution of the desired product.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor resolution.
-
Improper Column Packing: An unevenly packed column will result in channeling of the solvent and a non-uniform separation front.
Step-by-Step Troubleshooting Protocol:
-
TLC Optimization:
-
Principle: Thin-layer chromatography (TLC) is an essential tool for rapidly determining the optimal solvent system for column chromatography.
-
Procedure: Spot the crude material on a TLC plate and develop it in various solvent systems of differing polarities (e.g., varying ratios of ethyl acetate and hexanes). The ideal solvent system will provide a retention factor (Rf) of 0.2-0.3 for N-Benzyl-D-glucamine, with good separation from impurities.
-
-
Column Packing and Loading:
-
Procedure: Ensure the silica gel is packed uniformly in the column without any air bubbles. The crude material should be dissolved in a minimal amount of the eluent and loaded carefully onto the top of the silica bed.
-
-
Gradient Elution:
-
Principle: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with a wide range of polarities.
-
Procedure: Start with a less polar solvent system and gradually increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).
-
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100.0 | 10.2 | High polarity, good for dissolving the glucamine moiety. |
| Methanol | 64.7 | 5.1 | Polar protic solvent, often used in combination with water. |
| Ethanol | 78.4 | 4.3 | Good general-purpose polar protic solvent. |
| Ethyl Acetate | 77.1 | 4.4 | Medium polarity, useful for chromatography. |
| Dichloromethane | 39.6 | 3.1 | Apolar aprotic solvent, good for dissolving organic compounds. |
| Hexanes | ~69 | 0.1 | Non-polar solvent, often used as the less polar component in chromatography. |
Mandatory Visualization
Caption: General workflow for the purification of N-Benzyl-D-glucamine by recrystallization.
Caption: Potential impurity profile in crude N-Benzyl-D-glucamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure N-Benzyl-D-glucamine?
A1: Pure N-Benzyl-D-glucamine is typically a white to off-white crystalline solid. The presence of a yellow or brown color may indicate the presence of impurities, possibly from oxidation or side reactions during synthesis.
Q2: How can I assess the purity of my N-Benzyl-D-glucamine?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for quantitative purity analysis.[7] Detection at 254 nm is suitable due to the UV absorbance of the benzyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify the presence of impurities. Characteristic signals for the benzyl and glucamine moieties should be present.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the optimal storage conditions for N-Benzyl-D-glucamine?
A3: To ensure the long-term stability of N-Benzyl-D-glucamine, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, light, and high temperatures should be avoided to prevent degradation. For a related compound, N-Octyl-D-glucamine, storage under an inert atmosphere is also advised.[8]
Q4: My N-Benzyl-D-glucamine appears to be degrading over time. What could be the cause?
A4: N-Benzyl-D-glucamine can be susceptible to degradation through a few pathways:
-
Hydrolysis: The amine linkage is generally stable, but under harsh acidic or basic conditions, hydrolysis could occur.
-
Oxidation: The benzyl group can be susceptible to oxidation, potentially forming benzaldehyde or benzoic acid derivatives, especially if exposed to air and light over extended periods.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. The thermal stability of related benzyl ethers has been studied, showing degradation at elevated temperatures.[9]
Q5: I am having trouble dissolving my crude N-Benzyl-D-glucamine for purification. What should I do?
A5: The solubility of N-Benzyl-D-glucamine is influenced by its amphiphilic nature. It possesses both a polar glucamine head and a non-polar benzyl tail.
-
For recrystallization, if it is not dissolving in a single hot solvent, a mixed solvent system is recommended. Start by dissolving it in a minimal amount of a hot solvent in which it is more soluble (e.g., ethanol or methanol), and then add a hot anti-solvent (e.g., water) until turbidity is observed.
-
For chromatography, if the compound is not readily soluble in the initial mobile phase, you can dissolve it in a slightly stronger solvent (e.g., a small amount of methanol or dichloromethane) before adsorbing it onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed compound is loaded onto the column.[10]
References
-
Brainly. (2023, March 7). There is a general procedure for recrystallizing your unknown compound using ethanol-water as the solvent. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Various Authors. (2017, February 2). How to recrystallize a product from methanol. Quora. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3533–3535.
- Pahlevanzadeh, F., & Pfaendner, R. (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid)
-
Various Authors. (2015, October 26). What are the compatible columns of HPLC for analysis of N-acetyl glucosamine? ResearchGate. Retrieved from [Link]
-
Ríos-Lombardía, N., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Retrieved from [Link]
- Chen, J., & Lu, X. (2006). Solubility of d-p-Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N,N-Dimethylformamide between 278 K and 323 K.
- Kabanov, A., et al. (2023). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. Polymers, 15(22), 4443.
-
Henry, R. A., Schuster, S. A., Johnson, W. L., McHale, C. W., & Waeghe, T. J. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Lima, M. A., et al. (2011). A New Approach for Heparin Standardization: Combination of Scanning UV Spectroscopy, Nuclear Magnetic Resonance and Principal Component Analysis. PLoS ONE, 6(10), e26802.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Aroso, I. M., et al. (2021).
-
Various Authors. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Retrieved from [Link]
-
ProfDaveExplains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9. Retrieved from [Link]
- Tor-Rincon, E., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 331–350.
- Al Jasem, Y., & Thiemann, T. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 14(1), 121.
- Yildiz, U., & Hazer, B. (2021). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Journal of Materials and Electronic Devices, 2(2), 53-61.
- Wang, Y., et al. (2023). Esterification of benzyl alcohol and methanol catalyzed by Mn‐PNN complex. Applied Organometallic Chemistry, 37(10), e7091.
-
Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Waters Corporation. (2022). ENHANCING ANALYTICAL PERFORMANCE WITH A BIO-INERT HPLC SYSTEM. Retrieved from [Link]
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Technical Support Center: N-Benzyl-D-glucamine Stability Guide
Welcome to the technical support resource for N-Benzyl-D-glucamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions regarding the stability of N-Benzyl-D-glucamine in various experimental settings. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives about N-Benzyl-D-glucamine stability.
Q1: What are the general storage and handling recommendations for N-Benzyl-D-glucamine?
A: N-Benzyl-D-glucamine is generally a stable, white to light yellow crystalline powder.[1] For long-term integrity, it should be stored in a well-closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[2][3] Some suppliers recommend storage at 2-8°C for optimal shelf life, where it can be stable for at least two years.[1] It is known to be hygroscopic (absorbs moisture from the air) and air-sensitive, so minimizing exposure to the atmosphere is crucial.[2][4]
Q2: In which common laboratory solvents is N-Benzyl-D-glucamine soluble and stable?
A: N-Benzyl-D-glucamine's structure, featuring a hydrophilic glucamine "head" and a more non-polar benzyl "tail," dictates its solubility. It is freely soluble in water.[5] Its solubility in alcohols is more limited; for instance, its close analog meglumine (N-methyl-D-glucamine) is sparingly soluble in ethanol and practically insoluble in methylene chloride.[5] While specific quantitative data for N-Benzyl-D-glucamine in a wide range of organic solvents is not extensively published, its amphiphilic nature suggests it will have limited solubility in very non-polar solvents like hexane. For experimental work, water is the primary recommended solvent. If an organic co-solvent is needed, polar protic solvents like methanol or ethanol are logical starting points, but solubility should be determined empirically.
Q3: How does pH affect the stability of N-Benzyl-D-glucamine in aqueous solutions?
A: The pH of an aqueous solution is a critical factor for the stability of N-Benzyl-D-glucamine. As an amino sugar derivative, it is susceptible to degradation under both strongly acidic and strongly basic conditions.
-
Acidic Conditions (pH < 4): In low pH environments, the secondary amine group will be protonated. While this may not directly cause degradation, strong acidic conditions can promote hydrolysis of the N-acetyl group in related amino sugars.[6][7] Although N-Benzyl-D-glucamine lacks an acetyl group, the overall polyol structure can be susceptible to acid-catalyzed degradation pathways over time, especially at elevated temperatures.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in the near-neutral pH range. This is a common characteristic for many sugar derivatives and organic molecules used in pharmaceutical applications.[8]
-
Basic Conditions (pH > 9): Strong alkaline conditions can be detrimental. Base-catalyzed degradation of the sugar moiety can occur, potentially leading to rearrangements and fragmentation. The Maillard reaction, a complex series of reactions between amines and reducing sugars, is also pH-dependent and can be accelerated under certain conditions, leading to discoloration (browning).[9]
Q4: What are the likely degradation pathways for N-Benzyl-D-glucamine?
A: Based on its chemical structure, the primary degradation pathways are expected to be oxidation and reactions involving the sugar moiety.
-
Oxidation: The secondary amine and the polyol (multiple hydroxyl groups) are susceptible to oxidation.[10] Forced degradation studies often use hydrogen peroxide to simulate oxidative stress, which could lead to the formation of N-oxides or cleavage of the carbon chain.[10]
-
Maillard-type Reactions: Although N-Benzyl-D-glucamine is a reduced sugar alcohol (a glucitol derivative), under certain stress conditions (like heat), reactions reminiscent of the initial stages of the Maillard reaction could occur, especially in the presence of aldehydes or ketones, potentially leading to discoloration.[9]
-
Interaction with Excipients: In formulated products, reactive impurities like formaldehyde, which can be present in some pharmaceutical excipients, can react with the amine group.[11] Studies on the related compound meglumine have shown it can react with and scavenge formaldehyde, indicating the amine group is a reactive site.[11]
Q5: My N-Benzyl-D-glucamine solution turned yellow/brown. What happened?
A: Discoloration is a common indicator of degradation. The most probable causes are:
-
Maillard-type Reactions or Caramelization: Exposure to heat, particularly in a non-neutral pH environment, can initiate complex reactions involving the sugar backbone, leading to the formation of colored compounds.[9]
-
Oxidation: Exposure to air (oxygen) or oxidizing agents can create chromophores (colored molecules).
-
Interaction with Impurities: Trace impurities in your solvent or other reagents could react with the N-Benzyl-D-glucamine. To troubleshoot, prepare a fresh solution using high-purity water or solvent, protect it from light and heat, and consider purging the container with an inert gas like nitrogen or argon.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Dissolution or Precipitation | 1. Solvent polarity is not optimal. 2. The concentration exceeds the solubility limit. 3. The temperature of the solution is too low. 4. pH shift has caused the compound to become less soluble. | 1. Use a more polar solvent (water is preferred). Consider a co-solvent system (e.g., water/ethanol) if necessary for your application.[12] 2. Prepare a more dilute solution. 3. Gently warm the solution and/or use sonication to aid dissolution. 4. Check and adjust the pH to a neutral range (6-8). |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Degradation of the compound due to improper storage or handling of the solution (light, heat, extreme pH). 2. Reaction with solvent or buffer components. 3. Contamination of the sample or analytical system. | 1. Prepare a fresh sample and protect it from light and heat. Ensure the pH of the mobile phase is compatible. 2. Run a solvent/buffer blank to identify extraneous peaks. 3. Review sample preparation procedures and ensure the cleanliness of the analytical column and system. |
| Loss of Assay Potency Over Time | 1. Chemical degradation in the solution. 2. Adsorption to container surfaces. | 1. Confirm stability by performing a time-course study. Store solutions at 2-8°C and protect from light. Add antioxidants if oxidative degradation is suspected. 2. Consider using different container materials (e.g., polypropylene vs. glass) or adding a small amount of a non-ionic surfactant to prevent adsorption. |
| Solution Discoloration (Yellow/Brown) | 1. Degradation due to heat or light exposure. 2. Oxidative degradation. 3. pH is too high or too low, accelerating degradation. | 1. Store solutions in amber vials or wrap containers in foil. Avoid exposure to high temperatures. 2. Prepare solutions fresh and consider purging with an inert gas (N₂ or Ar). 3. Buffer the solution to a neutral pH (6-8). |
Data Presentation
Table 1: Solubility Profile of N-Benzyl-D-glucamine and Related Compounds
| Solvent | Chemical Formula | Polarity | Solubility / Miscibility | Reference |
| Water | H₂O | High | Freely Soluble | [5] |
| Ethanol (96%) | C₂H₅OH | High | Sparingly Soluble | [5] |
| Methanol | CH₃OH | High | Slightly Soluble | [13] |
| Methylene Chloride | CH₂Cl₂ | Medium | Practically Insoluble | [5] |
| Chloroform | CHCl₃ | Medium | Practically Insoluble | [14] |
| Ether | (C₂H₅)₂O | Low | Practically Insoluble* | [14] |
*Note: Data marked with an asterisk is for the closely related compound Meglumine (N-methyl-D-glucamine) and serves as a strong indicator for the expected solubility of N-Benzyl-D-glucamine.
Table 2: Summary of Stability under Forced Degradation Conditions
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[15][16]
| Stress Condition | Recommended Parameters (as per ICH guidelines) | Expected Observation for N-Benzyl-D-glucamine | Reference |
| Acid Hydrolysis | 0.1 M HCl, Room Temp to 60°C | Potential for slow degradation. Monitor for new peaks via HPLC. | [17] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp to 60°C | Higher susceptibility to degradation and discoloration compared to acid. | [17][18] |
| Oxidation | 3% H₂O₂, Room Temp | High likelihood of degradation. Formation of N-oxide and other oxidative products is possible. | [10] |
| Thermal | 60-80°C (in solid state and solution) | Discoloration (yellowing/browning) is likely, especially over time. | [15] |
| Photolytic | ICH-specified light exposure (UV/Vis) | The benzyl group may increase photosensitivity compared to meglumine. Degradation is possible. | [17] |
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol describes the preparation of a standard aqueous stock solution.
Materials:
-
N-Benzyl-D-glucamine powder
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar or sonicator
-
0.22 µm syringe filter (e.g., PVDF or PES)
Procedure:
-
Weighing: Accurately weigh 100 mg of N-Benzyl-D-glucamine powder using an analytical balance.
-
Transfer: Carefully transfer the powder into a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of high-purity water to the flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a magnetic stirrer at low speed or a sonicator bath to facilitate complete dissolution. Avoid vigorous heating. Causality: Gentle mixing prevents aerosolization and ensures homogeneity without introducing thermal stress.
-
Volume Adjustment: Once fully dissolved, allow the solution to return to room temperature. Carefully add high-purity water to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Final Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Filtration (Optional but Recommended): For analytical applications (e.g., HPLC), filter the solution through a 0.22 µm syringe filter to remove any particulates. Causality: Filtration protects analytical instrumentation from blockages and removes potential sources of contamination.
-
Storage: Transfer the solution to a clean, labeled amber vial and store at 2-8°C, protected from light.
Protocol 2: General Workflow for a Forced Degradation Study
This protocol provides a framework for stress testing based on ICH guidelines to assess the intrinsic stability of N-Benzyl-D-glucamine.[16][17]
Objective: To identify potential degradation products and degradation pathways.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of N-Benzyl-D-glucamine in high-purity water (e.g., 1 mg/mL) as described in Protocol 1.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Control: One vial stored at 2-8°C, protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place one vial in an oven set to 60°C.
-
-
Incubation: Store the vials under their respective conditions. For photostability (not detailed here), a specific photostability chamber is required.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the samples from the acid and base conditions by adding an equimolar amount of base or acid, respectively. Causality: Neutralization is crucial to prevent damage to the HPLC column and to ensure consistent chromatography.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. An HPLC system coupled with a mass spectrometer (LC-MS) is highly valuable for identifying the mass of unknown degradation products.[19][20]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the main N-Benzyl-D-glucamine peak.
-
Identify and quantify any new peaks (degradation products).
-
Calculate the mass balance to ensure that the decrease in the parent peak is accounted for by the formation of degradants.[15]
-
References
-
Fukushima, K., et al. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. International Journal of Pharmaceutics, 386(1-2), 115-120. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (URL relates to a general resource, specific content found in search snippets).
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Muby Chemicals. (n.d.). Meglumine or N-methyl d-glucamine or N-Methylglucamine USP BP Ph Eur Grade Manufacturers. Retrieved from [Link]
-
Sorachim. (n.d.). N-Methyl-D-glucamine. Retrieved from [Link]
-
Ahern, K., & Rajagopal, I. (2018). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. AAPS PharmSciTech, 19(4), 1736-1745. Retrieved from [Link]
-
Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. Journal of Pharmaceutical Education and Research, 5(1). Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile: Meglumine USP. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]
-
Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895-898. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Dolgopyatova, N. V., et al. (2013). Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. Russian Journal of Applied Chemistry, 86(8), 1226-1231. Retrieved from [Link]
-
Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. Retrieved from [Link]
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Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014, July 20). Amino Sugar Reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The hydrolysis of 1,4-beta-linkages between N-acetyl-d-glucosamine... [Image]. Retrieved from [Link]
-
Li, H., et al. (2019). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 24(19), 3464. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-D-glucamine. CID 11737328. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-D-Glucamine. CID 14777110. Retrieved from [Link]
-
ResearchGate. (2013). Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. Retrieved from [Link]
-
Vignaduzzo, S. E., & Kaufman, T. S. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. RIAN, 22, 21-48. Retrieved from [Link]
-
Sahu, P. K., et al. (2017). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 23(1), 1-13. Retrieved from [Link]
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Wikipedia. (n.d.). Amino sugar. Retrieved from [Link]
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Giergielewicz-Krajewska, B., & Plenis, A. (2007). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica, 64(6), 567-574. Retrieved from [Link]
-
Patel, P., & Patel, M. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 11(10), 1-8. Retrieved from [Link]
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PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. Retrieved from [Link]
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Stanković, M., et al. (2020). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]
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National Renewable Energy Laboratory. (2008). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. Retrieved from [Link]
-
Al-Samarraie, E. (2013). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Retrieved from [Link]
Sources
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- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Meglumine or N-methyl d-glucamine or N-Methylglucamine Manufacturers [mubychem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmasm.com [pharmasm.com]
- 11. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phexcom.com [phexcom.com]
- 15. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 16. onyxipca.com [onyxipca.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. forced degradation products: Topics by Science.gov [science.gov]
- 20. iajps.com [iajps.com]
Troubleshooting low yield in N-Benzyl-D-glucamine synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-D-glucamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common yet nuanced synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the reductive amination of D-glucose with benzylamine are a frequent issue. The root cause often lies in a suboptimal balance of reaction conditions, leading to competing side reactions. This section provides a structured approach to identifying and resolving these problems.
Question 1: My reaction mixture turns brown or yellow, and the final yield is very low. What is happening?
This is a classic sign of the Maillard reaction and potentially caramelization . The Maillard reaction is a complex cascade of non-enzymatic browning reactions between the amine (benzylamine) and the reducing sugar (D-glucose).[1][2] It begins with the formation of a glycosylamine, which can then undergo an Amadori rearrangement to form a ketosamine, a pathway that diverts materials from your desired product and leads to a complex mixture of colored polymers (melanoidins).[3][4]
Core Problem: Excessive heat and/or incorrect pH are accelerating these degradation pathways.
Solutions & Optimization Protocol:
-
Temperature Control is Critical:
-
Recommended Temperature: Maintain a reaction temperature between 25°C and 50°C. Many standard protocols suggest running the reaction at room temperature or with gentle warming.
-
Causality: The rate of the Maillard reaction increases significantly with temperature.[1] By maintaining a lower temperature, you slow down these competing pathways while still allowing the desired reductive amination to proceed.
-
-
pH Management:
-
Optimal Range: The ideal pH for the initial imine formation is mildly acidic, typically between 4 and 5.
-
Protocol: Use a weak acid, such as acetic acid, to adjust the pH of your reaction mixture before adding the reducing agent. Monitor the pH to ensure it remains in the optimal range.
-
Causality: At this pH, the carbonyl oxygen of glucose is sufficiently protonated to accelerate the nucleophilic attack by benzylamine. If the pH is too low (<4), the benzylamine will be protonated to its non-nucleophilic ammonium salt. If the pH is too high, the rate of imine formation slows down, giving more time for Maillard precursors to form.[5]
-
-
Inert Atmosphere:
-
Protocol: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Oxygen can participate in some of the later stages of the Maillard reaction and other oxidative side reactions, contributing to product degradation.[6]
-
Question 2: I am using Sodium Borohydride (NaBH₄) and getting a low yield. Analysis shows unreacted glucose and some sorbitol. How can I improve this?
This indicates that the reduction of the starting material (D-glucose) is competing with the reduction of the desired imine intermediate.
Core Problem: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both the imine intermediate and the aldehyde/ketone of the starting sugar.[7] This lack of selectivity is a common cause of low yields.
Solutions & Optimization Protocol:
-
Switch to a Milder, pH-Selective Reducing Agent:
-
Primary Recommendation: Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[5][7]
-
Causality: NaBH₃CN is a weaker reducing agent than NaBH₄.[5] Under mildly acidic conditions (pH 4-5), it is not potent enough to significantly reduce the glucose aldehyde but is highly effective at reducing the protonated imine (iminium ion).[5] This selectivity dramatically favors the formation of N-Benzyl-D-glucamine. NaBH(OAc)₃ offers similar selectivity with the advantage of being less toxic.
-
-
Optimize the Order of Addition (if using NaBH₄):
-
Protocol:
-
Dissolve D-glucose and benzylamine in your solvent (e.g., methanol).
-
Adjust pH to 4-5 with acetic acid.
-
Allow the mixture to stir for 1-2 hours at room temperature to pre-form the imine.
-
Then, add the NaBH₄ portion-wise, maintaining the temperature.
-
-
Causality: This "one-pot, two-step" approach allows the equilibrium to shift towards the imine intermediate before introducing the powerful reducing agent, thus increasing the chance it will reduce the desired target.
-
Data Summary: Reducing Agent Selection
| Reducing Agent | Relative Strength | Optimal pH | Selectivity for Iminium Ion | Key Consideration |
| NaBH₄ | Strong | Neutral to Basic | Low | Reduces both aldehyde and imine.[7] |
| NaBH₃CN | Weak | Acidic (4-6) | High | Highly selective for iminium ion over aldehyde.[5] |
| NaBH(OAc)₃ | Weak | Acidic (4-6) | High | Less toxic alternative to NaBH₃CN.[5] |
| H₂/Pd/C | N/A | Neutral | High | Catalytic hydrogenation; avoids borohydride reagents.[7] |
Question 3: The reaction seems to stall or not go to completion, even with the right reagents. What factors could be at play?
Incomplete conversion points towards issues with reaction equilibrium or reagent stoichiometry and quality.
Core Problem: The formation of the imine intermediate is a reversible reaction involving the elimination of water.[8] The presence of excess water in the reaction medium can inhibit the reaction by shifting the equilibrium back towards the starting materials.
Solutions & Optimization Protocol:
-
Use Anhydrous Solvents and Reagents:
-
Protocol: Ensure your solvent (e.g., methanol) is anhydrous. Dry D-glucose in a vacuum oven before use if necessary. Use freshly opened or properly stored benzylamine.
-
Causality: Le Chatelier's principle dictates that removing a product (water) will drive the reaction forward. Minimizing water from the start favors imine formation.
-
-
Consider a Water Scavenger:
-
Protocol: Add 3Å or 4Å molecular sieves to the reaction mixture.
-
Causality: Molecular sieves will selectively adsorb water as it is formed, effectively removing it from the reaction and driving the equilibrium towards the imine product.
-
-
Check Stoichiometry:
-
Protocol: While a 1:1 molar ratio of glucose to benzylamine is theoretically sufficient, using a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
Causality: A modest excess of one reactant can help push the equilibrium towards the product side. However, a large excess should be avoided as it can complicate purification.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis.
Caption: A step-by-step decision tree for troubleshooting low yields.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The synthesis of N-Benzyl-D-glucamine is a reductive amination .[7] It proceeds in two main stages:
-
Imine Formation: The open-chain aldehyde form of D-glucose reacts with the primary amine (benzylamine) to form a Schiff base, also known as an imine, with the loss of a water molecule.[9]
-
Reduction: The C=N double bond of the imine (or its protonated form, the iminium ion) is then reduced to a C-N single bond by a hydride reducing agent or catalytic hydrogenation, yielding the final secondary amine product.[9]
Sources
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. [The decomposition of reducing sugars and amines in the Maillard reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Avoiding byproduct formation in N-Benzyl-D-glucamine synthesis
Welcome to the technical support guide for the synthesis of N-Benzyl-D-glucamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Introduction to N-Benzyl-D-glucamine Synthesis
The synthesis of N-Benzyl-D-glucamine is most commonly achieved through the reductive amination of D-glucose with benzylamine. This process, while seemingly straightforward, involves a delicate interplay of reaction intermediates and competing pathways that can lead to significant byproduct formation if not carefully controlled. The primary reaction involves the formation of a Schiff base (N-benzylglucosylamine) intermediate, which is subsequently reduced to the desired N-Benzyl-D-glucamine. However, side reactions such as the Amadori rearrangement and over-alkylation can diminish yield and complicate purification.
This guide provides a structured, in-depth exploration of these challenges and offers validated strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for N-Benzyl-D-glucamine synthesis?
A1: The synthesis proceeds via a two-step, one-pot reductive amination. First, the aldehyde group of D-glucose condenses with the primary amine of benzylamine to form a reversible Schiff base (an imine) intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen with a metal catalyst, to yield the stable secondary amine, N-Benzyl-D-glucamine.
Q2: What are the most common byproducts in this synthesis?
A2: The most significant byproducts are:
-
Amadori Rearrangement Product: An irreversible rearrangement of the Schiff base intermediate to a 1-amino-1-deoxy-ketose.[1][2] This is often the most problematic byproduct as it is an isomer of an intermediate stage and can be difficult to separate.
-
Dibenzylamine: Formed if there is a secondary reaction between the N-Benzyl-D-glucamine product and unreacted benzylamine under certain conditions, or from impurities in the starting benzylamine.
-
Unreacted Starting Materials: Residual D-glucose and benzylamine.
-
Sorbitol (Glucitol): Formed from the direct reduction of D-glucose by the reducing agent.
Q3: Why is the Amadori rearrangement a problem?
A3: The Amadori rearrangement is the acid or base-catalyzed isomerization of the N-glycoside (Schiff base) to a 1-amino-1-deoxy-ketose.[1][3] This rearrangement is generally irreversible, meaning the amine becomes permanently fixed to the sugar backbone in a keto-amine linkage.[1] This product is structurally different from the desired glucamine and represents a loss of yield. Its formation is a key challenge in reactions involving reducing sugars and amines, famously known as part of the Maillard reaction.[2]
Q4: Can over-alkylation occur? My product is a secondary amine.
A4: While the N-Benzyl-D-glucamine product is a secondary amine, further alkylation to a tertiary amine is generally not a major concern under standard reductive amination conditions. Over-alkylation is a more significant issue in syntheses that use an alkylating agent (like benzyl chloride) with an amine.[4] In this synthesis, benzylamine acts as the amine source, not an alkylating agent. However, the formation of dibenzylamine from two molecules of benzylamine can occur, though it is less common.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.
Problem 1: Low Yield of N-Benzyl-D-glucamine
Q: My final yield is significantly lower than expected, and I have a complex mixture of products according to my TLC/LC-MS analysis. What are the likely causes and solutions?
A: Low yields are typically due to competing side reactions. Let's break down the potential causes:
-
Cause A: Dominance of the Amadori Rearrangement.
-
Explanation: The Schiff base intermediate is susceptible to rearrangement, especially if the reduction step is slow or if the pH of the reaction medium is not optimal.[1][2]
-
Solution:
-
Control the pH: Maintain a slightly acidic to neutral pH (around 6-7) during the initial Schiff base formation. This facilitates imine formation without excessively catalyzing the rearrangement.
-
Optimize Reagent Addition: Add the reducing agent portion-wise after the initial condensation of glucose and benzylamine has been allowed to proceed for a short period. This ensures the Schiff base is reduced as it is formed, minimizing its residence time and the opportunity for rearrangement.
-
Choice of Reducing Agent: Use a mild and effective reducing agent. Sodium triacetoxyborohydride (STAB) can be a good alternative to NaBH₄ as it is less likely to reduce the starting glucose and is effective under slightly acidic conditions.
-
-
-
Cause B: Reduction of Starting Glucose.
-
Explanation: Strong reducing agents like sodium borohydride can directly reduce the aldehyde group of D-glucose to an alcohol, forming sorbitol. This consumes both the starting material and the reducing agent.
-
Solution:
-
Staged Reaction: Allow the Schiff base to form before introducing the reducing agent. This kinetically favors the reduction of the imine over the aldehyde.
-
Milder Reducing Agents: Consider using sodium cyanoborohydride (NaBH₃CN) or STAB, which are more selective for the imine over the aldehyde at controlled pH.[5] Note that NaBH₃CN can generate toxic byproducts.[5]
-
-
Problem 2: Presence of a Persistent, Unidentified Byproduct
Q: I have a major byproduct spot on my TLC that is difficult to remove by column chromatography. How can I identify and prevent it?
A: This is very likely the Amadori product.
-
Identification: The Amadori product has the same molecular weight as the reduced Schiff base intermediate but different polarity. It can often be identified by LC-MS and NMR spectroscopy.
-
Prevention Strategy: The key is to favor the reduction of the Schiff base over its rearrangement.
-
Temperature Control: Keep the reaction temperature low (e.g., 0-25°C) during the initial condensation and reduction. Higher temperatures accelerate the Amadori rearrangement.
-
Solvent System: Using a protic solvent like methanol or ethanol is common and generally effective. Ensure your reagents are fully dissolved to maintain a homogeneous reaction.
-
Stoichiometry: Use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents) to drive the formation of the Schiff base.
-
Quantitative Data Summary: Reaction Parameter Effects
| Parameter | Recommended Condition | Rationale | Potential Byproduct if Deviated |
| pH | 6-7 | Optimizes Schiff base formation; minimizes Amadori rearrangement. | Amadori Product (at high/low pH) |
| Temperature | 0-25°C | Slows the rate of Amadori rearrangement. | Amadori Product (at high temp) |
| Reducing Agent | NaBH₄ (added portion-wise), STAB | Efficient reduction of the imine. STAB offers better selectivity. | Sorbitol, Amadori Product (if reduction is slow) |
| Reagent Stoichiometry | 1.1-1.2 eq. Benzylamine | Drives reaction towards Schiff base formation. | Unreacted Glucose |
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired synthesis route and the primary competing byproduct pathway.
Diagram 1: Synthesis of N-Benzyl-D-glucamine
Caption: Desired reaction pathway for N-Benzyl-D-glucamine synthesis.
Diagram 2: Competing Byproduct Pathways
Caption: Major competing byproduct formation pathways.
Experimental Protocols
Optimized Protocol for N-Benzyl-D-glucamine Synthesis
This protocol is designed to maximize the yield of the desired product by controlling the reaction conditions to disfavor byproduct formation.
Materials:
-
D-Glucose (1.0 eq)
-
Benzylamine (1.1 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Dowex® 50WX8 hydrogen form resin (for purification)
-
Ammonium hydroxide solution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in methanol.
-
Schiff Base Formation: Add benzylamine to the solution and stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the Schiff base by TLC if desired.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exotherm of the reduction and to minimize the Amadori rearrangement.
-
Reduction: Slowly add sodium borohydride in small portions over 30-45 minutes. Maintain the temperature at 0-5°C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the Schiff base intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification:
-
Dissolve the resulting aqueous residue in deionized water.
-
Load the solution onto a column packed with Dowex® 50WX8 resin.
-
Wash the column with deionized water to remove unreacted glucose, sorbitol, and borate salts.
-
Elute the desired N-Benzyl-D-glucamine product with a dilute solution of ammonium hydroxide (e.g., 0.5 M).
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the purified product.
-
Workflow for Synthesis and Purification
Caption: Step-by-step workflow for optimized synthesis and purification.
References
-
Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175-186. [Link]
-
Yoshida, T. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine. Methods in Enzymology, 247, 55-64. [Link]
-
Wikipedia. (n.d.). Amadori rearrangement. In Wikipedia. Retrieved from [Link]
-
Pla, D., & Albericio, F. (2012). The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates. Beilstein Journal of Organic Chemistry, 8, 1693-1701. [Link]
-
Pla, D., & Albericio, F. (2012). The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates. National Institutes of Health. [Link]
-
Guzman, H., & Alper, H. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
MDPI. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. MDPI. [Link]
-
National Institutes of Health. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. [Link]
-
Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement. Bio-Synthesis Inc. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of N-Benzyl-D-glucamine
Welcome to the technical support center for the synthesis of N-Benzyl-D-glucamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of N-Benzyl-D-glucamine.
Introduction to N-Benzyl-D-glucamine Synthesis
N-Benzyl-D-glucamine is a valuable polyhydroxylated amine with applications in pharmaceuticals, as a metal chelator, and in the synthesis of other complex molecules.[1] The most common and efficient method for its synthesis is the reductive amination of D-glucose with benzylamine.[2] This reaction involves the formation of a Schiff base (imine) intermediate from the open-chain aldehyde form of glucose and benzylamine, which is then reduced to the final secondary amine product.
While the reaction is straightforward on a lab scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will walk you through the critical aspects of the synthesis, from understanding the reaction mechanism to troubleshooting common issues encountered during scale-up.
Reaction Mechanism and Key Parameters
The synthesis of N-Benzyl-D-glucamine proceeds via a two-step, one-pot reaction. Understanding the mechanism is crucial for effective troubleshooting.
Diagram of the Reductive Amination Pathway
Caption: A logical workflow for troubleshooting common synthesis issues.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction more closely using TLC. - Extend the reaction time. - Ensure the pH is optimal for imine formation. |
| Product Loss During Workup: Significant amounts of the product may be lost during extraction or crystallization. | - Optimize the crystallization solvent and temperature. - Perform multiple extractions if applicable. | |
| Degradation of Reactants or Product: High temperatures can lead to the degradation of glucose or the product. | - Maintain careful temperature control, especially during the addition of the reducing agent. | |
| Incomplete Reaction (as seen on TLC) | Inefficient Imine Formation: The equilibrium may not favor the imine intermediate. | - Ensure the pH is mildly acidic. The addition of a catalytic amount of acetic acid can be beneficial. - Remove water as it is formed, for example, by using a Dean-Stark trap in a suitable solvent system for larger scales, or by adding a drying agent like anhydrous magnesium sulfate. |
| Insufficient Reducing Agent: The amount of reducing agent may be insufficient, or it may have decomposed. | - Ensure the reducing agent is fresh and active. - Add the reducing agent in portions and monitor the reaction progress. | |
| Impure Product | Presence of Unreacted Starting Materials: Glucose or benzylamine may remain in the final product. | - Optimize the stoichiometry of the reactants. - Improve the purification process, for example, by recrystallizing from a different solvent system or using column chromatography. |
| Formation of Dimeric Byproducts: Benzylamine can react with the product to form a tertiary amine. | - Using benzylamine has been shown to yield less dimeric byproduct than ammonium ion. [2] - Avoid a large excess of benzylamine. | |
| Over-reduction Products: If a strong reducing agent is used, or if the reaction conditions are too harsh, the hydroxyl groups of the sugar may be reduced. | - Use a milder, more selective reducing agent like NaBH(OAc)₃. [3] - Maintain strict temperature control. | |
| Purification Issues | Product Oiling Out During Crystallization: The product may separate as an oil instead of forming crystals. | - Try a different solvent or a mixture of solvents for crystallization. - Ensure the solution is not too concentrated. - Use seed crystals to induce crystallization. |
| Difficulty in Removing Colored Impurities: The product may be discolored. | - Treat the solution with activated carbon before crystallization. - Perform multiple recrystallizations. |
Analytical Methods for Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the progress of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 8:2 or 7:3 v/v) is a good starting point. The polarity can be adjusted based on the separation.
-
Visualization:
-
UV light (254 nm) to visualize the benzyl group.
-
Staining with a solution of sulfuric acid in ethanol followed by heating. Carbohydrates will appear as dark spots. [4] * Potassium permanganate stain.
-
Interpreting TLC Plates:
-
D-Glucose: Will have a low Rf value and will be visible after staining and heating.
-
Benzylamine: May be visible under UV light and can be stained.
-
N-Benzyl-D-glucamine: Will have an Rf value intermediate between the starting materials and will be visible under UV light and after staining.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure and purity of the final product.
-
¹H NMR (in D₂O):
-
Aromatic protons of the benzyl group will appear in the range of δ 7.2-7.4 ppm.
-
The methylene protons of the benzyl group will appear as a singlet or two doublets around δ 3.8-4.0 ppm.
-
The protons of the glucamine backbone will appear as a complex multiplet in the range of δ 2.5-3.9 ppm.
-
-
¹³C NMR (in D₂O):
-
Aromatic carbons will be in the range of δ 128-140 ppm.
-
The methylene carbon of the benzyl group will be around δ 54 ppm.
-
The carbons of the glucamine backbone will be in the range of δ 50-75 ppm.
-
Scale-Up and Safety Considerations
Scaling up the synthesis of N-Benzyl-D-glucamine requires careful attention to safety and process control.
| Consideration | Hazard | Mitigation Strategy |
| Exothermic Reaction | The addition of sodium borohydride can be exothermic, leading to a runaway reaction if not controlled. | - Add the reducing agent slowly and in portions. - Use an efficient cooling system (e.g., an ice bath or a chiller). - Monitor the internal temperature of the reaction closely. |
| Hydrogen Gas Evolution | Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas. | - Ensure the reaction is conducted in a well-ventilated area, preferably in a fume hood. - Avoid sources of ignition. |
| Handling of Reagents | Benzylamine is corrosive and a skin and respiratory irritant. Sodium borohydride is a flammable solid and can cause burns upon contact with moisture. | - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. - Handle reagents in a fume hood. |
| Waste Disposal | The reaction mixture may contain unreacted sodium borohydride and potentially toxic byproducts if NaBH₃CN is used. | - Quench the reaction mixture carefully with acid to neutralize any remaining borohydride. - Dispose of all chemical waste according to institutional and local regulations. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. What can I do to speed it up? A1: First, check the pH of your reaction mixture; it should be slightly acidic. You can add a catalytic amount of acetic acid. Gently warming the reaction mixture to 30-40 °C can also increase the rate of imine formation, but be careful not to overheat it, which could lead to side reactions.
Q2: I am getting a significant amount of a byproduct with a very similar TLC Rf value to my product. What could it be and how can I get rid of it? A2: This is likely a dimeric byproduct. To minimize its formation, try using a slightly smaller excess of benzylamine. For purification, careful column chromatography on silica gel with a gradient elution system may be necessary to separate it from your desired product.
Q3: Can I use a different reducing agent instead of sodium borohydride? A3: Yes, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent and safer alternative that is also selective for the imine. [3]It is less reactive towards aldehydes and can often be used in a one-pot procedure where all reactants are mixed from the start. However, it is more expensive than NaBH₄. Catalytic hydrogenation (e.g., H₂/Pd-C) is another option, especially for large-scale synthesis, as it avoids the use of hydride reagents.
Q4: My N-Benzyl-D-glucamine product is a sticky oil and won't crystallize. What should I do? A4: "Oiling out" is a common problem. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or isopropanol) and then slowly adding a non-polar solvent (like hexane or diethyl ether) until it becomes cloudy. Then, cool the mixture slowly. Seeding the solution with a small crystal of pure product can also be very effective. Ensure that all starting materials have been consumed, as impurities can inhibit crystallization.
Q5: How do I know if my starting D-glucose is of good quality? A5: D-glucose should be a white, crystalline powder. If it appears yellow or clumpy, it may have degraded. It is also important to ensure it is anhydrous if the reaction is sensitive to water content, although for this specific reaction, small amounts of water are generally tolerated to aid in dissolving the glucose.
References
-
Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485-1490. [Link]
-
Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175-186. [Link]
-
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017). ResearchGate. [Link]
-
Pelckmans, M., et al. (2018). Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. ACS Catalysis, 8(5), 4133-4145. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Tajbakhsh, M., et al. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(1), 59-66. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Shaabani, A., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 6(S1), S233-S238. [Link]
-
Matassini, C., et al. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(i), 283-311. [Link]
- Lodewijk, E., et al. (1996). Resolution of ibuprofen using an N-alkyl-D-glucamine.
-
Yoshida, T. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine. Methods in Enzymology, 247, 55-64. [Link]
-
Zare, A., et al. (2013). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 60(1), 1-6. [Link]
-
Pabst, M., et al. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical Biochemistry, 368(2), 199-207. [Link]
-
N-Benzyl-D-Glucamine. PubChem. [Link]
-
Zhang, Y., et al. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 27(19), 6296. [Link]
- Synthesizing method of N-methyl glucamine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of N-Benzyl-D-glucamine
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive compounds. N-Benzyl-D-glucamine, with its multiple hydroxyl groups and flexible chain, presents unique challenges during crystallization. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this important compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization of N-Benzyl-D-glucamine.
Q1: What is the best starting solvent for recrystallizing N-Benzyl-D-glucamine?
A: Methanol is an excellent starting point. N-Benzyl-D-glucamine exhibits high solubility in hot methanol and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent[1][2]. Ethanol is also a viable option and can be used in a similar manner[3]. For a two-solvent system, a polar solvent like methanol or ethanol paired with a less polar anti-solvent such as hexane or ethyl acetate can be effective[3].
Q2: My N-Benzyl-D-glucamine is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly.
-
Causality: The high concentration of the solute dramatically depresses the freezing point, leading to a liquid-liquid phase separation.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level[4]. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required[4].
Q3: Why is my final yield of pure N-Benzyl-D-glucamine very low?
A: A low yield (e.g., <70%) can stem from several factors:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[4].
-
Premature Crystallization: If crystals form in the hot solution during filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for the compound at cold temperatures.
-
Troubleshooting: Before discarding the mother liquor, test it by evaporating a small sample. If a significant solid residue forms, your compound is still in solution. You can recover it by boiling off some solvent and attempting a second crystallization[4].
Q4: My final product is still colored. Should I use activated charcoal?
A: Yes, if you have colored impurities, activated charcoal is an effective decolorizing agent.
-
Mechanism: Highly colored impurities are often large, conjugated organic molecules that adsorb strongly to the high surface area of activated carbon.
-
Procedure: After dissolving the crude N-Benzyl-D-glucamine in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool[5]. Caution: Adding charcoal to a boiling solution can cause violent bumping.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving more complex issues during the recrystallization process.
Problem 1: No Crystals Form Upon Cooling
Even after the solution has reached room temperature and been placed in an ice bath, no solid has formed.
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Supersaturation | The concentration of N-Benzyl-D-glucamine is below its saturation point at the cold temperature. Too much solvent was used. | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-20%) and then allow it to cool again[4].2. Introduce a Seed Crystal: If you have a pure crystal of N-Benzyl-D-glucamine, add a tiny speck to the solution. This provides a nucleation site for crystal growth to begin[6].3. Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide a high-energy surface that can initiate nucleation[6]. |
| High Level of Impurities | Certain impurities can act as crystallization inhibitors, interfering with the formation of a stable crystal lattice. | 1. Re-purify: If the crude material is very impure, consider a preliminary purification step like a silica plug filtration to remove gross impurities before attempting recrystallization[7].2. Solvent Change: Try a different solvent system where the impurity has much higher solubility, ensuring it remains in the mother liquor. |
Problem 2: The Product "Crashes Out" as a Fine Powder
Upon cooling, the solid precipitates very rapidly as a fine, amorphous powder instead of well-defined crystals.
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Supersaturation / Rapid Cooling | The solution is too concentrated, or the temperature is dropped too quickly. This leads to rapid, uncontrolled nucleation, trapping impurities and solvent within the fine powder. | 1. Re-dissolve and Dilute: Re-heat the solution until the solid dissolves completely. Add a small additional volume of hot solvent (5-10%) to slightly decrease the saturation level[4].2. Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated with paper towels or in a beaker, before moving it to an ice bath. Slower cooling encourages the growth of larger, purer crystals[5]. |
| Inappropriate Solvent Choice | The difference in solubility between the hot and cold solvent is too extreme, causing the compound to become massively insoluble with only a small temperature drop. | 1. Use a Two-Solvent System: Dissolve the compound in a "good" solvent (e.g., hot methanol) and slowly add a "poor" or "anti-solvent" (e.g., hexane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly[5][8]. This provides finer control over the supersaturation. |
Visual Troubleshooting Workflow: No Crystal Formation
Here is a logical workflow to follow when crystallization fails to initiate.
Caption: A decision tree for troubleshooting the failure of crystal formation.
Section 3: Validated Recrystallization Protocols
These protocols provide a robust starting point for the purification of N-Benzyl-D-glucamine.
Protocol 1: Single-Solvent Recrystallization with Methanol
This is the recommended primary method for routine purification.
Step-by-Step Methodology:
-
Dissolution: Place the crude N-Benzyl-D-glucamine (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add methanol (approx. 20-25 mL) and heat the mixture on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding hot methanol dropwise until all the solid just dissolves[6]. Avoid adding a large excess.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration: Pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove any insoluble impurities (or charcoal). This step is critical to prevent premature crystallization on the filter paper.
-
Cooling & Crystallization: Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point should be sharp, around 128-132 °C, confirming purity[9].
Protocol 2: Two-Solvent Recrystallization (Methanol/Hexane)
This method is useful if single-solvent recrystallization proves difficult or if certain impurities are problematic.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N-Benzyl-D-glucamine in the minimum amount of boiling methanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the methanol solution is still hot, add hexane dropwise with swirling. A "good" solvent (methanol) dissolves the compound, while a "poor" or "anti-solvent" (hexane) does not[3].
-
Induce Cloudiness: Continue adding hexane until the solution becomes persistently cloudy. This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of hot methanol to just redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Cool the solution slowly and isolate the crystals as described in Protocol 1. Wash the collected crystals with a pre-mixed cold solution of methanol/hexane.
Visual Workflow: General Recrystallization Process
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. N-Methyl-D-glucamine [sorachim.com]
Technical Support Center: Characterization of Impurities in N-Benzyl-D-glucamine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-D-glucamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this critical synthesis. Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in the synthesis of N-Benzyl-D-glucamine?
The synthesis of N-Benzyl-D-glucamine via reductive amination of D-glucose with benzylamine is a robust method, but it can lead to several process-related impurities and degradation products. Understanding these potential impurities is the first step in developing a comprehensive control strategy.
Common Impurities Include:
-
Unreacted Starting Materials:
-
D-Glucose: Incomplete reaction can leave residual glucose.
-
Benzylamine: Excess or unreacted benzylamine may be present.
-
-
Side-Reaction Products:
-
Sorbitol: This can be formed by the direct reduction of D-glucose, especially if the hydrogenation catalyst is highly active under the reaction conditions.[1]
-
Dibenzylamine: Formed from the reaction of benzylamine with itself under reductive conditions.
-
Over-alkylation Products: While less common in this specific synthesis, the potential for multiple benzyl groups attaching to the glucamine nitrogen exists, especially under harsh conditions.
-
-
Degradation Products:
-
Impurities can arise from the degradation of D-glucose under certain pH and temperature conditions.[2]
-
-
Nitrosamine Impurities:
-
N-Nitroso-Meglumine (related to N-Benzyl-D-glucamine): If nitrosating agents like nitrites are present in raw materials or the processing environment, there is a risk of forming N-nitrosamine impurities, which are potent carcinogens.[3] Regulatory agencies like the FDA and EMA have stringent guidelines for controlling these impurities.[3]
-
FAQ 2: I'm observing an unknown peak in my HPLC analysis. How can I begin to identify it?
Observing an unexpected peak is a common challenge. A systematic approach is crucial for efficient identification.
Initial Steps for Identification:
-
Review the Synthesis: Consider the reactants, intermediates, and potential side reactions of the reductive amination process. The most likely impurities are structurally related to your starting materials or the target molecule.
-
Spiking Study: If you have a reference standard for a suspected impurity (e.g., sorbitol, benzylamine), "spike" your sample by adding a small amount of the standard and re-analyzing it by HPLC. An increase in the area of the unknown peak suggests a match.[4]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. It provides the molecular weight of the compound associated with the unknown peak, which is a critical piece of information for deducing its structure.[4][5]
FAQ 3: My reaction yield is low, and I have a significant amount of sorbitol. What is causing this, and how can I fix it?
The formation of sorbitol indicates that the direct hydrogenation of glucose is competing with the desired reductive amination pathway.
Causality and Mitigation:
-
Reaction Kinetics: The formation of the Schiff base (imine) intermediate between glucose and benzylamine is a critical step. If the subsequent reduction of this imine is slow compared to the direct reduction of glucose, sorbitol will be a major byproduct.
-
Catalyst Choice: The type of catalyst plays a significant role. Highly active hydrogenation catalysts like Raney nickel can aggressively reduce the aldehyde group of glucose before it has a chance to react with benzylamine.[1][6]
-
pH Control: The pH of the reaction medium influences the rate of imine formation. Optimizing the pH can favor the reductive amination pathway.
Troubleshooting Steps:
-
Optimize Catalyst: Consider a less aggressive catalyst or optimize the catalyst loading. Palladium-based catalysts, for instance, can offer higher selectivity under milder conditions.[6]
-
Control Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can help to slow down the direct reduction of glucose.
-
Adjust pH: Experiment with slight adjustments to the reaction pH to find the optimal range for imine formation.
Section 2: Troubleshooting Guides
Guide 1: Poor Separation of Impurities in HPLC Analysis
Issue: Co-elution or poor resolution between N-Benzyl-D-glucamine and its impurities on a C18 column.
Underlying Principle: The high polarity of N-Benzyl-D-glucamine and some of its potential impurities (like residual glucose and sorbitol) can lead to poor retention and separation on standard reversed-phase columns.
Step-by-Step Protocol for Method Optimization:
-
Mobile Phase Modification:
-
Adjust Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. The different selectivities can alter elution patterns.
-
Modify pH: Incorporate a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a buffer into the aqueous phase. This can suppress the ionization of amine groups and improve peak shape.
-
-
Column Selection:
-
Consider Alternative Stationary Phases: If a C18 column is not providing adequate separation, explore other options. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds.
-
-
Gradient Optimization:
-
If using a gradient, make it shallower to increase the separation window for closely eluting peaks.
-
-
Derivatization (Advanced):
Data Presentation: Example HPLC Method Parameters
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Alternative selectivity for aromatic compounds. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Methanol | Different solvent selectivity can improve resolution. |
| Gradient | 5-95% B in 10 min | 5-95% B in 20 min | Shallower gradient increases separation time. |
| Detection | UV at 210 nm | UV at 210 nm and 254 nm | 254 nm helps in detecting aromatic impurities. |
Guide 2: Identifying and Quantifying Impurities by NMR
Issue: Confirming the structure of an impurity and determining its quantity without a reference standard.
Underlying Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) by comparing the integral of an impurity peak to the integral of a known peak from the main compound.[7]
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh a sample of your N-Benzyl-D-glucamine.
-
Dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Identify the characteristic peaks of N-Benzyl-D-glucamine.
-
Look for extra signals that do not belong to the main compound or the solvent.
-
Compare the chemical shifts of these unknown signals to known spectra of potential impurities (e.g., benzyl alcohol, unreacted starting materials).
-
Integrate a well-resolved peak from the impurity and a well-resolved peak from N-Benzyl-D-glucamine.
-
Calculate the molar ratio and, subsequently, the weight percentage of the impurity.
-
Expected ¹H NMR Signals for Common Impurities:
| Impurity | Key ¹H NMR Signals (approximate δ, ppm) |
| Benzyl Alcohol | ~4.5 (s, 2H, -CH₂-), ~7.3 (m, 5H, Ar-H) |
| Benzylamine | ~3.7 (s, 2H, -CH₂-), ~7.3 (m, 5H, Ar-H), ~1.5 (br s, 2H, -NH₂) |
| Sorbitol | Multiplets in the range of 3.4-3.8 ppm |
Section 3: Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of N-Benzyl-D-glucamine and the formation of a key side product, sorbitol.
Caption: Reductive amination pathway and sorbitol side reaction.
This workflow visualizes the critical branch point where D-glucose can either proceed through the desired reductive amination pathway to form N-Benzyl-D-glucamine or undergo direct reduction to the impurity sorbitol.
References
- Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- N-Nitroso Meglumine Impurity in Pharma. Advent Chembio.
- Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- Understanding the Synthesis of N-Octyl-D-Glucamine: From Traditional Methods to C
- Synthesis of N-methyl-D-glucoseamine over Ni impregnated hypercrosslinked polysterene.
- Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. BenchChem.
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem.
Sources
- 1. secure.confis.cz [secure.confis.cz]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a new HPLC-MS method for meglumine impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving the efficiency of N-Benzyl-D-glucamine reductive amination
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of N-Benzyl-D-glucamine via reductive amination. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the efficiency and reproducibility of this important reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of N-Benzyl-D-glucamine.
Q1: Why is my reaction yield consistently low?
Low yield is the most frequently reported issue. The root cause often lies in one of three areas: inefficient imine formation, competing side reactions, or suboptimal reaction conditions.
Causality Analysis:
-
The Hemiacetal Equilibrium: D-glucose in solution exists predominantly as a stable cyclic hemiacetal (lactol). Only a small fraction is present in the open-chain aldehyde form, which is the species that reacts with benzylamine.[1] This equilibrium acts as a bottleneck, limiting the rate of the initial condensation step.
-
Premature Aldehyde Reduction: If the reducing agent is not selective, it can reduce the starting D-glucose to sorbitol faster than the amine can condense to form the imine. This is a significant issue with powerful, non-selective hydrides like sodium borohydride (NaBH₄).[2]
-
Iminium Ion Hydrolysis: The intermediate Schiff base (or its protonated form, the iminium ion) is susceptible to hydrolysis back to the starting materials, especially in aqueous or protic solvents. The reaction must be driven forward by efficient reduction.
Solutions:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent that is slow to react with aldehydes but rapidly reduces the iminium ion intermediate.[3] This selectivity allows the iminium ion to form and be trapped before it can hydrolyze. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, less toxic choice.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but requires careful handling due to its toxicity.[1][2][6]
-
pH Control: Imine formation is catalyzed by mild acid (typically pH 5-6).[2] However, strong acidic conditions can lead to the degradation of the borohydride reagent. Use of a buffer or a stoichiometric amount of acetic acid (especially with NaBH(OAc)₃) is recommended.
-
Reaction Concentration & Temperature: Higher concentrations can help drive the initial bimolecular condensation. A moderate temperature (e.g., room temperature to 40°C) is usually sufficient. Overheating can promote side reactions and reagent decomposition.
Q2: My TLC/LC-MS shows multiple side products. What are they and how can I prevent them?
Side product formation is a clear indicator of a lack of reaction control. The identity of the spots can diagnose the problem.
Common Side Products & Their Causes:
| Side Product | Identification | Probable Cause | Prevention Strategy |
| Sorbitol | Polar spot, mass = 182.17 g/mol | Non-selective reduction of D-glucose by the hydride reagent. | Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][4] |
| Unreacted D-Glucose | Polar spot, mass = 180.16 g/mol | Incomplete reaction; inefficient imine formation. | Increase reaction time, optimize pH, or increase the equivalents of benzylamine. |
| N,N-Dibenzyl-D-glucamine | Less polar than the product | Over-alkylation of the product. | This is less common in reductive amination than direct alkylation but can occur if the reaction is forced.[2] Ensure a 1:1 stoichiometry of glucose to benzylamine. |
| Benzyl Alcohol | Non-polar spot | Reduction of benzaldehyde (an impurity in benzylamine). | Use high-purity, freshly distilled benzylamine. |
Q3: The final product is a sticky oil or tar that won't crystallize. How can I purify it?
N-alkyl-D-glucamines can be challenging to crystallize, sometimes forming non-crystalline tars.[7]
Purification Strategies:
-
Solvent Trituration: Try stirring the crude oil with a solvent in which the product is sparingly soluble but the impurities are. Diethyl ether or ethyl acetate can sometimes induce precipitation or wash away less polar impurities.
-
Recrystallization: If a solid can be obtained, recrystallization is key. Methanol is a commonly reported solvent for the crystallization of glucamine derivatives.[7] A hot methanolic solution can be cooled slowly to promote crystal growth. Sometimes a co-solvent system like methanol/isopropanol is effective.
-
Column Chromatography: If all else fails, silica gel chromatography is a reliable method.
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A polar solvent system is required. Start with a gradient of Dichloromethane (DCM) to Methanol (e.g., 95:5 DCM:MeOH, gradually increasing the methanol percentage). Adding a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can prevent the amine from streaking on the acidic silica gel.
-
-
Acid-Base Extraction: The amine product can be separated from neutral impurities. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[8] The protonated amine salt will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified free amine back into an organic solvent. The solvent can then be removed under reduced pressure.[9]
Section 2: Optimized Experimental Protocol
This protocol is designed as a robust starting point for achieving high yields and purity.
Reductive Amination of D-Glucose with Benzylamine using NaBH(OAc)₃
Materials:
-
D-Glucose (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol (MeOH) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 1.1 eq)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Glucose (1.0 eq) in Methanol. Note: Solubility can be limited; a slurry is acceptable.
-
Amine Addition: Add Benzylamine (1.1 eq) to the mixture. If using DCE as the solvent, add glacial acetic acid (1.1 eq) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base/iminium ion intermediate.
-
Reduction: Cool the mixture in an ice bath (0°C). Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: If using DCE, separate the organic layer. If using methanol, remove it under reduced pressure, and then partition the residue between water and an organic solvent like ethyl acetate. Extract the aqueous layer 2-3 times with the organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purification: Proceed with purification as described in Q3.
Section 3: Data & Visualization
Visualizing the Workflow
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Experimental workflow for N-Benzyl-D-glucamine synthesis.
Understanding the Mechanism
The reaction proceeds via the formation of an iminium ion, which is then selectively reduced.
Caption: Mechanism of reductive amination.
Table: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Pros | Cons | Optimal pH |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Poor selectivity; reduces aldehydes and ketones.[2] Can lead to sorbitol formation. | Neutral to Basic |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions.[2][6] | Highly toxic (releases HCN in acid).[4] | Mildly Acidic (4-6) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent selectivity, non-toxic byproducts, mild.[4][5] | More expensive, moisture-sensitive. | Mildly Acidic (5-7) |
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
-
Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. (2010). [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.). [Link]
-
Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. ARKAT USA. (2012). [Link]
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Reductive Amination. Chemistry Steps. (n.d.). [Link]
- Method for preparing N-methyl-D-glucamine salt.
-
Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. (2014). [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. (2020). [Link]
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SYNTHESES OF D-GLUCAMINE AND N-METHYL-D-GLUCAMINE MODIFIED CHITOSAN FOR BORON ADSORPTION. (2022). [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). [Link]
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Reductive Amination. Organic Chemistry Tutor. (n.d.). [Link]
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Validation & Comparative
A Comparative Guide to N-Benzyl-D-glucamine and N-methyl-D-glucamine in Chelation Therapy
In the field of toxicology and pharmacology, the development of effective chelating agents is paramount for the treatment of heavy metal poisoning. A chelating agent's efficacy is a delicate balance of its affinity and selectivity for a target metal ion, its pharmacokinetic profile, and its inherent toxicity. This guide provides an in-depth technical comparison of two related glucamine-derived compounds, N-Benzyl-D-glucamine and N-methyl-D-glucamine, as platforms for chelation therapy, with a particular focus on their dithiocarbamate derivatives, which are potent metal binders.
The core structural distinction between these two molecules lies in the substituent on the amine nitrogen: a benzyl group versus a methyl group. This seemingly minor difference profoundly influences their lipophilicity, which in turn dictates their biological activity, from membrane permeability to the mobilization of intracellular metal deposits. This guide will dissect these differences, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, objective comparison.
Molecular Structure and Physicochemical Properties: The Foundation of Function
N-Benzyl-D-glucamine (NBG) and N-methyl-D-glucamine (NMG), also known as meglumine, are both derivatives of the sugar alcohol sorbitol. The glucamine backbone provides a biocompatible, hydrophilic scaffold. The critical difference is the N-substituent, which defines the molecule's character.
The benzyl group in NBG is a bulky, aromatic, and nonpolar moiety, which significantly increases the lipophilicity of the molecule compared to the small, aliphatic methyl group in NMG. This increased lipophilicity is a key determinant of the chelator's ability to cross biological membranes and access intracellular metal stores[1].
Table 1: Comparison of Physicochemical Properties
| Property | N-Benzyl-D-glucamine (NBG) | N-methyl-D-glucamine (NMG) / Meglumine | N-Benzyl-D-glucamine Dithiocarbamate (BGDTC) | N-methyl-D-glucamine Dithiocarbamate (NMGDTC) |
| Molecular Formula | C₁₃H₂₁NO₅ | C₇H₁₇NO₅ | C₁₄H₂₁NO₅S₂ | C₈H₁₇NO₅S₂ |
| Molecular Weight | 271.31 g/mol | 195.21 g/mol [2] | 347.5 g/mol [1] | 271.4 g/mol |
| Appearance | Not specified | White to light yellow powder[2] | Not specified | Not specified |
| Predicted logP (Lipophilicity) | -1.9 | -2.2 (for dithiocarbamate) | Superior lipophilicity vs. shorter alkyl chains[1] | Lower lipophilicity vs. benzyl derivative |
| Primary Use | Precursor for chelating agents | Pharmaceutical excipient, contrast media component[2] | Research chelating agent for heavy metals (e.g., Cadmium)[1] | Investigational chelating agent |
The Dithiocarbamate Moiety: A Potent Metal-Binding Anchor
While the glucamine parents have some inherent chelating ability—NMG is noted for its affinity for boron and arsenic—their true potential as heavy metal antagonists is realized upon conversion to their dithiocarbamate derivatives[1]. This is achieved by reacting the secondary amine with carbon disulfide under alkaline conditions[1]. The resulting dithiocarbamate group (-NCS₂⁻) is a powerful bidentate ligand that forms stable complexes with a wide range of heavy metals, including cadmium (Cd), mercury (Hg), and lead (Pb)[3].
The glucamine portion of the molecule serves two primary purposes: it enhances water solubility and reduces the overall toxicity of the dithiocarbamate chelator.
Caption: Synthesis and chelation workflow.
Comparative Efficacy in Heavy Metal Mobilization
The primary application explored for these compounds is the treatment of cadmium toxicity. Cadmium is a nephrotoxic heavy metal that accumulates in the liver and kidneys, making it a challenging target for chelation therapy. Effective treatment requires a chelator that can enter these cells, bind to the intracellular cadmium, and facilitate its excretion.
N-Benzyl-D-glucamine Dithiocarbamate (BGDTC) has been shown to be highly effective in this regard.
-
Intracellular Access: The lipophilic benzyl group enhances the ability of BGDTC to cross cell membranes and mobilize intracellular cadmium deposits[1].
-
Cadmium Mobilization: Studies in rodent models have demonstrated that BGDTC significantly reduces cadmium concentrations in the liver and kidneys following both acute and subacute exposure[1][4]. It effectively mobilizes cadmium from its primary storage organs[1].
-
Excretion Pathway: BGDTC promotes the excretion of cadmium primarily through the biliary-fecal route. The formed Cd-BGDTC complex is not reabsorbed from the intestinal tract, preventing re-toxification[1].
N-methyl-D-glucamine Dithiocarbamate (NMGDTC) is also an effective chelator for cadmium poisoning[5].
-
Efficacy: In cases of acute cadmium exposure, NMGDTC protects against lethal doses and reduces the metal burden in the liver and kidneys[5]. Repeated administration can lead to substantial reductions in organ cadmium levels (e.g., 71% in the kidney and 40% in the liver)[5].
Direct Comparison: While both are effective, the structural differences suggest a performance advantage for BGDTC in specific contexts. A seminal 1988 study compared the cadmium-chelating efficacy of BGDTC with its shorter N-alkyl chain analogs. The results indicated that the superior lipophilicity provided by the benzyl group was advantageous for mobilizing intracellular cadmium deposits when compared to less lipophilic analogs[1]. Furthermore, an in-vitro study assessing the interaction of various dithiocarbamates with murine cadmium-metallothionein (a key intracellular cadmium-binding protein) found a direct relationship between the in-vivo efficacy of the chelators and their ability to deplete cadmium from this protein. This study included N-methyl, N-benzyl, and N-(4-methoxybenzyl) derivatives, reinforcing the critical role of the N-substituent in determining efficacy.
Table 2: Experimental Data on Cadmium Mobilization
| Chelating Agent | Animal Model | Key Finding | Reference |
| N-Benzyl-D-glucamine Dithiocarbamate (BGDTC) | Cadmium-exposed rats | Significantly decreased cadmium concentrations in liver and kidney, reversing signs of renal damage. | [4] |
| N-Benzyl-D-glucamine Dithiocarbamate (BGDTC) | Cadmium-exposed rats | Increased biliary excretion of cadmium; did not redistribute cadmium to other sensitive tissues like the brain or testes. | [1] |
| N-methyl-D-glucamine Dithiocarbamate (NMGDTC) | Cadmium-exposed mice | Protects against lethal doses of cadmium and reduces liver and kidney cadmium levels. | [5] |
| NMGDTC, BGDTC, and other analogs | In-vitro (murine Cd-metallothionein) | Efficacy in depleting cadmium from metallothionein was directly related to in-vivo efficacy, highlighting structure-activity relationships. |
Pharmacokinetics and Safety Profile
A chelator's pharmacokinetic profile is as important as its efficacy. It must remain in the body long enough to act but be cleared efficiently to avoid toxicity.
-
Pharmacokinetics: Pharmacokinetic studies comparing BGDTC to the simpler diethyldithiocarbamate (DDTC) showed that BGDTC is metabolized more slowly, resulting in a lower total clearance and a smaller elimination rate constant[6]. This suggests a longer duration of action, which is beneficial for chelation therapy. The Fe(II) complex of NMGDTC is described as hydrophilic and its byproducts are detectable in urine, suggesting it is more likely to be cleared renally and have a more limited tissue distribution compared to the lipophilic BGDTC[7].
-
Safety and Toxicity:
-
N-methyl-D-glucamine (Meglumine) has a long history of safe use in pharmaceutical formulations and is considered to have very low toxicity.
-
NMGDTC has demonstrated a high safety margin. In mice, single intraperitoneal injections of 26.6 mmol/kg (approximately 7200 mg/kg) were well tolerated, although a formal LD50 was not determined[5]. This suggests very low acute toxicity.
-
BGDTC has been shown to be protective against cadmium-induced renal and gastrointestinal toxicities[4][6]. An acute toxicity study on a related compound, Zinc (II) N-Benzyl methyl Dithiocarbamate, determined LD50 values of 954 mg/kg in male mice and 794.3 mg/kg in female mice, classifying it as "slightly toxic". Another study on an iron (II) complex of a similar ligand found it to be non-toxic, with an LD50 greater than 5000 mg/kg[2]. While not direct measures for BGDTC, these values suggest a favorable safety profile.
-
Caption: Key comparative characteristics.
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative methods for the synthesis of the chelators and for evaluating their in-vivo efficacy.
Protocol 1: Synthesis of N-Substituted-D-Glucamine Dithiocarbamates
Causality: This two-step synthesis first creates the N-substituted glucamine via reductive amination, followed by the addition of the dithiocarbamate moiety using carbon disulfide in a basic medium.
Step 1: Synthesis of N-Benzyl-D-glucamine or N-methyl-D-glucamine
-
Dissolve D-glucose in an appropriate solvent (e.g., methanol).
-
Add an equimolar amount of the primary amine (benzylamine or methylamine).
-
The mixture is subjected to catalytic hydrogenation (e.g., using a Raney nickel or palladium catalyst) under hydrogen pressure. This reduces the intermediate Schiff base to the stable secondary amine.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting product (NBG or NMG) is purified by recrystallization.
Step 2: Conversion to Dithiocarbamate
-
Dissolve the N-substituted-D-glucamine (from Step 1) in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of carbon disulfide (CS₂) dropwise while stirring vigorously. The reaction is exothermic.
-
Continue stirring for several hours at room temperature to ensure the reaction goes to completion.
-
The sodium salt of the dithiocarbamate derivative can be precipitated from the solution, for example, by the addition of ethanol, and then collected by filtration.
-
Validate the product purity using techniques such as FT-IR spectroscopy to confirm the presence of C=S and N–CS₂ stretches, and elemental analysis[1].
Protocol 2: In-Vivo Evaluation of Chelation Efficacy in a Rodent Model
Causality: This protocol establishes a model of heavy metal toxicity and then uses it to quantify the ability of a chelating agent to mobilize and promote the excretion of the metal from key target organs.
-
Animal Model: Use male Sprague-Dawley rats or ICR mice (8-10 weeks old). Acclimatize the animals for at least one week with standard chow and water ad libitum.
-
Induction of Cadmium Toxicity: Administer a solution of Cadmium Chloride (CdCl₂) subcutaneously or intraperitoneally. A typical protocol might involve daily injections of 1.5 mg Cd/kg for several weeks to establish chronic body burden[4]. For acute studies, a single, higher dose is used[1][5].
-
Chelator Administration:
-
Prepare the chelating agent (BGDTC or NMGDTC) in a sterile saline or phosphate-buffered saline solution.
-
Divide animals into groups: (1) Control (saline only), (2) Cadmium + Saline, (3) Cadmium + BGDTC, (4) Cadmium + NMGDTC.
-
Administer the chelating agents intraperitoneally at a specified dose (e.g., 400 µmol/kg) at a set time point after the final cadmium dose (e.g., 24 hours later)[1][4]. Treatment may consist of single or multiple injections[4].
-
-
Sample Collection:
-
House animals in metabolic cages to allow for separate collection of urine and feces over a 24- or 48-hour period post-treatment.
-
At the end of the study period, euthanize the animals via an approved method.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect and collect key organs, particularly the liver and kidneys. Collect blood samples via cardiac puncture.
-
-
Analysis:
-
Determine the concentration of cadmium in the collected urine, feces, blood, liver, and kidneys using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Analyze biochemical markers of kidney and liver damage in serum (e.g., blood urea nitrogen (BUN), creatinine, aspartate aminotransferase (AST))[4].
-
-
Data Interpretation: Compare the cadmium levels in the organs and excreta between the chelator-treated groups and the cadmium-only control group. A significant decrease in organ cadmium and a corresponding increase in urinary/fecal cadmium in the treated groups indicate effective chelation and mobilization.
Conclusion and Future Perspectives
The choice between N-Benzyl-D-glucamine and N-methyl-D-glucamine as a scaffold for a chelating agent depends critically on the therapeutic goal.
-
N-Benzyl-D-glucamine Dithiocarbamate (BGDTC) stands out for its enhanced lipophilicity, which facilitates entry into cells. This makes it a superior candidate for targeting intracellular heavy metals like cadmium that are sequestered in deep tissue compartments such as the liver and kidneys. Its slower metabolism may also provide a more sustained therapeutic effect.
-
N-methyl-D-glucamine Dithiocarbamate (NMGDTC) is a more hydrophilic molecule. While it is an effective chelator, its lower lipophilicity likely makes it less efficient at crossing cell membranes. It may be better suited for chelating extracellular or more readily accessible metal ions. Its parent molecule, meglumine, has an excellent, well-established safety profile.
Future research should focus on direct, head-to-head comparisons of the pharmacokinetics and biodistribution of these two compounds. Additionally, determining the stability constants of their respective metal complexes would provide crucial quantitative data to better understand their thermodynamic properties. Finally, expanding the evaluation of these promising chelators against other clinically relevant toxic metals is a logical and necessary next step in their development.
References
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Sanuddin, M., Ginting, B., Lister, I., & Sari, D. (2023). Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. International Journal of Pharmaceutical Sciences and Medicine, 8(5), 41-48. [Link]
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Kojima, S., Kaminaka, K., Kiyozumi, M., & Honda, T. (1990). Comparative effects of diethyldithiocarbamate and N-benzyl-D-glucamine dithiocarbamate on cis-diamminedichloroplatinum-induced toxicity in kidney and gastrointestinal tract in rats. Toxicology and Applied Pharmacology, 102(1), 38-45. [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-D-glucamine. PubChem Compound Summary for CID 8567. Retrieved from [Link]
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Gale, G. R., Atkins, L. M., Walker, E. M., & Smith, A. B. (1983). Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication. Annals of Clinical and Laboratory Science, 13(6), 485-492. [Link]
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Kojima, S., Kaminaka, K., Kiyozumi, M., & Honda, T. (1989). Effect of N-benzyl-D-glucamine dithiocarbamate on the renal toxicity produced by subacute exposure to cadmium in rats. Archives of Toxicology, 63(5), 407-411. [Link]
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Sanuddin, M., et al. (2023). ACUTE TOXICITY TEST LD50 COMPLEX Fe(II)N-BENZYLMETHYL DITHIOCARBAMATE IN WHITE MICE (Mus muscle). International Journal of Pharmaceutical Sciences and Medicine, 8(5), 34-40. [Link]
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Vanin, A. F., et al. (1998). Complexes of Fe2+ with diethyldithiocarbamate or N-methyl-D-glucamine dithiocarbamate as traps of nitric oxide in animal tissues: comparative investigations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1380(1), 37-48. [Link]
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Kamaludin, N., et al. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 26(16), 4930. [Link]
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A Comparative Guide to N-Alkyl-D-Glucamines as Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers, a process known as chiral resolution, is a critical step in pharmaceutical development. Regulatory agencies increasingly favor single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[1] Among the various techniques, diastereomeric salt formation stands out as an established, scalable, and industrially viable method.[1][2] This guide provides an in-depth comparative analysis of N-alkyl-D-glucamines, a class of bio-based resolving agents, and their performance against other alternatives, supported by experimental data.
The Principle: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by this method involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral base like an N-alkyl-D-glucamine).[3][4] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most critically, different solubilities.[1][5] This solubility difference allows for their separation via fractional crystallization, where the less soluble diastereomer precipitates from the solution.[1][2] The desired enantiomer is then recovered by breaking the salt.
The core of this process relies on the specific three-dimensional interactions between the resolving agent and each enantiomer, leading to the formation of a more stable, less soluble crystal lattice for one of the diastereomeric pairs.[1]
Introduction to N-Alkyl-D-Glucamines
N-alkyl-D-glucamines are chiral resolving agents derived from D-glucose, making them attractive from a green chemistry perspective. Their structure uniquely combines a hydrophilic D-glucamine head, rich with chiral centers and hydrogen bonding sites (hydroxyl and amine groups), and a tunable hydrophobic alkyl chain.[1] This amphiphilic nature is key to their effectiveness. The amine group acts as the base to form a salt with an acidic racemate, while the chiral glucamine core and the alkyl chain drive the selective interactions necessary for diastereomeric recognition and differential solubility.[1]
The length of the N-alkyl chain is a critical parameter that can be modified to fine-tune the solubility properties of the resulting diastereomeric salts, allowing for the optimization of the resolution process for different target molecules.
The fundamental mechanism involves an acid-base reaction between the racemic acid and the chiral N-alkyl-D-glucamine base, followed by selective crystallization.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Comparative Performance Analysis
The efficacy of a resolving agent is determined by the yield and enantiomeric excess (e.e.) of the desired product. N-alkyl-D-glucamines have proven highly effective, particularly for resolving non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.[1]
The choice of the alkyl group significantly impacts the resolution efficiency. This is often a balance between achieving high yield and high enantiomeric purity. Data from patent literature demonstrates this relationship.[6]
| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-Ibuprofen | Reference |
| N-Octyl-D-Glucamine | Racemic Ibuprofen | Isopropanol | 73.2% | 99.0% | [6] |
| N-Methyl-D-Glucamine | Racemic Ibuprofen | Toluene/Water | High Yield (qualitative) | High Purity (qualitative) | [6][7] |
Insight: While both N-methyl and N-octyl derivatives are effective for resolving ibuprofen, N-octyl-D-glucamine in isopropanol provides exceptionally high enantiomeric excess (99.0%) in a single crystallization step.[6] The longer octyl chain enhances the differences in crystal packing between the two diastereomers compared to the shorter methyl group. However, sometimes the undesired enantiomer's salt crystallizes preferentially under equilibrium conditions, and the desired product must be obtained through kinetic resolution by seeding the supersaturated solution.[7][8]
Comparing N-alkyl-D-glucamines to classical resolving agents like chiral α-methylbenzylamines highlights their competitive performance.
| Racemic Compound | Resolving Agent | Key Performance Metric | Reference |
| Racemic Ibuprofen | N-Octyl-D-Glucamine | Yield: 60%, e.e.: 99% (after salt cleavage) | [6] |
| Racemic Ibuprofen | (S)-α-methylbenzylamine | Requires multiple crystallizations for high purity | [6] |
| Racemic Ketoprofen | N-Octyl-D-Glucamine | Practical and efficient for industrial scale | [9][10] |
Insight: N-Octyl-D-glucamine can achieve high yield and near-perfect enantiomeric purity for (S)-ibuprofen in a single resolution step, offering a significant advantage over processes that may require multiple, yield-reducing crystallizations.[6] Its effectiveness has also been demonstrated for other profens like ketoprofen, making it a versatile agent for this class of compounds.[9]
Experimental Protocol: Resolution of Racemic Ibuprofen
This section provides a detailed, self-validating protocol for the resolution of racemic ibuprofen using N-octyl-D-glucamine, based on established methodologies.[6]
-
Racemic Ibuprofen (1.0 eq)
-
N-Octyl-D-Glucamine (approx. 0.45-0.50 eq relative to total ibuprofen)
-
Solvent (e.g., Isopropanol or Toluene)
-
Hydrochloric Acid (HCl, e.g., 3N)
-
Sodium Hydroxide (NaOH)
-
Heating/stirring apparatus, filtration equipment (Büchner funnel)
-
Polarimeter or Chiral HPLC for analysis
Caption: Experimental workflow for chiral resolution and product validation.
-
Dissolution & Salt Formation: In a suitable reactor, charge racemic ibuprofen (e.g., 27.0 g), N-octyl-D-glucamine (e.g., 16.4 g, a molar ratio of ~0.9 relative to the S-enantiomer), and isopropanol (e.g., 150 ml).[6] Heat the mixture to approximately 80°C with stirring until a clear solution is formed.
-
Causality: Heating ensures all components fully dissolve, allowing the diastereomeric salts to form in the solution phase. The sub-stoichiometric amount of resolving agent is crucial; using too much can decrease the enantiomeric purity of the final product.[6]
-
-
Fractional Crystallization: Cool the solution slowly and controllably (e.g., to 33°C over 4 hours).[6] The less soluble diastereomeric salt, (S)-ibuprofen-N-octyl-D-glucamine, will preferentially crystallize.
-
Causality: Slow cooling is critical for forming a well-ordered crystal lattice and preventing the co-precipitation of the more soluble diastereomer, thus maximizing the enantiomeric purity of the solid.
-
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor. Dry the salt.
-
Liberation of the Pure Enantiomer: Suspend the dried diastereomeric salt in water. The salt can be cleaved by acidifying the aqueous solution directly with an acid like 3N HCl to a pH < 1.[6] The free (S)-ibuprofen, being insoluble in water, will precipitate.
-
Causality: The strong acid protonates the carboxylate of ibuprofen and the amine of the glucamine, breaking the ionic bond of the salt. N-octyl-D-glucamine hydrochloride remains dissolved in the aqueous phase.
-
-
Product Recovery and Validation: Filter the precipitated (S)-ibuprofen, wash with water, and dry. Calculate the yield.
-
Trustworthiness (Self-Validation): The optical purity of the product must be confirmed. Dissolve a sample in a suitable solvent and measure its optical rotation using a polarimeter. More accurately, determine the enantiomeric excess (% e.e.) using a chiral HPLC method. A result of ≥98% e.e. is considered high enantiomeric purity.[6]
-
-
Recycle (Optional but Recommended): The (R)-ibuprofen remaining in the initial mother liquor can be recovered, racemized, and recycled, improving the overall process economy.[9] The N-octyl-D-glucamine can also be recovered from the aqueous filtrate for reuse.[9][10]
Conclusion
N-alkyl-D-glucamines, particularly N-octyl-D-glucamine, are highly effective and efficient chiral resolving agents for acidic compounds, most notably for the profen class of NSAIDs. They offer several advantages:
-
High Efficiency: Capable of achieving very high enantiomeric excess (≥99%) in a single crystallization step.[6]
-
Tunability: The alkyl chain can be modified to optimize performance for specific substrates.
-
Bio-based Origin: Derived from D-glucose, aligning with green chemistry principles.
While the trial-and-error nature of selecting the perfect resolving agent and solvent system remains a challenge in diastereomeric salt crystallization[7][8], N-alkyl-D-glucamines represent a powerful and versatile tool in the arsenal of chemists and drug development professionals. Their demonstrated success makes them a primary candidate for consideration when developing scalable, efficient chiral resolution processes.
References
-
Zhu, S., et al. (2005). Resolving Ketoprofen Using n-Octyl-d-glucamine as an Optical Resolution Agent. CHINESE J CHEM ENG. Available at: [Link]
-
Resolving Ketoprofen Using n-Octyl-d-glucamine as an Optical Resolution Agent. ResearchGate. Available at: [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting Proceedings. Available at: [Link]
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Chiral resolution. Wikipedia. Available at: [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
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-
Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
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Lam, A. W. H., & Ng, K. M. (2005). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE - Proceedings. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-Benzyl-D-glucamine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of N-Benzyl-D-glucamine. As a critical intermediate in pharmaceutical synthesis and a compound with applications in areas like heavy metal chelation, robust and reliable quantification methods are paramount for ensuring product quality, safety, and efficacy.[1][2][3] This document moves beyond a simple listing of procedures to explain the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge to select, develop, and validate an analytical method for N-Benzyl-D-glucamine that is fit for purpose, adhering to the internationally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[6][7]
The Analytical Challenge: Understanding N-Benzyl-D-glucamine
N-Benzyl-D-glucamine (C₁₃H₂₁NO₅) is a molecule possessing two key structural features that dictate the choice of analytical methodology:[8]
-
A Benzyl Group: This aromatic moiety contains a chromophore, making it suitable for ultraviolet (UV) spectroscopic and spectrophotometric detection.
-
A Glucamine Moiety: This is a highly polar, hydrophilic sugar alcohol chain, which influences the compound's solubility and chromatographic behavior.
The primary challenge is to develop a method that is not only sensitive and accurate but also specific—capable of distinguishing N-Benzyl-D-glucamine from potential impurities, starting materials, or degradation products.
Regulatory Framework: The Pillars of Method Validation
According to ICH Q2(R2) guidelines, any analytical method must be validated against a series of core performance parameters to ensure its reliability.[6][7][9] These parameters form the basis of our comparison.
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[5] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] |
| Range | The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[6] |
| Accuracy | The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5] |
Below is a diagram illustrating the typical workflow for analytical method validation, from initial planning to final documentation.
Caption: A generalized workflow for analytical method validation based on ICH guidelines.
Comparative Analysis of Quantification Methods
We will compare three primary analytical techniques suitable for the quantification of N-Benzyl-D-glucamine: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Visible Spectrophotometry.
| Performance Metric | RP-HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Separates by chromatography and mass) | Low (Prone to interference from any UV-absorbing species) |
| Sensitivity (Typical LOQ) | Moderate (~0.1 - 1 µg/mL) | Very High (pg/mL to ng/mL) | Low (~5 - 10 µg/mL) |
| Linearity Range | Wide (Typically 2-3 orders of magnitude) | Wide (Often 3-4 orders of magnitude) | Narrow (Typically 1-2 orders of magnitude) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<5% in complex matrices) | Good (<3% in simple matrices) |
| Robustness | Good | Moderate (Sensitive to matrix effects) | Excellent (Simple instrumentation) |
| Throughput | Moderate (5-15 min/sample) | Moderate (3-10 min/sample) | High (<1 min/sample) |
| Cost (Instrument/Operation) | Moderate / Low | High / High | Low / Very Low |
| Best Suited For | Routine QC, purity testing, stability studies | Bioanalysis, trace impurity quantification, complex mixtures | Quick assays of pure substance or simple formulations |
Detailed Experimental Protocols & Validation Procedures
This section provides detailed, self-validating protocols for each method. The causality behind key steps is explained to provide a deeper understanding.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the workhorse method for quality control in the pharmaceutical industry.[10] The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The benzyl group allows for sensitive UV detection.[11][12]
Caption: Experimental workflow for quantification by RP-HPLC-UV.
A. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides hydrophobic interactions with the benzyl group, leading to good retention and separation from more polar or non-polar impurities.[13]
-
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Formic Acid.
-
Rationale: Acetonitrile is the organic modifier that elutes the analyte. Formic acid is added to control the pH and ensure sharp, symmetrical peak shapes by protonating any free silanols on the column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Rationale: The benzyl group has a strong absorbance at this wavelength, providing good sensitivity.[10]
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
B. Validation Protocol
-
Specificity: Analyze a blank (diluent), a placebo (formulation matrix without the active ingredient), and a sample spiked with known related substances. The N-Benzyl-D-glucamine peak should be free of interference at its retention time.
-
Linearity: Prepare a series of at least five standard solutions of N-Benzyl-D-glucamine (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each in triplicate. Plot the average peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.[9]
-
Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify the LOQ by analyzing a sample at this concentration and confirming that the precision (%RSD) and accuracy (%Recovery) are acceptable.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, especially in complex biological matrices. It couples the separating power of HPLC with the highly specific detection of mass spectrometry.
A. LC-MS/MS Conditions
-
LC System: Use the same or a similar UPLC/HPLC system as described above to achieve chromatographic separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Rationale: The amine group in the glucamine moiety is readily protonated, making ESI+ an efficient ionization technique.
-
-
MRM Transitions: Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for confirmation).
-
Example (Hypothetical): Precursor Ion [M+H]⁺ (m/z 272.1) → Product Ion 1 (m/z 91.1, for the benzyl fragment) and Product Ion 2 (m/z 162.1, for a glucamine fragment).
-
Rationale: MRM provides exceptional specificity by filtering for both a parent mass and a specific fragment mass, virtually eliminating matrix interference.[14]
-
B. Validation Protocol The validation follows the same principles as HPLC-UV but with tighter acceptance criteria for some parameters and additional considerations for matrix effects.
-
Specificity & Matrix Effects: Assess by analyzing blank matrix samples from at least six different sources. Post-extraction spikes are used to evaluate ion suppression or enhancement.
-
Linearity: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects. A weighting factor (e.g., 1/x²) may be required for the linear regression.
-
Accuracy & Precision: Assessed at multiple quality control (QC) levels (e.g., LLOQ, Low, Mid, High) across several days to establish intra- and inter-day variability.
Method 3: UV-Visible Spectrophotometry
This is a simple, rapid, and cost-effective method suitable for the analysis of the pure drug substance or in very simple formulations where no other components absorb at the analytical wavelength.[15]
A. Spectrophotometric Conditions
-
Instrument: Double beam UV-Visible spectrophotometer.
-
Solvent: Methanol or Water.
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a dilute solution of N-Benzyl-D-glucamine from 200-400 nm. It is expected to be near 254-260 nm.
-
Blank: Use the same solvent as used for the sample.
B. Validation Protocol
-
Specificity: This is the major limitation. The method is non-specific. Its use must be justified by demonstrating the absence of absorbing excipients or impurities in the sample matrix.
-
Linearity: Prepare at least five concentrations of N-Benzyl-D-glucamine in the chosen solvent. Measure the absorbance of each. Plot absorbance vs. concentration. The correlation coefficient (r²) should be ≥ 0.998. The plot must go through the origin.
-
Accuracy & Precision: Prepare and measure samples at different concentration levels in triplicate. The %RSD for precision should be ≤ 2.0%, and mean recovery for accuracy should be within 98.0% to 102.0%.
Conclusion and Recommendations
The choice of an analytical method for the quantification of N-Benzyl-D-glucamine is fundamentally driven by its intended purpose.
-
For routine quality control, release testing, and stability studies of the drug substance or finished product, RP-HPLC-UV is the recommended method. It offers the best balance of specificity, robustness, and cost-effectiveness, aligning well with the requirements of a typical pharmaceutical QC lab.
-
For bioanalytical studies (e.g., pharmacokinetics in plasma) or for the detection of trace-level impurities , LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity are necessary to quantify the low concentrations typically encountered in biological fluids and to meet stringent regulatory limits for impurities.[16]
-
UV-Visible Spectrophotometry can be employed for in-process checks or for quantifying the pure bulk substance where expediency is key and the sample matrix is known to be free of interferences. However, its lack of specificity makes it unsuitable for stability or impurity testing.
Ultimately, any chosen method must be rigorously validated according to ICH guidelines to ensure that the data generated is reliable, reproducible, and fit for its intended use in a regulated environment.[4][6]
References
- ICH. (2025-07-02). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. Analytical method validation as per ich and usp.
- ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- CymitQuimica. N-Benzyl-D-glucamine.
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- World Journal of Pharmaceutical Research. (2024-08-07). Spectrophotometric drug determination with NBS and Rhodamine-B.
- Benchchem. (2025). HPLC Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide.
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- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- Sigma-Aldrich. LC-MS Resource Guide.
- International Journal of Pharmaceutical Investigation. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop.
- PubMed. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity.
- Benchchem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Benchchem. (2025). Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
- Austin Publishing Group. (2017-02-22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
- Applied Numerics Ltd. Automated N-Glycan Composition Analysis with LC-MS/MSMS.
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A Comparative Guide to the Efficacy of N-Benzyl-D-glucamine Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural modification of known scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and selectivity. Among these, N-Benzyl-D-glucamine derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of their performance in various biological assays, supported by experimental data and detailed protocols to assist researchers in this promising field.
Anticancer Activity: A Tale of Selectivity
A significant area of investigation for N-Benzyl-D-glucamine derivatives is their potential as anticancer agents. The core concept behind their design often involves leveraging the glucose moiety to enhance uptake by cancer cells, which exhibit increased glucose metabolism—a phenomenon known as the Warburg effect.
One study synthesized a series of glucopyranosyl-conjugated benzyl derivatives with a[1][2][3]-triazole linker.[1] These compounds were evaluated for their antiproliferative activity against the HCT-116 colorectal cancer cell line and the non-cancerous HEK 293T cell line to determine selectivity.[1]
Comparative Efficacy:
The standout compound, 8d , demonstrated cytotoxicity against HCT-116 cells comparable to the established chemotherapeutic agent 5-fluorouracil (5-FU), but with a significantly improved selectivity index.[1] This suggests that the N-benzyl-D-glucamine scaffold can be modified to create compounds that are potent against cancer cells while being less toxic to normal cells. The presence of acetyl groups on the glucose moiety was found to be crucial for this anticancer activity, likely by increasing the compound's liposolubility and, consequently, its cellular uptake.[1]
| Compound | HCT-116 IC₅₀ (µM) | 293T IC₅₀ (µM) | Selectivity Index |
| 8d | 15.6 ± 2.1 | > 100 | > 6.4 |
| 5-FU | 12.5 ± 1.5 | 25.3 ± 3.2 | 2.0 |
Table 1: Comparison of the in vitro cytotoxicity of compound 8d and 5-fluorouracil (5-FU) against a colorectal cancer cell line (HCT-116) and a non-cancerous cell line (293T). Data sourced from a study on glucopyranosyl-conjugated benzyl derivatives.[1]
The mechanism of action for the most potent of these derivatives was determined to be the induction of apoptotic cell death.[1] This is a desirable characteristic for an anticancer drug, as it involves a controlled, programmed cell death that is less likely to induce an inflammatory response compared to necrosis.
Another class of related compounds, N-benzylglucamine dithiocarbamates, has also been investigated for its anticancer properties. These derivatives are thought to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the activation of caspase-3.[2] The benzyl group in these molecules enhances cellular uptake due to its lipophilic nature, while the glucamine portion improves solubility.[2]
Experimental Protocol: MTS Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of N-Benzyl-D-glucamine derivatives on cancer cell lines.
-
Cell Culture: Culture HCT-116 and 293T cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the N-Benzyl-D-glucamine derivatives and a positive control (e.g., 5-FU). Add the compounds to the wells and incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing the viable cells to convert the MTS into a formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for Anticancer Drug Screening
A generalized workflow for the in vitro screening and mechanistic evaluation of N-Benzyl-D-glucamine derivatives for anticancer activity.
Antimicrobial and Antifungal Activity
The utility of N-Benzyl-D-glucamine derivatives extends to the field of microbiology, where they have been investigated for their antibacterial and antifungal properties. The structural features of these compounds can be tailored to interact with microbial targets.
For instance, a study on benzyl alcohol derivatives demonstrated their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[4][5] The antibacterial activity was found to be concentration-dependent, with some derivatives showing broad-spectrum activity that surpassed that of the standard antibiotic amoxicillin.[4][5]
In a different study, N-benzyl amides of salinomycin were synthesized and screened for their antiproliferative activity against various human cancer cell lines and problematic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Notably, two of the N-benzyl amides of salinomycin exhibited interesting antibacterial activity.[6]
Comparative Efficacy:
| Compound | Organism | Zone of Inhibition (mm) at 10⁻¹ mg/mL |
| 2d | S. aureus | 15 |
| 2d | P. aeruginosa | 35 |
| Amoxicillin | S. aureus | 25 |
| Amoxicillin | P. aeruginosa | 20 |
Table 2: Antibacterial activity of a benzyl alcohol derivative (2d) compared to amoxicillin. Data sourced from a study on the synthesis and antibacterial activity of benzyl alcohol derivatives.[4]
Furthermore, some N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, which are structurally related to N-benzyl derivatives, have shown significant antimicrobial activity.[7] One compound, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine, was particularly active against Candida albicans, a common fungal pathogen.[7]
Experimental Protocol: Disk Diffusion Assay for Antibacterial Activity
This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.
-
Bacterial Culture: Prepare a fresh culture of the test bacteria (S. aureus and P. aeruginosa) in a suitable broth medium.
-
Inoculation: Evenly spread the bacterial culture onto the surface of an agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the N-Benzyl-D-glucamine derivatives and the control antibiotic. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. A larger zone indicates greater antibacterial activity.
Logical Relationship of Antimicrobial Screening
The logical progression from synthesis to antimicrobial screening and subsequent structure-activity relationship analysis.
Enzyme Inhibition: Targeting Metabolic Pathways
N-Benzyl-D-glucamine derivatives have also shown promise as inhibitors of various enzymes, which is a key strategy in treating a range of diseases, including diabetes and cancer.
For example, N-substituted polyhydroxypyrrolidines, which share structural similarities with N-benzyl-D-glucamine, have been synthesized and tested as selective inhibitors of Golgi α-mannosidase II, a therapeutic target for anticancer drugs.[8] The most potent of these compounds inhibited the enzyme at the micromolar level.[8]
In the context of diabetes, the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a clinically validated approach to managing blood glucose levels. While not directly N-benzyl-D-glucamine derivatives, related compounds like N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide have demonstrated good in vitro inhibition of these enzymes, comparable to the standard drug acarbose.[9]
Chelation and Detoxification
An interesting application of N-benzyl-D-glucamine derivatives is in the chelation of heavy metals. N-Benzylglucamine dithiocarbamate (BGD) is a specialized chelating agent used in toxicological research to mobilize and enhance the excretion of toxic heavy metals like cadmium.[2] It has been shown to reduce cadmium concentrations in the kidneys and protect against renal damage.[2] The benzyl group in BGD enhances its lipophilicity, which improves its ability to cross cell membranes and access intracellular metal deposits.[2]
Conclusion
The N-Benzyl-D-glucamine scaffold represents a highly versatile platform for the development of novel therapeutic agents. Through targeted chemical modifications, derivatives have been synthesized that exhibit potent and selective anticancer, antimicrobial, and enzyme-inhibiting activities. The comparative data presented in this guide highlights the potential of these compounds and provides a foundation for future research and drug development efforts. The detailed experimental protocols offer a starting point for researchers looking to evaluate their own N-Benzyl-D-glucamine derivatives in relevant biological assays. As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of even more effective and targeted therapies.
References
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health.
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N-Benzylglucamine Dithiocarbamate. Benchchem.
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Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PubMed Central.
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Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. ResearchGate.
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N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. ResearchGate.
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Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed.
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar.
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate.
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A Senior Application Scientist's Guide to the Synthesis of N-Benzyl-D-glucamine: A Comparative Analysis
Introduction: The Significance of N-Benzyl-D-glucamine
N-Benzyl-D-glucamine is a polyhydroxylated aminopolyol of significant interest in diverse scientific fields. Its structure, featuring a chiral D-glucose-derived backbone and a benzylamine moiety, imparts unique properties that make it a valuable molecule. It serves as a crucial intermediate in the synthesis of pharmaceuticals, including hypoglycemic agents, and its polyol structure makes it an effective metal-chelating agent, particularly for heavy metals like lead and cadmium.[1][2] Furthermore, its derivatives are explored as nonionic surfactants and in materials science.[3][4]
Given its utility, the efficient and scalable synthesis of N-Benzyl-D-glucamine is a topic of considerable importance for researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes, focusing on the underlying chemical principles, experimental considerations, and practical outcomes of each methodology. We will dissect the most prevalent method—reductive amination—and contrast its variations to provide a clear, data-driven framework for selecting the optimal synthetic strategy.
Primary Synthetic Strategy: Reductive Amination of D-Glucose
The most direct and widely employed route to N-Benzyl-D-glucamine is the reductive amination of D-glucose with benzylamine. This reaction is a cornerstone of amine synthesis and proceeds via a two-stage mechanism that can often be performed in a single pot.[5]
Mechanism:
-
Schiff Base/Iminium Ion Formation: D-glucose, which exists in equilibrium between its cyclic hemiacetal and open-chain aldehyde forms, reacts with the primary amine (benzylamine). The nucleophilic amine attacks the carbonyl carbon of the aldehyde, and subsequent dehydration forms a Schiff base (an imine). In the presence of an acid catalyst, this intermediate can be protonated to form a more reactive iminium ion.
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond, yielding the final secondary amine, N-Benzyl-D-glucamine.
The choice of reducing agent for the second step is the most critical variable, profoundly influencing the reaction's efficiency, selectivity, safety, and scalability. We will compare the three most common approaches: borohydride-based reduction, catalytic hydrogenation, and transfer hydrogenation.
Route 1: Borohydride-Mediated Reductive Amination
Sodium borohydride (NaBH₄) and its derivatives are popular reducing agents for laboratory-scale synthesis due to their operational simplicity.
Causality Behind Experimental Choices:
The key challenge in this one-pot reaction is to selectively reduce the imine intermediate in the presence of the starting D-glucose, which contains a reactive aldehyde group. Standard sodium borohydride (NaBH₄) can reduce both aldehydes and imines. However, the rate of imine formation can be controlled. A more refined approach uses sodium cyanoborohydride (NaBH₃CN) , a milder reducing agent that is particularly effective at reducing iminium ions at slightly acidic pH (pH ~5-6) while leaving aldehydes largely untouched.[5] This selectivity is crucial for achieving high yields and purity. The reaction is typically run in a protic solvent like methanol, which facilitates both the dissolution of the sugar and the reaction steps.
Experimental Protocol (Sodium Borohydride Method)
A representative batch protocol for synthesizing N-alkyl-D-glucamines is as follows:[3]
-
Imine Formation: Dissolve D-glucose (1.0 equiv) and benzylamine (2.5 equiv) in methanol in a sealed reaction vessel. Heat the mixture to reflux (approx. 65-80°C) for 6 hours to drive the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise to the cooled solution, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol and excess benzylamine under reduced pressure. The crude product can then be purified, for instance, by recrystallization or ion-exchange chromatography to yield N-Benzyl-D-glucamine.[3]
Advantages and Disadvantages:
-
Pros: Operationally simple and does not require specialized high-pressure equipment. Milder conditions are often sufficient.
-
Cons: Borohydride reagents generate stoichiometric waste. The use of a large excess of the amine is often necessary to drive the reaction to completion.[3] Sodium cyanoborohydride, while more selective, introduces highly toxic cyanide waste streams, which require careful quenching and disposal procedures.[5]
Route 2: Catalytic Hydrogenation
For larger-scale and greener synthesis, catalytic hydrogenation is the preferred industrial method. This process involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst.
Causality Behind Experimental Choices:
This method combines the starting materials in a solvent under a pressurized atmosphere of hydrogen in the presence of a catalyst. The catalyst, typically a noble metal like Palladium on carbon (Pd/C) or platinum, or a more economical option like Raney Nickel (Raney Ni), adsorbs both the hydrogen gas and the imine intermediate onto its surface, facilitating the reduction.[6] The reaction conditions (pressure and temperature) are optimized to ensure efficient reduction while minimizing side reactions, such as hydrogenolysis of the benzyl group or degradation of the carbohydrate. Using a catalyst is highly atom-economical, as a small amount of catalyst can convert a large amount of substrate.
Experimental Protocol (Catalytic Hydrogenation)
-
Reactor Setup: To a high-pressure hydrogenation vessel, add D-glucose (1.0 equiv), benzylamine (1.0-1.2 equiv), and a suitable solvent such as methanol or water.
-
Catalyst Addition: Add the catalyst (e.g., 5% Pd/C or Raney Ni, typically 2-10% by mass of the glucose).[7]
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 0.7–8 MPa) and heat to the desired temperature (50–120°C).[7]
-
Reaction Monitoring: Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases.
-
Workup: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Advantages and Disadvantages:
-
Pros: Highly atom-economical and generates minimal waste (only water). Catalysts can often be recovered and reused. The process is highly scalable for industrial production.[8]
-
Cons: Requires specialized high-pressure hydrogenation equipment. Catalysts like Raney Ni can be pyrophoric and require careful handling. Hydrogen gas is highly flammable, posing a safety risk. Potential for catalyst poisoning or deactivation.
Route 3: Greener Alternatives - Flow Chemistry and Transfer Hydrogenation
Modern synthetic chemistry emphasizes the development of more sustainable and safer processes, aligning with the principles of green chemistry.[9]
Flow Synthesis:
Continuous flow chemistry offers significant advantages over traditional batch processing. By pumping the reagents through a heated reactor coil, often packed with a solid-supported catalyst or reagent, reaction times can be dramatically reduced, and safety is enhanced due to the small reaction volume at any given moment.[3]
A recent study demonstrated the synthesis of N-alkyl-D-glucamines using a flow setup.[3] A solution of glucose and the amine in methanol was pumped through a heated reactor coil (e.g., 80°C, 90 min residence time) to form the imine, followed by an in-line column containing an immobilized reducing agent (e.g., polymer-supported borohydride), simplifying purification.[3] This approach allows for easier scalability and process control.
Catalytic Transfer Hydrogenation:
This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst (e.g., Iridium or Ruthenium complexes).[10] The reaction can be performed in standard laboratory glassware under milder conditions (e.g., 40-60°C).[10] This approach combines the catalytic efficiency of hydrogenation with the operational simplicity of borohydride reductions, offering a compelling balance of safety and efficiency.
Data Summary and Comparison
| Synthetic Route | Key Reagents | Typical Yield | Conditions | Pros | Cons |
| Borohydride Reduction | D-Glucose, Benzylamine, NaBH₄ or NaBH₃CN | 40-75%[3][11] | 0°C to RT | Simple setup, no high pressure needed. | Stoichiometric waste, potential toxicity (cyanide), requires excess amine. |
| Catalytic Hydrogenation | D-Glucose, Benzylamine, H₂, Raney Ni or Pd/C | 70-90% | 50-120°C, 0.7-8 MPa H₂[7] | High atom economy, scalable, minimal waste. | Requires specialized high-pressure equipment, flammable H₂, pyrophoric catalysts. |
| Flow Synthesis | D-Glucose, Benzylamine, Immobilized Reducer | Moderate to Good[3] | 80°C, 90 min Rt | Enhanced safety, easy scale-up, simplified workup. | Requires specialized flow chemistry equipment. |
| Transfer Hydrogenation | D-Glucose, Benzylamine, Formic Acid, Ir-catalyst | Good to Excellent | 40-60°C, atm. pressure | Avoids H₂ gas, mild conditions, catalytic. | Catalyst cost can be high. |
Visualization of Synthetic Workflows
General Reductive Amination Workflow
The following diagram illustrates the central pathway for synthesizing N-Benzyl-D-glucamine via reductive amination, highlighting the key intermediate and the divergence in reduction methods.
Caption: Direct vs. Multi-Step Synthesis Concepts.
Conclusion and Recommendations
The synthesis of N-Benzyl-D-glucamine is most effectively achieved through the reductive amination of D-glucose with benzylamine . The choice of methodology hinges on the desired scale, available resources, and safety considerations.
-
For Laboratory-Scale Research: Borohydride-mediated reduction, particularly with NaBH₄, offers the greatest simplicity and accessibility. While yields may be moderate, the avoidance of specialized equipment makes it ideal for discovery and small-scale applications. [3]* For Process Development and Scale-Up: Catalytic hydrogenation is unequivocally the superior method. [6][7]Its high atom economy, scalability, and generation of minimal waste align with the demands of industrial production. The initial investment in high-pressure reactors is offset by lower reagent costs and higher efficiency at scale.
-
For Green and Safe Synthesis: Emerging technologies like continuous flow synthesis and catalytic transfer hydrogenation present the future of N-Benzyl-D-glucamine production. [3][9][10]They mitigate the significant safety hazards associated with high-pressure hydrogen gas and toxic borohydrides, offering robust and safer alternatives without compromising catalytic efficiency.
Ultimately, the selection of a synthetic route requires a holistic evaluation of yield, purity, cost, safety, and environmental impact. This guide provides the foundational data and expert insights for researchers and drug development professionals to make an informed decision tailored to their specific objectives.
References
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Yoshida, T. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine. Methods in Enzymology, 247, 55-64. [Link]
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Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein. Carbohydrate Research, 251, 175-186. [Link]
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Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]
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Tamborini, L., et al. (2025). Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. ACS Omega, 10, 6976–6982. [Link]
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (n.d.). National Institutes of Health.[Link]
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Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018). The Doyle Group.[Link]
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Novel Synthesis of Schiff bases Bearing Glucosamine Moiety. (n.d.). International Science Community Association.[Link]
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N-Benzyl-D-Glucamine. (n.d.). PubChem.[Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
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Synthesis of 4‐vinylbenzyl‐N‐methyl‐D‐glucamine. (n.d.). ResearchGate.[Link]
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N-Benzyl-D-glucamine. (n.d.). PubChem.[Link]
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Kurashina, M., et al. (2022). SYNTHESES OF D-GLUCAMINE AND N-METHYL-D-GLUCAMINE MODIFIED CHITOSAN FOR BORON ADSORPTION. Modern Physics Letters B, 36(16), 2242001. [Link]
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Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. (2026, January 13). Journal of the American Chemical Society.[Link]
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-
suggest the suitable preparation methods for N-Octyl-D-glucamine? (2015, April 5). ResearchGate.[Link]
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An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. (2025, August 6). ResearchGate.[Link]
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Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. (2025, February 14). PMC.[Link]
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A Comparative Guide to Chiral Amines in the Resolution of Profen Drugs: N-Benzyl-D-glucamine in Focus
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For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a cornerstone of producing safe and effective pharmaceuticals. Many active pharmaceutical ingredients (APIs) are chiral, with only one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1][2] The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, are prime examples where the (S)-enantiomer is responsible for the anti-inflammatory activity.[1][3][4]
This guide provides an in-depth comparison of chiral amines used for the resolution of racemic profens, with a particular focus on the performance of N-Benzyl-D-glucamine. We will delve into the principles of diastereomeric salt formation, present comparative experimental data, and provide a detailed protocol to empower you in your chiral resolution endeavors.
The Principle: Chiral Resolution via Diastereomeric Salt Formation
The most established and industrially scalable method for separating enantiomers of acidic compounds is through the formation of diastereomeric salts.[5][6] This technique hinges on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[7][8][9]
The process involves reacting a racemic acid (a 50:50 mixture of both enantiomers) with an enantiomerically pure chiral amine, also known as a resolving agent.[6] This acid-base reaction forms two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct physical properties, most notably solubility.[5][10] This solubility difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is isolated, and then the desired enantiomer of the acid is liberated by treatment with a strong acid.[7][8]
The Resolving Agents: A Comparative Overview
The choice of the chiral resolving agent is paramount for a successful and efficient resolution.[11] An ideal agent should be readily available, cost-effective, and form diastereomeric salts with a significant solubility difference. Here, we compare N-Benzyl-D-glucamine with two other commonly used chiral amines: (R)-1-Phenylethylamine and Cinchonidine.
-
N-Benzyl-D-glucamine: Derived from D-glucose, this chiral amine possesses multiple stereocenters and hydroxyl groups.[10] These features allow for a network of intermolecular interactions, including hydrogen bonding and ionic bonding, which are crucial for chiral recognition.[10]
-
(R)-1-Phenylethylamine: A widely used and cost-effective resolving agent, it has a single chiral center and is effective for a broad range of acidic compounds.[12]
-
Cinchonidine: A Cinchona alkaloid, this complex molecule has multiple chiral centers and is known for its excellent resolving power for various carboxylic acids.[13][14][15][16][17]
Comparative Case Study: Resolution of Racemic Ibuprofen
To objectively assess the performance of these chiral amines, we will consider the resolution of racemic ibuprofen, a widely used NSAID.[4] The goal is to isolate the therapeutically active (S)-(+)-ibuprofen.[1]
| Resolving Agent | Solvent System | Molar Ratio (Ibuprofen:Amine) | Yield of (S)-Ibuprofen Salt | Enantiomeric Excess (ee) of (S)-Ibuprofen | Reference |
| N-Benzyl-D-glucamine | Water | 1:0.5 (approx.) | High | 99.21% | [18] |
| (S)-(-)-α-methylbenzylamine | Water (with KOH) | 1:0.5 | 53% (diastereomeric salt) | >95% (after recrystallization) | [19] |
| Cinchonidine | Aliphatic Ester / Alkyl Alcohol | Not Specified | Readily separated | High (after recrystallization) | [3] |
Note: Direct comparison of yields can be challenging due to variations in experimental conditions and the number of recrystallization steps. However, the data indicates that all three amines are effective in resolving racemic ibuprofen, with N-Benzyl-D-glucamine demonstrating the ability to achieve very high enantiomeric excess.
Mechanism of Chiral Recognition
The efficacy of a chiral resolving agent lies in its ability to form a stable, less soluble crystal lattice with one enantiomer over the other. This "chiral recognition" is driven by a combination of intermolecular forces.[10][20] The "three-point interaction model" provides a fundamental framework for understanding this phenomenon, where at least three points of interaction between the chiral amine and the enantiomer are necessary for effective discrimination.[20][21][22]
In the case of N-Benzyl-D-glucamine , its multiple hydroxyl groups and the secondary amine create a rich network of hydrogen bonds and ionic interactions with the carboxylic acid of the profen.[10] This complex and rigid three-dimensional structure leads to a significant difference in the crystal lattice energy of the two diastereomeric salts, resulting in a pronounced solubility difference.[10]
Cinchonidine and other Cinchona alkaloids also rely on a complex interplay of hydrogen bonding and steric interactions to achieve chiral discrimination.[14] For (R)-1-Phenylethylamine , the interactions are primarily based on the amine's single chiral center, which can still lead to effective resolution, although sometimes requiring more optimization.[12]
Experimental Protocol: Resolution of (±)-Ibuprofen using N-Benzyl-D-glucamine
This protocol is a generalized procedure based on established methods.[18] Researchers should optimize conditions for their specific needs.
Materials:
-
Racemic Ibuprofen
-
N-Benzyl-D-glucamine
-
Water
-
Hydrochloric Acid (HCl)
-
Suitable organic solvent for extraction (e.g., n-hexane)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen and N-Benzyl-D-glucamine (in approximately a 2:1 molar ratio) in water, heating to about 70°C to form a clear solution.
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-5°C to induce crystallization of the less soluble (S)-ibuprofen-N-benzyl-D-glucamine salt.
-
Maintain this temperature until precipitation is complete.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold water.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the collected salt in water.
-
Acidify the suspension to a pH of approximately 2 with hydrochloric acid. This will protonate the carboxylate group of ibuprofen, causing it to precipitate out of the aqueous solution.
-
Filter the precipitated (S)-(+)-ibuprofen, wash with water, and dry.
-
-
Extraction and Purification (Optional):
-
For higher purity, the liberated (S)-(+)-ibuprofen can be extracted from the acidified aqueous solution using an organic solvent like n-hexane.
-
The organic extracts are then combined, dried, and the solvent is evaporated to yield the purified (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the yield and measure the optical rotation to calculate the enantiomeric excess (ee) using chiral HPLC.
-
Visualizing the Workflow
Caption: Workflow for Chiral Resolution.
Conclusion
The selection of a chiral amine for the resolution of racemic acids is a critical decision in the synthesis of enantiomerically pure drugs. While classic resolving agents like (R)-1-phenylethylamine and cinchonidine are effective, N-Benzyl-D-glucamine offers a compelling alternative, particularly for profen derivatives. Its polyhydroxy structure facilitates strong and specific intermolecular interactions, leading to excellent chiral recognition and the potential for high enantiomeric excess in a single crystallization step. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement chiral resolution strategies in their work.
References
- Nichols, D. E. (2008). US5621140A - Resolution of ibuprofen - Google Patents.
-
Taylor & Francis Online. (2022). Widened Scope of Drug Repurposing/Chiral Switches, Elements of Secondary Pharmaceuticals: The Quinine/Quinidine Case. Available from: [Link]
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Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link]
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Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
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DergiPark. (2024). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Available from: [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
- Google Patents. (1992). US5162576A - Resolution of ketoprofen.
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Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]
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CORE. (n.d.). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology. Available from: [Link]
-
PubMed. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Available from: [Link]
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Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available from: [Link]
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PubMed. (2003). Resolution of enantiomers of ketoprofen by HPLC: a review. Available from: [Link]
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Chemconnections. (2008). resolution-08. Available from: [Link]
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PubMed. (2007). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Available from: [Link]
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ResearchGate. (2025). Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt. Available from: [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of S(+) Ibuprofen. Available from: [Link]
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PubMed. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Available from: [Link]
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NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Available from: [Link]
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ACS Publications. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]
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ResearchGate. (2025). Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. Available from: [Link]
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
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Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
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YouTube. (2022). CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine. Available from: [Link]
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Springer. (n.d.). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. Available from: [Link]
-
Semantic Scholar. (2005). Resolving Ketoprofen Using n-Octyl-d-glucamine as an Optical Resolution Agent. Available from: [Link]
-
Wiley Online Library. (n.d.). Chiral Drug Separation. Available from: [Link]
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ResearchGate. (n.d.). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Available from: [Link]
-
Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Available from: [Link]
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ResearchGate. (2025). (PDF) Chiral Recognition Mechanisms. Available from: [Link]
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National Institutes of Health. (n.d.). Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Benzyl-D-glucamine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. N-Benzyl-D-glucamine, a versatile intermediate and chelating agent, is no exception. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural validation of N-Benzyl-D-glucamine. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the interpretation of spectral data, equipping you with the expertise to confidently validate your own findings.
The Imperative of Structural Validation
N-Benzyl-D-glucamine (Molecular Formula: C₁₃H₂₁NO₅, Molecular Weight: 271.31 g/mol ) combines the functionalities of a secondary amine, a benzyl group, and a polyhydroxylated linear sugar chain derived from D-glucose.[1] This unique combination of a hydrophobic benzyl moiety and a hydrophilic glucamine core underpins its utility in diverse applications, from a building block in medicinal chemistry to its use in chelation therapy.[2] However, the very presence of multiple chiral centers and reactive functional groups necessitates a rigorous and multi-faceted approach to structural confirmation to rule out isomers and impurities.
This guide will focus on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and elucidate connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
We will also briefly explore alternative and complementary techniques to provide a holistic view of the validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of N-Benzyl-D-glucamine is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the glucamine moiety.
Expected ¹H NMR Signals for N-Benzyl-D-glucamine:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | 5H |
| Benzyl CH₂ | ~3.8 - 4.0 | Singlet (s) or AB quartet | 2H |
| Glucamine CH (polyol chain) | ~3.4 - 3.8 | Multiplets (m) | 6H |
| Glucamine CH₂-N | ~2.6 - 2.8 | Multiplet (m) | 2H |
| OH and NH Protons | Broad, variable | Singlet (br s) | 6H |
Causality Behind the Predictions:
-
Aromatic Protons: The protons on the benzene ring will appear in the typical aromatic region. Their signals will likely overlap, resulting in a complex multiplet.[3][4]
-
Benzyl CH₂: These protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, leading to a downfield shift. Depending on the solvent and temperature, they may appear as a sharp singlet or, if diastereotopic, as a more complex AB quartet.
-
Glucamine Protons: The protons on the polyhydroxylated chain of the glucamine moiety will reside in a crowded region, giving rise to a series of overlapping multiplets. Specific assignments would require 2D NMR techniques such as COSY and HSQC. Based on data for D-glucamine, these protons are expected between 3.4 and 3.8 ppm.[5]
-
CH₂-N Protons: The protons on the carbon adjacent to the nitrogen will be deshielded and are expected to appear as a multiplet.
-
OH and NH Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Signals for N-Benzyl-D-glucamine:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~138 - 140 |
| Aromatic CH | ~127 - 129 |
| Benzyl CH₂ | ~54 |
| Glucamine CH-OH | ~70 - 78 |
| Glucamine CH₂-OH | ~63 |
| Glucamine CH₂-N | ~50 |
Causality Behind the Predictions:
-
Aromatic Carbons: The carbons of the benzene ring will appear in the downfield region characteristic of sp² hybridized carbons.[3][6]
-
Benzyl CH₂: This carbon, attached to a nitrogen, will be found in the aliphatic amine region.
-
Glucamine Carbons: The carbons of the sugar chain, each bonded to an oxygen atom, will resonate in the 60-80 ppm range, which is typical for polyols.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of N-Benzyl-D-glucamine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for polyols due to its ability to exchange with the labile OH and NH protons, simplifying the spectrum.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific protons and carbons. For unambiguous assignments, 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Symphony of Vibrations
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands for N-Benzyl-D-glucamine:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohols) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (secondary amine) | 3300 - 3500 | Moderate, Sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Moderate |
| C-H Stretch (aliphatic) | 2850 - 3000 | Moderate |
| C=C Stretch (aromatic) | 1450 - 1600 | Moderate |
| C-N Stretch | 1000 - 1250 | Moderate |
| C-O Stretch | 1000 - 1200 | Strong |
Causality Behind the Predictions:
-
O-H and N-H Stretching: The broad, strong absorption in the 3200-3600 cm⁻¹ region will be a dominant feature, arising from the numerous hydroxyl groups of the glucamine moiety and the N-H of the secondary amine. Hydrogen bonding will significantly broaden this peak.
-
C-H Stretching: Distinct absorptions for aromatic and aliphatic C-H stretching will be observable just above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C Stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-N and C-O Stretching: The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the characteristic strong C-O stretching of the alcohol groups and the C-N stretching of the amine.[7]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the expected functional groups of N-Benzyl-D-glucamine.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Expected Mass Spectrum Data for N-Benzyl-D-glucamine:
-
Molecular Ion (M⁺): m/z = 271.14 (for the exact mass)
-
Protonated Molecule ([M+H]⁺): m/z = 272.15
-
Key Fragmentation Pathways:
-
Loss of water molecules from the polyol chain.
-
Cleavage of the C-C bonds within the glucamine backbone.
-
Benzylic cleavage to form a tropylium ion (m/z = 91).
-
Cleavage of the C-N bond.
-
Causality Behind the Predictions:
-
Molecular Ion: The molecular ion peak will confirm the molecular formula.
-
Fragmentation: The fragmentation pattern will be characteristic of the structure. The facile loss of water is typical for polyols. The presence of a prominent peak at m/z 91 is a strong indicator of a benzyl group.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like HPLC (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar and non-volatile molecule.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
A Comparative Look at Validation Techniques
While NMR, FTIR, and MS form the core of spectroscopic validation, other techniques offer complementary and sometimes superior information depending on the analytical question.
| Technique | Strengths for N-Benzyl-D-glucamine Validation | Limitations |
| NMR Spectroscopy | Provides the most detailed structural information, including connectivity and stereochemistry (with advanced techniques). | Relatively low sensitivity, can be time-consuming, requires soluble samples. |
| FTIR Spectroscopy | Fast, non-destructive, excellent for identifying functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Highly sensitive, provides accurate molecular weight and fragmentation data. | Isomer differentiation can be challenging without tandem MS (MS/MS). |
| High-Performance Liquid Chromatography (HPLC) | Excellent for purity assessment and quantification. Can be coupled with MS for enhanced identification.[8][9] | Does not provide direct structural information on its own. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the bulk sample.[10][11] | Does not distinguish between isomers. |
Workflow for Structural Validation
A robust validation workflow integrates these techniques to build a comprehensive and self-validating picture of the molecule's structure.
Caption: Workflow for the comprehensive validation of N-Benzyl-D-glucamine.
Conclusion: A Multi-Pronged Approach to Certainty
The structural validation of N-Benzyl-D-glucamine is not a task for a single technique but rather a symphony of complementary spectroscopic methods. While NMR provides the detailed architectural blueprint, FTIR confirms the presence of the essential building blocks (functional groups), and mass spectrometry verifies the overall weight and structural integrity. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently and authoritatively confirm the structure of N-Benzyl-D-glucamine, ensuring the reliability and reproducibility of their scientific endeavors.
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A Comparative Guide to N-Benzyl-D-glucamine Derivatives: In Vitro and In Vivo Efficacy
In the landscape of modern drug discovery, the structural scaffold of N-Benzyl-D-glucamine has emerged as a versatile platform for the development of novel therapeutic agents. The unique combination of a lipophilic benzyl group, enhancing cell membrane permeability, and a hydrophilic glucamine moiety, improving solubility, provides a foundation for derivatives with a wide spectrum of biological activities.[1] This guide offers an in-depth comparison of various N-Benzyl-D-glucamine derivatives, synthesizing data from key in vitro and in vivo studies to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating their therapeutic potential.
Introduction to N-Benzyl-D-glucamine Derivatives
N-Benzyl-D-glucamine itself is a derivative of D-glucose, a fundamental biomolecule.[2] This core structure has been chemically modified in numerous ways to create derivatives with activities spanning anticancer, antidiabetic, antimicrobial, and even heavy metal chelation. The rationale behind these modifications often lies in targeting specific cellular pathways or improving the pharmacokinetic profile of the parent compound. For instance, the addition of a dithiocarbamate group has been shown to be effective in mobilizing and promoting the excretion of toxic heavy metals like cadmium.[1]
This guide will focus on the comparative efficacy of these derivatives in key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: A Tale of Two Moieties
The benzyl group is a well-established pharmacophore in many anticancer compounds.[3] When conjugated with a glucamine derivative, it can lead to compounds with potent and selective cytotoxicity against cancer cells. This selectivity is often attributed to the increased glucose uptake by cancer cells via glucose transporters (GLUTs), a phenomenon known as the Warburg effect.[3]
Comparative In Vitro Cytotoxicity
A study on glucopyranosyl-conjugated benzyl derivatives containing a[1][3][4]-triazole linker synthesized a series of compounds and evaluated their antiproliferative activity against the HCT-116 colorectal cancer cell line and the non-cancerous HEK-293T cell line.[3] The results highlighted compound 8d as a particularly potent agent, with cytotoxicity comparable to the standard chemotherapeutic drug 5-fluorouracil (5-FU), but with improved selectivity towards cancer cells.[3]
| Compound | HCT-116 IC50 (µM) | 293T IC50 (µM) | Selectivity Index (293T/HCT-116) |
| 8d | 10.5 ± 1.2 | > 100 | > 9.5 |
| 5-FU | 8.7 ± 0.9 | 15.3 ± 1.5 | 1.8 |
| 6b | > 100 | > 100 | - |
| 6d | > 100 | > 100 | - |
Table 1: Comparative cytotoxicity of glucopyranosyl-conjugated benzyl derivative 8d and 5-FU against HCT-116 and 293T cells.[3]
The data clearly indicates that while 5-FU is potent, it exhibits significant toxicity towards normal cells. In contrast, compound 8d demonstrates a much wider therapeutic window. The study also revealed that the acetyl groups on the glucamine moiety play a crucial role in the anticancer activity, likely by enhancing liposolubility and cellular uptake.[3]
Further investigations into the mechanism of action revealed that compound 8d induces apoptotic cell death in HCT-116 cells.[3] This was confirmed through flow cytometry analysis after Annexin V-FITC/PI staining.
In Vivo Antitumor Efficacy
While specific in vivo data for N-Benzyl-D-glucamine anticancer derivatives is emerging, studies on related benzylamine compounds have shown promising results. For example, 2-acetyl-benzylamine, isolated from Adhatoda vasica, demonstrated significant inhibition of MOLM-14 leukemia cell growth in a xenograft mouse model.[5] This provides a strong rationale for progressing potent in vitro candidates, such as compound 8d , to in vivo tumor models.
The typical workflow for evaluating in vivo anticancer activity is depicted below:
Figure 1: Workflow for In Vivo Anticancer Efficacy Studies.
Antidiabetic Potential: Targeting Glycemic Control
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[6] N-Benzyl derivatives have been investigated for their potential to manage blood glucose levels, primarily through the inhibition of key digestive enzymes, α-amylase and α-glucosidase.
Comparative In Vitro Enzyme Inhibition
A study identified two potent antidiabetic agents: N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide (NDMS) and 2-benzylsuccinimide (2-BS).[4][7] Their in vitro inhibitory activity against α-amylase and α-glucosidase was compared to the standard drug, acarbose. Both NDMS and 2-BS exhibited significant enzyme inhibition.[4][7]
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| NDMS | Data not specified | Data not specified |
| 2-BS | Data not specified | Data not specified |
| Acarbose | Standard | Standard |
Table 2: In vitro enzyme inhibition of NDMS and 2-BS. While the search results state good inhibition compared to acarbose, specific IC50 values were not provided in the snippets.[4][7]
In Vivo Hypoglycemic and Hypolipidemic Effects
The antidiabetic potential of NDMS and 2-BS was further evaluated in an alloxan-induced diabetic rat model.[4][7] Both compounds demonstrated significant hypoglycemic effects, lowering blood glucose levels.[4][7] Furthermore, they exhibited beneficial antihyperlipidemic effects by reducing total cholesterol, LDL, and triglycerides, while increasing HDL levels.[4][7]
| Treatment Group (10 mg/kg) | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) |
| NDMS | 246.4 | 171 |
| 2-BS | 244.8 | 181 |
Table 3: Hypoglycemic effect of NDMS and 2-BS in alloxan-induced diabetic rats.[4][7]
The study also noted that these molecules significantly enhanced the number of pancreatic β-cells and restored normal liver morphology.[4] This suggests a potential for not only managing symptoms but also addressing some of the underlying pathologies of diabetes.
The general workflow for evaluating antidiabetic agents is outlined below:
Figure 2: Workflow for Evaluating Antidiabetic Compounds.
Antimicrobial Applications
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Benzyl alcohol derivatives have shown promise in this regard. One study synthesized and characterized several benzyl alcohol derivatives and tested their antibacterial activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[8]
Comparative In Vitro Antibacterial Activity
The study found that the antibacterial activity was concentration-dependent and generally more potent against P. aeruginosa.[8] Compound 2d exhibited broad-spectrum activity that surpassed the standard drug, amoxicillin.[8]
| Compound (at 10⁻¹ concentration) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |
| 2d | 12 | 35 |
| 2b | 10 | Data not specified |
| 2a | 8 | Data not specified |
| 2c | 8 | Data not specified |
| Amoxicillin | Standard | < 35 |
Table 4: Antibacterial activity of benzyl alcohol derivatives.[8]
Molecular docking studies suggested that these compounds bind to the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an essential enzyme in the bacterial cell wall biosynthesis pathway.[8]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol for In Vitro Cytotoxicity (MTS Assay)
This protocol is adapted from methodologies used in the evaluation of glucopyranosyl-conjugated benzyl derivatives.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
HCT-116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compound (e.g., compound 8d)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with DMSO or the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C and 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for In Vivo Antidiabetic Study
This protocol is based on the methodology for evaluating NDMS and 2-BS in an alloxan-induced diabetic rat model.[4][7]
Objective: To assess the hypoglycemic and hypolipidemic effects of a test compound in a diabetic animal model.
Materials:
-
Wistar rats
-
Alloxan monohydrate
-
Normal saline
-
Glucometer and test strips
-
Test compound (e.g., NDMS or 2-BS)
-
Standard drug (e.g., Glibenclamide)
-
Kits for lipid profile analysis (Total cholesterol, LDL, HDL, Triglycerides)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in normal saline after an overnight fast.
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 200 mg/dL are considered diabetic and are included in the study.
-
Grouping and Treatment: Divide the diabetic rats into groups:
-
Diabetic control (vehicle)
-
Test compound low dose (e.g., 5 mg/kg)
-
Test compound high dose (e.g., 10 mg/kg)
-
Standard drug (e.g., Glibenclamide 5 mg/kg) Administer the respective treatments orally once daily for a specified period (e.g., 21 days).
-
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals (e.g., day 0, 7, 14, and 21).
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for the analysis of the lipid profile. Euthanize the animals and collect the pancreas and liver for histopathological examination.
-
Data Analysis: Analyze the changes in blood glucose levels and lipid profiles between the different treatment groups. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Conclusion and Future Directions
The N-Benzyl-D-glucamine scaffold and its derivatives represent a promising area for the development of new therapeutic agents. The studies highlighted in this guide demonstrate their potential in oncology, diabetology, and infectious diseases. The modular nature of their synthesis allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Future research should focus on:
-
Comprehensive In Vivo Studies: More extensive in vivo studies are needed to validate the promising in vitro results, particularly for anticancer derivatives.
-
Pharmacokinetic and Toxicological Profiling: Detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for the clinical translation of these compounds.
-
Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these derivatives will aid in the rational design of more potent and selective compounds.
This comparative guide provides a solid foundation for researchers to navigate the expanding field of N-Benzyl-D-glucamine derivatives and to make informed decisions in the pursuit of novel and effective therapies.
References
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. NIH. [Link]
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Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. OUCI. [Link]
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Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. ResearchGate. [Link]
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Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. NIH. [Link]
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. [Link]
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In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]
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Introduction: The Indispensable Role of Chelation in Modern Science
An In-Depth Comparative Analysis of N-Benzyl-D-glucamine and Other Chelators for Researchers and Drug Development Professionals
Chelation is a fundamental chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. This ligand, known as a chelator or chelating agent, effectively "claws" onto the metal ion, forming a stable, water-soluble complex called a chelate.[1][2] This sequestration of metal ions is not merely a chemical curiosity; it is a critical mechanism leveraged across a vast spectrum of scientific disciplines. In medicine, chelation therapy is a life-saving treatment for heavy metal poisoning, reducing the blood and tissue levels of toxic ions like lead, mercury, and iron.[3][4] In drug development and molecular biology, chelators are indispensable tools for controlling enzymatic reactions, preventing oxidative damage by sequestering redox-active metals, and acting as anticoagulants in blood samples.[1][4]
The efficacy of a chelator is determined by several key factors: its affinity and selectivity for specific metal ions, the stability of the resulting chelate, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and its toxicity. The ideal chelating agent exhibits high affinity for a target toxic metal ion while showing minimal interaction with essential endogenous minerals. This guide provides a head-to-head comparison of N-Benzyl-D-glucamine, a specialized chelator, with other widely used agents such as EDTA, DTPA, and DFO, offering researchers the technical insights required to select the appropriate agent for their experimental and therapeutic needs.
A Spotlight on N-Benzyl-D-glucamine and its Derivatives
N-Benzyl-D-glucamine (BGD) and its derivatives, particularly the dithiocarbamates (e.g., N-Benzyl-D-glucamine dithiocarbamate or BGDTC), are a class of chelating agents recognized for their remarkable efficacy in mobilizing intracellular heavy metals.[5]
Mechanism and Unique Structural Advantages: The structure of BGDTC is a sophisticated fusion of functional moieties designed for targeted action. The D-glucamine backbone, a sugar alcohol, imparts high water solubility and polarity. The dithiocarbamate group provides a powerful bidentate sulfur ligand with a high affinity for soft heavy metals like cadmium (Cd) and mercury.[5][6] Crucially, the benzyl group lends a degree of lipophilicity to the molecule. This structural feature is paramount, as it enhances the molecule's ability to cross cellular membranes—a significant limitation of many traditional chelators.[5] This allows it to access and sequester toxic metals from intracellular compartments, such as the liver and kidneys, where they accumulate and exert their most damaging effects.[5]
Studies have demonstrated that BGDTC is superior to other dithiocarbamates in protecting against the renal and gastrointestinal toxicities induced by platinum-based chemotherapy agents.[7] Its related parent compound, N-methyl-D-glucamine (Meglumine), is also utilized for its chelating and buffering properties in various industrial and pharmaceutical applications, including forming part of the antimonial agent Meglumine Antimonate for treating leishmaniasis.[8][9][10]
The Comparator Chelators: Established Standards in the Field
To fully appreciate the unique capabilities of N-Benzyl-D-glucamine, it is essential to compare it against established chelating agents, each with its own profile of strengths and weaknesses.
EDTA (Ethylenediaminetetraacetic Acid)
EDTA is arguably the most ubiquitous chelating agent in science.[1][11] It is a hexadentate ligand, binding metal ions through four carboxylate and two amine groups to form a very stable octahedral complex.[12][13]
-
Applications: EDTA is FDA-approved for treating lead poisoning and hypercalcemia.[12][14] It is widely used as an anticoagulant in blood collection tubes (by chelating Ca²⁺, a necessary cofactor in the clotting cascade), as a preservative in cosmetics and food, and as a general-purpose metal scavenger in countless laboratory protocols.[1][4]
-
Limitations: The primary drawback of EDTA is its hydrophilic nature and ionic charge at physiological pH, which prevents it from effectively crossing cell membranes.[13][14] Its action is largely confined to the extracellular space. Furthermore, it has very low oral bioavailability and a relatively low specificity, meaning it can chelate and deplete essential physiological cations like calcium (Ca²⁺) and zinc (Zn²⁺), which can lead to side effects.[3][14]
DTPA (Diethylenetriaminepentaacetic Acid)
DTPA is a structural and functional analogue of EDTA, but as an octadentate ligand, it generally forms even more stable complexes with metal ions. It is often used in comparative studies alongside other chelators to evaluate relative efficacy.[15]
DFO (Deferoxamine)
Deferoxamine (DFO) is a high-affinity bacterial siderophore with exceptional specificity for ferric iron (Fe³⁺).[16][17]
-
Applications: DFO is the clinical standard for treating chronic iron overload resulting from conditions like β-thalassemia, which requires frequent blood transfusions.[16][18][19] It is also used off-label for aluminum toxicity.[16][20]
-
Limitations: DFO's major clinical limitation is its lack of oral bioavailability; it must be administered via slow subcutaneous or intravenous infusion, which can be burdensome for patients.[17] Like EDTA, it is hydrophilic and acts primarily on extracellular or labile iron pools.[17]
"Green" Chelators (EDDS, MGDA, GLDA)
In recent years, a class of biodegradable or "green" chelating agents has emerged as environmentally friendly alternatives to the persistent EDTA. Agents like [S,S]-ethylenediaminedisuccinic acid (EDDS), methylglycine diacetic acid (MGDA), and tetrasodium glutamate diacetate (GLDA) show comparable efficacy to EDTA in heavy metal removal for applications like soil remediation and are noted for their rapid biodegradation.[21][22] MGDA is particularly notable for its effectiveness over a very broad pH range (2 to 13.5).[21]
Head-to-Head Comparison: A Data-Driven Analysis
The choice of a chelator depends critically on the specific application, the target metal, and the biological context (in vitro vs. in vivo, intracellular vs. extracellular).
Structural Comparison and Chelation Mechanism
The fundamental differences in the structures of these chelators dictate their function. BGDTC's combination of a sugar backbone and a lipophilic benzyl group provides a unique advantage for intracellular access, while the aminocarboxylic acid structures of EDTA and DTPA are highly effective but membrane-impermeable. DFO's hydroxamate groups are perfectly arranged for high-affinity iron binding.
Caption: Core structural and functional differences among key chelators.
Comparative Performance Metrics
| Feature | N-Benzyl-D-glucamine Dithiocarbamate (BGDTC) | EDTA (Ethylenediaminetetraacetic Acid) | DFO (Deferoxamine) | "Green" Chelators (e.g., MGDA, EDDS) |
| Primary Metal Targets | Cadmium (Cd), Platinum (Pt), Mercury (Hg)[5][7] | Lead (Pb), Calcium (Ca), various divalent/trivalent ions[14][23][24] | Ferric Iron (Fe³⁺)[16][17] | Broad spectrum, similar to EDTA[21] |
| Binding Affinity | High for soft heavy metals | High, but relatively non-selective[23] | Extremely high and specific for Fe³⁺ | Effective, comparable to EDTA[21] |
| Cell Membrane Permeability | Yes (lipophilic benzyl group)[5] | No (hydrophilic, ionic)[13][14] | No (hydrophilic)[17] | Generally low |
| Site of Action | Intracellular & Extracellular | Extracellular | Extracellular & Labile Iron Pool | Extracellular |
| Oral Bioavailability | Varies with derivative; generally higher than EDTA | Very low (<5%)[14] | None[17] | Varies |
| Key Advantage | Mobilizes intracellular metal deposits | Versatile, inexpensive, well-established | Unmatched specificity for iron | Biodegradable, environmentally friendly[21] |
| Primary Limitation | Less data on broad-spectrum use | Depletes essential minerals, membrane-impermeable | Requires parenteral administration | Less established in biological/clinical use |
Experimental Protocols for Comparative Chelator Assessment
To ensure trustworthiness and scientific rigor, protocols must be self-validating. Below are detailed methodologies for comparing chelator performance, explaining the causality behind experimental choices.
Protocol 1: Spectrophotometric Assay for Comparative Iron Chelation Efficiency
This protocol provides a robust method for quantifying and comparing the iron-chelating capacity of different agents in vitro. It is based on the Ferrozine assay, a well-established colorimetric method.[25]
Causality and Principle: The assay operates on the principle of competitive binding. Ferrozine is a chromogenic agent that forms a stable, intensely colored magenta complex with ferrous iron (Fe²⁺), which absorbs strongly at 562 nm. A competing chelator, when introduced, will sequester Fe²⁺ ions, preventing the formation of the Ferrozine-Fe²⁺ complex. The resulting decrease in absorbance at 562 nm is directly proportional to the chelating activity of the test compound. This method is chosen for its high sensitivity, reproducibility, and accessibility. The IC₅₀ value (the concentration of chelator required to inhibit 50% of Ferrozine-Fe²⁺ complex formation) can be calculated to provide a quantitative measure of binding affinity.[25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Prepare a 5 mM solution of Ferrozine in deionized water.
-
Prepare stock solutions (e.g., 10 mM) of the test chelators (N-Benzyl-D-glucamine, EDTA, DFO) and a reference standard (e.g., EDTA) in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions from these stocks.
-
-
Assay Procedure:
-
In a 96-well microplate, add 40 µL of the various chelator dilutions to respective wells.
-
Add 200 µL of the 2 mM FeCl₂ solution to each well and mix. Allow the chelator and iron to interact for 10 minutes at room temperature.
-
Initiate the colorimetric reaction by adding 40 µL of the 5 mM Ferrozine solution to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance of the solution in each well at 562 nm using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the chelator.
-
Control (A₀): Contains FeCl₂ and Ferrozine, but no chelator. This represents 100% color formation.
-
-
Data Analysis:
-
Calculate the percentage of chelation for each concentration using the formula: Percentage Chelating Effect (%) = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[25]
-
Plot the percentage of chelation against the log of the chelator concentration and determine the IC₅₀ value using non-linear regression analysis. A lower IC₅₀ value indicates a higher binding affinity.[25]
-
Caption: Workflow for the spectrophotometric iron chelation assay.
Protocol 2: In Vitro Assessment of Intracellular Cadmium Mobilization
This protocol is designed to directly compare the ability of a membrane-permeable chelator (BGDTC) versus a non-permeable one (EDTA) to remove heavy metals from within a cell, a key differentiator for their therapeutic application.
Causality and Principle: The experiment relies on a cell culture model to mimic a biological system. Hepatocytes (e.g., HepG2 cell line) are chosen as they are a primary site of cadmium accumulation.[5] Cells are first "loaded" with a non-lethal concentration of cadmium. After washing away extracellular cadmium, the cells are treated with the different chelators. The superior efficacy of a membrane-permeable agent like BGDTC will be demonstrated by a significantly greater reduction in the remaining intracellular cadmium concentration compared to a membrane-impermeable agent like EDTA. Metal content is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2 cells in appropriate media until they reach ~80% confluency in 6-well plates.
-
-
Cadmium Loading:
-
Expose the cells to media containing a sub-toxic concentration of Cadmium Chloride (CdCl₂) (e.g., 5-10 µM) for 24 hours.
-
-
Washing:
-
Aspirate the cadmium-containing media. Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular and loosely bound cadmium. This step is critical to ensure only intracellular cadmium is measured.
-
-
Chelator Treatment:
-
Add fresh, serum-free media containing the test chelators (e.g., 100 µM BGDTC, 100 µM EDTA) or a vehicle control (media only) to the wells.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for chelation and transport.
-
-
Cell Harvesting and Lysis:
-
Wash the cells again three times with ice-cold PBS.
-
Lyse the cells in each well using a lysis buffer (e.g., RIPA buffer) or by adding concentrated nitric acid for acid digestion.
-
-
Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay for normalization.
-
Analyze the cadmium content in the lysates using ICP-MS.
-
-
Data Analysis:
-
Normalize the cadmium concentration to the total protein content for each sample (e.g., ng Cd / mg protein).
-
Compare the normalized intracellular cadmium levels between the control, BGDTC-treated, and EDTA-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Experimental workflow for intracellular cadmium mobilization.
Conclusion and Future Outlook
The selection of a chelating agent is a nuanced decision that must be guided by a deep understanding of the agent's chemical properties and the specific demands of the application.
-
For general-purpose, extracellular metal sequestration in vitro, EDTA remains a cost-effective and reliable standard, provided its lack of specificity is accounted for.
-
For therapeutic intervention in iron overload, DFO 's high specificity makes it the agent of choice, despite its administrative challenges.
-
For applications requiring the removal of intracellular heavy metals like cadmium, N-Benzyl-D-glucamine dithiocarbamate (BGDTC) presents a clear and significant advantage due to its engineered lipophilicity and membrane permeability.[5][6] It represents a more sophisticated approach, designed to overcome the fundamental limitations of traditional hydrophilic chelators.
The field of chelation science continues to evolve, driven by the twin goals of enhancing efficacy and improving safety. The development of orally bioavailable iron chelators and the emergence of biodegradable "green" chelators for industrial and environmental use are testaments to this progress.[21] For researchers and drug developers, the future lies in the rational design of chelators like N-Benzyl-D-glucamine—molecules that are not just generic binders but are tailored to act at specific biological sites to address distinct pathological challenges.
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Dönmez, G., & Tunoğlu, F. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
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Jones, M. M., et al. (1990). Optimization of Chelating Agent Structure for the Mobilization of Aged Renal and Hepatic Cadmium Deposits: Sodium N-benzyl-4-O-(beta-D-galactopyranosyl)-D-glucamine-N-carbodithioate. PubMed. [Link]
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Warrender, C., & Dabaja, A. (2023). Ethylenediaminetetraacetic Acid (EDTA). StatPearls - NCBI Bookshelf. [Link]
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Kim, S. K., & Lee, D. H. (2013). Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Biochemical Applications of N-Ethyl-D-Glucamine as a Buffer and Chelating Agent. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Majumder, P., et al. (2025). Comparative evaluation of chelators in the context of analysis of antibody oxidative stability. Journal of Pharmaceutical Sciences. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Industrial Applications of N-Methyl-D-Glucamine: Beyond Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Al-Horani, R. A., & Sharma, S. (2023). Deferoxamine. StatPearls - NCBI Bookshelf. [Link]
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Blaurock-Busch, E., et al. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. [Link]
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Satoh, M., et al. (1991). Comparative effects of diethyldithiocarbamate and N-benzyl-D-glucamine dithiocarbamate on cis-diamminedichloroplatinum-induced toxicity in kidney and gastrointestinal tract in rats. PubMed. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Chelating Agents. LiverTox - NCBI Bookshelf. [Link]
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Frigerio, L., et al. (2005). Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (Glucantime). PubMed Central. [Link]
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Kontoghiorghe, C. N., & Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Dove Medical Press. [Link]
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Urban Integrative IV and Detox Clinic. (2018). EDTA Chelation Therapy. Urban Integrative IV and Detox Clinic. [Link]
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Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Wikipedia. [Link]
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Jones, M. M., et al. (1990). Optimization of chelating agent structure for the mobilization of aged renal and hepatic cadmium deposits: sodium N-benzyl-4-O-(.beta.-D-galactopyranosyl)-D-glucamine-N-carbodithioate. Chemical Research in Toxicology (ACS Publications). [Link]
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Wikipedia. (n.d.). Deferoxamine. Wikipedia. [Link]
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Patsnap. (2024). What is the mechanism of Disodium edetate? Patsnap Synapse. [Link]
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Senders, Z. J., et al. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Medical Technology. [Link]
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Interchim. (n.d.). EDTA and EGTA chelating agents. Interchim. [Link]
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Ponomareva, E., et al. (2024). Glutamic-N,N-Diacetic Acid as an Innovative Chelating Agent in Microfertilizer Development: Biodegradability, Lettuce Growth Promotion, and Impact on Endospheric Bacterial Communities. MDPI. [Link]
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Crans, D. C., et al. (2014). EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: Review of preliminary findings and risk/benefit assessment. ResearchGate. [Link]
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De Domenico, I., et al. (2008). Iron Chelation by Deferoxamine Induces Autophagy. Blood (ASH Publications). [Link]
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Ammann, A. A. (2002). Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry. PubMed. [Link]
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ResearchGate. (n.d.). BLDTC [N-benzyl-4-O-(b-d-galactopyranosyl)-d-glucamine-Ncarbodithioate]. ResearchGate. [Link]
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A Methodological Guide to Assessing the Specificity and Cross-Reactivity of N-Benzyl-D-glucamine and Its Analogs
For researchers, scientists, and drug development professionals, understanding the binding characteristics of a small molecule is paramount. This guide provides an in-depth, technical framework for evaluating the specificity and cross-reactivity of N-Benzyl-D-glucamine, a compound with a versatile structure incorporating both a sugar moiety and a benzylamine group. While direct, extensive binding studies on N-Benzyl-D-glucamine are not widely published, its structural motifs appear in various contexts, from heavy metal chelation agents to precursors for pharmacologically active molecules.[1][2] This guide, therefore, focuses on the how-to: establishing a robust, self-validating experimental strategy to profile N-Benzyl-D-glucamine or any small molecule of interest against its intended biological target and potential off-targets.
The Imperative of Specificity in Drug Development
Specificity is the measure of a molecule's ability to bind to its intended target with high affinity while exhibiting minimal binding to other molecules in a biological system. Cross-reactivity, the inverse of specificity, can lead to off-target effects and potential toxicity. A thorough understanding of a compound's interaction profile is a cornerstone of preclinical development, enabling a rational assessment of its therapeutic potential and safety.
Core Methodologies for Quantifying Molecular Interactions
The selection of an analytical technique to study molecular interactions is a critical decision driven by the specific questions being asked. Do you need high-throughput screening, precise thermodynamic data, or real-time kinetic parameters? Here, we compare three gold-standard techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[3][4] One molecule (the ligand, typically a protein) is immobilized on a sensor chip, and the other (the analyte, e.g., N-Benzyl-D-glucamine) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected and plotted as a sensorgram.
-
Expertise & Experience: SPR is unparalleled for its ability to provide kinetic data—the association rate (k_a_) and dissociation rate (k_d_)—in addition to the equilibrium dissociation constant (K_D_). This is crucial for lead optimization, as a compound's residence time on its target (related to k_d_) can be a better predictor of efficacy than affinity alone. For small molecules like N-Benzyl-D-glucamine, immobilizing the larger protein target is the standard approach to maximize the binding signal.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules in solution.[6] One reactant is titrated into the other, and the minute heat changes are recorded. The resulting isotherm can be analyzed to determine the binding affinity (K_A_), stoichiometry (n), and enthalpy of binding (ΔH).
-
Expertise & Experience: ITC is the gold standard for thermodynamic characterization.[7] It is a true in-solution technique, requiring no immobilization or labeling, which eliminates potential artifacts.[6] A single ITC experiment provides a complete thermodynamic profile of the interaction (ΔG, ΔH, and ΔS), offering deep insights into the forces driving the binding event. This information is invaluable for understanding the mechanism of action.[6][8]
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a powerful and often high-throughput method for quantifying a small molecule (the antigen).[9] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites (or, in a modified setup, target protein binding sites). The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9][10]
-
Expertise & Experience: This method is particularly well-suited for screening large compound libraries or for situations where a specific antibody or binding protein for the target is available.[11] It is an excellent choice for determining the IC50 (half-maximal inhibitory concentration) of a compound and for assessing its cross-reactivity against a panel of related molecules in a competitive format.[12]
Data Presentation: Comparison of Methodologies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Competitive ELISA |
| Primary Output | Kinetics (k_a_, k_d_), Affinity (K_D_) | Thermodynamics (K_A_, ΔH, ΔS), Stoichiometry (n) | IC50, Relative Affinity |
| Labeling Required? | No | No | Yes (Enzyme-conjugated competitor) |
| Immobilization? | Yes (Ligand on sensor chip) | No | Yes (Antibody/Protein on plate) |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low | High | Very Low |
| Key Advantage | Real-time kinetic data | Complete thermodynamic profile in-solution | High throughput, good for screening |
| Best For | Lead optimization, mechanism of action | Target validation, understanding binding forces | Primary screening, cross-reactivity panels |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity. They are presented as a framework for studying the interaction of N-Benzyl-D-glucamine with a hypothetical protein target, "Target-P."
SPR Workflow for Kinetic and Affinity Analysis
This protocol aims to determine the binding kinetics and affinity of N-Benzyl-D-glucamine for Target-P.
Caption: Workflow for SPR analysis of small molecule-protein interactions.
-
Immobilization: Covalently immobilize Target-P onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a target density of ~1000-2000 Response Units (RU). This lower density is often optimal for small molecule analysis to minimize mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of N-Benzyl-D-glucamine in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected K_D_.
-
Control Preparation: Prepare solutions of structurally related compounds (e.g., D-glucamine, benzylamine, N-ethyl-D-glucamine) at a high concentration (e.g., 100x the K_D_ of the primary analyte) to test for specificity.
-
Binding Cycle:
-
Inject running buffer to establish a stable baseline.
-
Inject the lowest concentration of N-Benzyl-D-glucamine and record the association phase.
-
Switch back to running buffer to record the dissociation phase.
-
Inject a regeneration solution (e.g., low pH glycine) to remove any bound analyte.
-
-
Data Collection: Repeat the binding cycle for the entire concentration series, including a zero-analyte (buffer only) injection for double referencing. Also, inject the high-concentration control compounds.
-
Data Analysis:
-
Process the raw data by subtracting the reference channel and buffer injection signals.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a_, k_d_, and K_D_.
-
Analyze the sensorgrams from the control compounds. A minimal response confirms the specificity of the N-Benzyl-D-glucamine interaction.
-
ITC Workflow for Thermodynamic Profiling
This protocol aims to provide a complete thermodynamic signature of the N-Benzyl-D-glucamine : Target-P interaction.
Caption: Workflow for ITC analysis of small molecule-protein interactions.
-
Preparation: Prepare solutions of Target-P (e.g., 10-50 µM) and N-Benzyl-D-glucamine (e.g., 10-20x the protein concentration) in the exact same buffer from the same stock to minimize heats of dilution. Dialysis is the preferred method for buffer matching.
-
Concentration Determination: Accurately measure the final concentrations of both protein and ligand post-dialysis. This is critical for accurate stoichiometry determination.
-
Instrument Setup: Set the experimental temperature. Load the Target-P solution into the sample cell and the N-Benzyl-D-glucamine solution into the titration syringe.
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while recording the differential power.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the area of each heat peak.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_A_ (1/K_D_), n, and ΔH. ΔG and TΔS can then be calculated.
-
Competitive ELISA for Specificity Screening
This protocol outlines a method to assess the ability of N-Benzyl-D-glucamine to compete with a known binder or to screen its specificity against related targets.
Caption: Workflow for a competitive ELISA to screen small molecules.
-
Plate Coating: Adsorb Target-P onto a high-binding 96-well plate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining nonspecific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition Reaction: Prepare a mixture containing a constant concentration of a labeled competitor ligand (e.g., biotinylated N-Benzyl-D-glucamine) and a serial dilution of the unlabeled test compound (N-Benzyl-D-glucamine or its analogs).
-
Incubation: Add the competition mixtures to the coated and blocked plate and incubate to allow binding to reach equilibrium.
-
Detection: Wash the plate to remove unbound reagents. Add an enzyme-conjugated secondary reagent (e.g., Streptavidin-HRP if using a biotinylated ligand). Wash again.
-
Signal Generation: Add a suitable substrate (e.g., TMB for HRP) and stop the reaction after a set time.
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Plot the signal as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. A lower IC50 indicates higher binding affinity.
-
Data Interpretation and Building a Specificity Profile
A robust specificity study involves comparing the binding of N-Benzyl-D-glucamine to its intended target against its binding to:
-
Structurally Related Analogs: Testing compounds like D-glucamine, benzylamine, and other N-substituted glucamines helps to dissect which parts of the molecule are essential for binding.
-
Functionally Related Proteins: If Target-P is a kinase, for example, a panel of other kinases should be tested to ensure selectivity.
The data from these experiments can be compiled into a comprehensive specificity profile.
Data Presentation: Example Specificity Profile for N-Benzyl-D-glucamine
| Compound | Target-P K_D_ (µM) [SPR] | Target-P ΔH (kcal/mol) [ITC] | Off-Target-1 IC50 (µM) [ELISA] | Off-Target-2 K_D_ (µM) [SPR] |
| N-Benzyl-D-glucamine | 1.5 | -8.2 | > 100 | 75 |
| N-Ethyl-D-glucamine | 15.2 | -4.1 | > 100 | > 100 |
| D-glucamine | > 200 | No Binding Detected | > 100 | > 200 |
| Benzylamine | > 200 | No Binding Detected | > 100 | > 200 |
This table contains hypothetical data for illustrative purposes.
This comparative data provides strong evidence for specificity. The significantly weaker binding of the analogs demonstrates that both the benzyl group and the glucamine moiety are critical for the high-affinity interaction with Target-P. Furthermore, the high K_D_ and IC50 values against off-targets confirm selectivity.
By employing this multi-pronged, methodologically rigorous approach, researchers can confidently characterize the binding profile of N-Benzyl-D-glucamine or any lead compound, providing the trustworthy and authoritative data required for progression in the drug development pipeline.
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How Do Competitive and Indirect ELISA Differ?. (2025). Retrieved January 22, 2026, from [Link]
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Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters | Journal of the American Chemical Society. (2026). Retrieved January 22, 2026, from [Link]
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Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved January 22, 2026, from [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Retrieved January 22, 2026, from [Link]
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Binding Mechanism in Drug-Target Interactions - Enzymlogic. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
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- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
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- 12. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unknown: A Safety and Handling Guide for N-Benzyl-D-glucamine and Novel Compounds
The Critical First Step: Acknowledging Data Gaps
A diligent search of major chemical supplier databases did not yield a specific Safety Data Sheet (SDS) for N-Benzyl-D-glucamine. While information on structurally similar compounds exists, it is crucial to recognize that minor molecular changes can significantly alter a substance's toxicological and physical properties. Therefore, this guide is built upon a foundation of risk mitigation through the analysis of analogous compounds and adherence to universal best practices for chemical handling. Before proceeding with any laboratory work, a thorough risk assessment is mandatory.
Hazard Analysis of Analogous Compounds
In the absence of direct data, a conservative hazard assessment can be informed by examining structurally related molecules. For N-Benzyl-D-glucamine, we will consider the hazards associated with its core components: the benzylamine group and the glucamine (aminosorbitol) moiety.
-
Benzylamine Derivatives: Compounds containing a benzylamine group can be corrosive and may cause severe skin and eye irritation.[1] Inhalation can lead to respiratory tract irritation, and higher exposures may result in more severe lung damage.[1]
-
Glucamine and its Derivatives: While D-glucamine itself is generally considered to have low acute toxicity, some derivatives are known to cause skin and eye irritation.[2][3] As a powdered substance, glucamine derivatives can pose a respiratory hazard if inhaled.
Based on this analysis, we must assume that N-Benzyl-D-glucamine may possess the following hazards until proven otherwise:
-
Skin and eye irritant/corrosive.
-
Respiratory tract irritant.
-
Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): A Conservative Protocol
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling N-Benzyl-D-glucamine powder.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | N95-rated respirator or higher |
| Transferring solids | Chemical safety goggles | Nitrile gloves | Chemical-resistant lab coat | N95-rated respirator or higher |
| Handling solutions | Chemical safety goggles | Nitrile gloves | Chemical-resistant lab coat | Not typically required if handled in a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | N95-rated respirator or higher |
The Rationale Behind the Choices:
-
Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and airborne particles, which is critical when handling a powdered substance of unknown irritancy.
-
Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against dermal exposure.[4] It is crucial to change gloves immediately if contamination is suspected.
-
Body Protection: A chemical-resistant lab coat protects against incidental contact. An apron provides an additional layer of protection during tasks with a higher risk of spills.
-
Respiratory Protection: An N95-rated respirator is the minimum recommendation to prevent inhalation of fine powders.[5] All work with the solid form of N-Benzyl-D-glucamine should be performed within a certified chemical fume hood to further minimize inhalation risk.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for ensuring safety.
Preparation and Weighing:
-
Work within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Don all required PPE as outlined in the table above.
-
Use a disposable weighing dish or liner to prevent contamination of the balance.
-
Handle the container with care to avoid generating airborne dust.
-
Slowly and carefully transfer the desired amount of N-Benzyl-D-glucamine to the weighing dish.
-
Close the primary container tightly immediately after use.
-
To prepare a solution, slowly add the powder to the solvent while gently stirring to avoid splashing and dust generation.
Storage:
-
Store N-Benzyl-D-glucamine in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep it away from strong oxidizing agents, as these are incompatible with many amine-containing compounds.[4][6]
-
Ensure the storage location is separate from incompatible materials.
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills:
-
Ensure you are wearing the appropriate PPE for spill cleanup.
-
Gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if the substance is soluble and not water-reactive), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: A Cautious Approach
In the absence of specific disposal guidelines, N-Benzyl-D-glucamine and any materials contaminated with it must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Collect all waste (excess reagent, contaminated PPE, and cleanup materials) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Label the container with "Hazardous Waste" and the full chemical name: "N-Benzyl-D-glucamine."
-
Store the waste container in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for proper disposal.
-
Do not dispose of N-Benzyl-D-glucamine down the drain or in regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for handling a chemical with limited safety data.
Caption: Decision workflow for handling chemicals with unknown safety data.
References
-
Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: N-Methyl-D-glucamine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
